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  • Product: Dodecyl 2-(dimethylamino)propanoate
  • CAS: 224297-43-2

Core Science & Biosynthesis

Foundational

ALC-0315: A Deep Dive into the Physicochemical Engine of mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Architect of a Therapeutic Revolution The advent of mRNA-based therapeutics, most notably exemplified by th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of a Therapeutic Revolution

The advent of mRNA-based therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, represents a paradigm shift in modern medicine. At the heart of this revolution lies a sophisticated delivery system: the lipid nanoparticle (LNP). These LNPs are meticulously engineered vehicles designed to protect the fragile mRNA cargo and facilitate its entry into target cells. Central to the function of these LNPs is the ionizable cationic lipid, a component that acts as the primary engine for mRNA encapsulation and subsequent intracellular release. This guide focuses on the core physicochemical characteristics of ALC-0315, a key ionizable lipid that has proven instrumental in the success of some of the most effective mRNA vaccines.[1][2][3][4] As senior application scientists, our goal is to move beyond a mere recitation of facts and provide a causal, field-tested understanding of why ALC-0315 is a superior choice for mRNA delivery, grounded in its fundamental physicochemical properties.

Molecular Identity and Structural Significance of ALC-0315

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic amino lipid that appears as a colorless to light yellow oily liquid.[5] Its structure is the key to its function, featuring a tertiary amine headgroup and two long, branched lipid tails. This unique architecture is a product of deliberate design to balance the requirements of mRNA complexation, nanoparticle stability, and biocompatibility.

Table 1: Core Molecular Identifiers for ALC-0315

Identifier Value
IUPAC Name [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)[6][5]
CAS Number 2036272-55-4[6][5]
Molecular Formula C48H95NO5[5][7]
Molecular Weight 766.27 g/mol [7]
Appearance Colorless to light yellow oily liquid[6][5]

The branched nature of the lipid tails is a critical design element that influences the fluidity and packing of the lipid bilayer in the LNP, ultimately impacting its stability and interaction with cellular membranes.

ALC_0315_Structure cluster_head Tertiary Amine Headgroup cluster_tails Lipid Tails N N C1_head C N->C1_head C1_L_chain C N->C1_L_chain C1_R_chain C N->C1_R_chain C2_head C C1_head->C2_head C3_head C C2_head->C3_head C4_head C C3_head->C4_head OH OH C4_head->OH C2_L_chain C C1_L_chain->C2_L_chain C3_L_chain C C2_L_chain->C3_L_chain C4_L_chain C C3_L_chain->C4_L_chain C5_L_chain C C4_L_chain->C5_L_chain C6_L_chain C C5_L_chain->C6_L_chain O1_L O C6_L_chain->O1_L C_O_L C=O O1_L->C_O_L C_branch_L C C_O_L->C_branch_L C1_L_branch1 C C_branch_L->C1_L_branch1 C1_L_branch2 C C_branch_L->C1_L_branch2 C2_L_branch1 C C1_L_branch1->C2_L_branch1 C3_L_branch1 C C2_L_branch1->C3_L_branch1 C4_L_branch1 C C3_L_branch1->C4_L_branch1 C5_L_branch1 C C4_L_branch1->C5_L_branch1 CH3_L_branch1 CH3 C5_L_branch1->CH3_L_branch1 C2_L_branch2 C C1_L_branch2->C2_L_branch2 C3_L_branch2 C C2_L_branch2->C3_L_branch2 C4_L_branch2 C C3_L_branch2->C4_L_branch2 C5_L_branch2 C C4_L_branch2->C5_L_branch2 C6_L_branch2 C C5_L_branch2->C6_L_branch2 C7_L_branch2 C C6_L_branch2->C7_L_branch2 CH3_L_branch2 CH3 C7_L_branch2->CH3_L_branch2 C2_R_chain C C1_R_chain->C2_R_chain C3_R_chain C C2_R_chain->C3_R_chain C4_R_chain C C3_R_chain->C4_R_chain C5_R_chain C C4_R_chain->C5_R_chain C6_R_chain C C5_R_chain->C6_R_chain O1_R O C6_R_chain->O1_R C_O_R C=O O1_R->C_O_R C_branch_R C C_O_R->C_branch_R C1_R_branch1 C C_branch_R->C1_R_branch1 C1_R_branch2 C C_branch_R->C1_R_branch2 C2_R_branch1 C C1_R_branch1->C2_R_branch1 C3_R_branch1 C C2_R_branch1->C3_R_branch1 C4_R_branch1 C C3_R_branch1->C4_R_branch1 C5_R_branch1 C C4_R_branch1->C5_R_branch1 CH3_R_branch1 CH3 C5_R_branch1->CH3_R_branch1 C2_R_branch2 C C1_R_branch2->C2_R_branch2 C3_R_branch2 C C2_R_branch2->C3_R_branch2 C4_R_branch2 C C3_R_branch2->C4_R_branch2 C5_R_branch2 C C4_R_branch2->C5_R_branch2 C6_R_branch2 C C5_R_branch2->C6_R_branch2 C7_R_branch2 C C6_R_branch2->C7_R_branch2 CH3_R_branch2 CH3 C7_R_branch2->CH3_R_branch2 Ionization_of_ALC_0315 cluster_pH Environmental pH Physiological_pH Physiological pH (~7.4) Neutral ALC-0315 Endosomal_pH Endosomal pH (5.0-6.5) Protonated (Cationic) ALC-0315 Physiological_pH->Endosomal_pH Cellular Uptake mRNA_Release mRNA Release into Cytoplasm Endosomal_pH->mRNA_Release Endosomal Escape

Caption: pH-dependent ionization of ALC-0315.

ALC-0315 in the Context of Lipid Nanoparticle Formulation

ALC-0315 is a critical component, but it does not act in isolation. It is part of a carefully balanced four-component LNP formulation. The other components are:

  • A neutral helper lipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural stability to the nanoparticle.

  • Cholesterol: Which modulates membrane fluidity and stability.

  • A PEGylated lipid: Such as ALC-0159, which forms a hydrophilic corona around the LNP, preventing aggregation and reducing clearance by the immune system.

The molar ratios of these components are precisely controlled to achieve the desired particle size, stability, and transfection efficiency. For instance, in the FDA-approved BNT162b2 vaccine, the molar ratio of ALC-0315 : DSPC : Cholesterol : ALC-0159 is 46.3 : 9.4 : 42.7 : 1.6. [7][8]

LNP_Structure Lipid Nanoparticle (LNP) Structure cluster_core Core cluster_shell Shell cluster_corona Corona mRNA mRNA ALC_0315 ALC-0315 mRNA->ALC_0315 Complexation DSPC DSPC ALC_0315->DSPC Cholesterol Cholesterol DSPC->Cholesterol ALC_0159 PEGylated Lipid (ALC-0159) Cholesterol->ALC_0159

Caption: Schematic of a four-component LNP.

Experimental Protocols for Characterization

A thorough understanding and control of the physicochemical properties of ALC-0315 and the resulting LNPs are paramount for ensuring product quality, consistency, and efficacy.

Determination of pKa using TNS Assay

The pKa of ionizable lipids within an LNP formulation is a critical quality attribute. A common method for its determination is a fluorescence-based assay using 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS). TNS is a fluorescent probe that exhibits enhanced fluorescence in a non-polar environment.

Principle: At low pH, the ionizable lipid is protonated and forms an ion pair with the negatively charged mRNA, creating a non-polar core within the LNP. TNS partitions into this hydrophobic core, resulting in a high fluorescence signal. As the pH is increased, the lipid deprotonates, the core becomes more polar, and TNS is released, leading to a decrease in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed. [9] Step-by-Step Methodology:

  • Prepare a series of buffers with a pH range spanning the expected pKa of the lipid (e.g., pH 3 to 9). Citrate, phosphate, and Tris buffers are commonly used to cover this range. [9]2. Prepare a stock solution of TNS in an appropriate solvent (e.g., DMSO).

  • Dilute the LNP formulation to a suitable concentration in each of the prepared buffers.

  • Add the TNS stock solution to each of the LNP-buffer mixtures to a final concentration of approximately 1 µM.

  • Incubate the samples for a short period to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a spectrofluorometer, with excitation and emission wavelengths appropriate for TNS (typically around 320 nm and 430 nm, respectively).

  • Plot the normalized fluorescence intensity against the pH.

  • Fit the data to a sigmoidal curve and determine the pH at which the fluorescence is 50% of the maximum. This pH value corresponds to the apparent pKa of the ionizable lipid in the LNP formulation. [9]

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and polydispersity index (PDI) of LNPs. The zeta potential, which is a measure of the surface charge of the nanoparticles, is typically determined by electrophoretic light scattering (ELS).

Step-by-Step Methodology:

  • Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS, for physiological conditions).

  • For DLS analysis, place the diluted sample in a suitable cuvette and measure the fluctuations in scattered light intensity over time. The instrument's software will then calculate the particle size distribution and PDI.

  • For ELS analysis, place the diluted sample in a specialized electrophoresis cell. An electric field is applied, and the velocity of the particles is measured. The zeta potential is then calculated from the electrophoretic mobility.

  • Perform measurements at different pH values to observe the change in zeta potential as the ionizable lipid becomes protonated or deprotonated. A near-neutral zeta potential is expected at physiological pH. [9]

mRNA Encapsulation Efficiency

The encapsulation efficiency (EE) is a critical parameter that quantifies the percentage of mRNA that is successfully encapsulated within the LNPs. The RiboGreen assay is a widely used method for this purpose.

Principle: RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100), the amount of encapsulated and total mRNA can be determined.

Step-by-Step Methodology:

  • Prepare a standard curve of known mRNA concentrations using the RiboGreen reagent.

  • Dilute the LNP sample in a suitable buffer.

  • Measure the fluorescence of the intact LNP sample to quantify the amount of unencapsulated ("free") mRNA.

  • Lyse a separate aliquot of the diluted LNP sample with a surfactant (e.g., 2% Triton X-100) to release the encapsulated mRNA.

  • Measure the fluorescence of the lysed sample to determine the total amount of mRNA.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Purity, Stability, and Degradation

The purity of ALC-0315 is crucial for the safety and efficacy of the final vaccine product. Impurities can arise during synthesis or degradation and may impact the stability of the LNPs and the integrity of the mRNA. [10]Common impurities include the N-oxide of ALC-0315, which can disrupt mRNA translation, and various degradation products resulting from the loss of acyl or alkyl chains or oxidation. [10][11] Table 3: Common Degradation Products of ALC-0315

Degradation Product Description
Loss of an acyl chainHydrolysis of one of the ester linkages
Loss of the head groupCleavage of the bond between the nitrogen and the hexane chain
OxidationFormation of an N-oxide or other oxidation products
Loss of an alkyl chainCleavage of a C-C bond in one of the lipid tails

Source: SCIEX Technical Note [11] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for identifying and quantifying these impurities. [10]Stability studies have shown that the inclusion of excipients like sucrose and mannitol can improve the shelf life of ALC-0315-containing LNPs. [12]

Conclusion: A Keystone in Modern Drug Delivery

ALC-0315 stands as a testament to the power of rational lipid design in overcoming the significant hurdles of nucleic acid delivery. Its finely tuned physicochemical properties, particularly its pH-responsive ionization, are central to the successful encapsulation, protection, and intracellular delivery of mRNA. As the field of mRNA therapeutics continues to expand, a deep, mechanistic understanding of the role of key excipients like ALC-0315 will remain indispensable for the development of safe and effective next-generation medicines. The protocols and insights provided in this guide are intended to equip researchers and developers with the foundational knowledge necessary to harness the full potential of this remarkable lipid.

References

  • ResearchGate. (n.d.). Measuring the pKa of ALC-0315 ionisable lipid LNPs. Retrieved from [Link]

  • ACS Publications. (2025, January 15). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Molecular Pharmaceutics. Retrieved from [Link]

  • SCIEX. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation. Retrieved from [Link]

  • Cision PR Newswire. (2025, February 24). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Retrieved from [Link]

  • ACS Nano. (2023, July 7). Insights into the Structure of Comirnaty Covid-19 Vaccine: A Theory on Soft, Partially Bilayer-Covered Nanoparticles with Hydrogen Bond-Stabilized mRNA–Lipid Complexes. Retrieved from [Link]

  • MDPI. (2025, May 27). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Retrieved from [Link]

  • Croda Pharma. (n.d.). ALC-0315. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. Retrieved from [Link]

  • Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 19). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Retrieved from [Link]

  • PubMed. (2025, February 3). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the pKa Determination of Dodecyl 2-(dimethylamino)propanoate

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the pKa of Dodecyl 2-(dimethylamino)propanoate (DDAIP), an amphiphilic ester with known skin permeation-enhancing properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for methodological choices, ensuring robust and reliable pKa determination for challenging lipophilic compounds. We will delve into two primary methodologies: potentiometric titration and UV-metric titration, with a discussion on the application of co-solvent systems and data extrapolation to ascertain the aqueous pKa.

The Critical Role of pKa in Drug Development: The Case of Dodecyl 2-(dimethylamino)propanoate

Dodecyl 2-(dimethylamino)propanoate, also known as DDAIP, is an ester of N,N-dimethylalanine and dodecanol. It is typically formulated as its hydrochloride salt, a white crystalline solid that is an amphiphilic molecule.[1] The pKa of a molecule like DDAIP, which contains a tertiary amine, dictates its degree of ionization at a given pH. This ionization state is paramount as it governs a multitude of biopharmaceutical properties:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Lipophilicity and Permeability: The neutral, non-ionized form is typically more lipid-soluble and can more readily permeate biological membranes. The pKa directly influences the balance between these two states at physiological pH.

  • Protein Binding: The charge of a molecule can significantly affect its binding affinity to plasma proteins.

  • Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.

For DDAIP, which is used as a permeation enhancer in topical products, its ability to exist in both a charged and uncharged state is crucial for its function.[1] A known literature value for the pKa of DDAIP is 4.87.[1] This guide will provide the methodologies to experimentally verify this value, a critical step in quality control and formulation development.

Experimental Methodologies for pKa Determination

The selection of an appropriate method for pKa determination depends on the physicochemical properties of the analyte. For an amphiphilic and potentially poorly water-soluble compound like Dodecyl 2-(dimethylamino)propanoate, standard aqueous methods may require modification.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Causality Behind Experimental Choices:

  • Analyte Purity: This method requires a pure sample as any acidic or basic impurities will interfere with the titration curve and lead to inaccurate pKa values.

  • Co-solvent for Lipophilic Compounds: Due to the long dodecyl chain, DDAIP is expected to have low water solubility. To overcome this, a co-solvent such as methanol or acetonitrile is often used to ensure the analyte remains dissolved throughout the titration.[3][4]

  • Yasuda-Shedlovsky Extrapolation: When a co-solvent is used, the apparent pKa (psKa) is determined in several co-solvent/water mixtures. The aqueous pKa is then determined by extrapolating the psKa values to 0% co-solvent using the Yasuda-Shedlovsky equation.[3][4] This extrapolation is crucial for obtaining the biologically relevant aqueous pKa.

Experimental Workflow: Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve DDAIP.HCl in Methanol/Water Mixtures calibrate Calibrate pH Electrode (pH 4, 7, 10) prep_sample->calibrate prep_titrant Prepare Standardized 0.1 M NaOH and 0.1 M HCl titrate Titrate Sample with 0.1 M NaOH, Recording pH vs. Volume prep_titrant->titrate prep_ionic Prepare 0.15 M KCl for Ionic Strength prep_ionic->titrate calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point(s) plot_curve->find_ep calc_pska Calculate psKa at Half-Equivalence Point find_ep->calc_pska extrapolate Perform Yasuda-Shedlovsky Extrapolation calc_pska->extrapolate final_pka Determine Aqueous pKa extrapolate->final_pka

Caption: Workflow for potentiometric pKa determination.

Detailed Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a series of methanol-water mixtures (e.g., 20%, 30%, 40%, 50% v/v).

    • Accurately weigh and dissolve Dodecyl 2-(dimethylamino)propanoate hydrochloride in each solvent mixture to a final concentration of approximately 1 mM.[2]

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[2]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[5]

  • Instrument Setup and Calibration:

    • Calibrate a pH meter with standard aqueous buffers of pH 4, 7, and 10.[5]

    • Place a known volume of the DDAIP solution in a thermostatted vessel (25 °C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.[2]

  • Titration Procedure:

    • If titrating the hydrochloride salt, titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.[2]

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The psKa is the pH at the half-equivalence point.

    • Repeat the titration for each methanol-water mixture.

    • Apply the Yasuda-Shedlovsky extrapolation to the determined psKa values to calculate the aqueous pKa.[3][4]

Table 1: Hypothetical Potentiometric Titration Data and Yasuda-Shedlovsky Extrapolation

% Methanol (v/v)Dielectric Constant (ε)100/εpsKapsKa + log[H₂O]
2070.51.425.156.75
3065.81.525.286.80
4061.11.645.426.86
5056.21.785.586.93

Note: Dielectric constant and log[H₂O] values are for illustrative purposes. A plot of (psKa + log[H₂O]) versus 100/ε would be used to extrapolate to the y-intercept, which corresponds to the aqueous pKa.

UV-Metric Titration: A High-Throughput Alternative

For compounds that possess a UV-active chromophore that changes absorbance upon ionization, UV-metric titration is a powerful and often faster alternative to potentiometry. This method is particularly well-suited for automated platforms like the SiriusT3.[6][7]

Causality Behind Experimental Choices:

  • Chromophore Requirement: The molecule must have a chromophore in proximity to the ionizable center, such that protonation or deprotonation causes a measurable shift in the UV-Vis spectrum.

  • High Sensitivity: This method requires significantly less sample than potentiometry, often in the microgram range, making it ideal for early-stage drug discovery.[7]

  • Co-solvent Compatibility: Like potentiometry, this method can be adapted for poorly soluble compounds by using co-solvents.

Experimental Workflow: UV-Metric Titration

G cluster_prep Sample Preparation cluster_titration Automated Titration (SiriusT3) cluster_analysis Data Analysis prep_stock Prepare 10 mM DDAIP.HCl Stock in DMSO add_sample Add Aliquot of Stock to Titration Media prep_stock->add_sample prep_media Prepare Titration Media (e.g., Methanol/Water) prep_media->add_sample titrate_spec Titrate with Acid/Base, Collecting UV-Vis Spectra at each pH add_sample->titrate_spec analyze_spectra Global Analysis of Multi-Wavelength Spectral Data titrate_spec->analyze_spectra fit_pka Fit Data to a pH-Dependent Model to Determine pKa analyze_spectra->fit_pka

Caption: Workflow for UV-metric pKa determination.

Detailed Protocol for UV-Metric Titration (using SiriusT3):

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of Dodecyl 2-(dimethylamino)propanoate hydrochloride in DMSO.[8]

    • Use the instrument's pre-prepared titration buffers and reagents.

  • Instrument Setup:

    • The SiriusT3 instrument is equipped with a pH electrode, a UV-Vis dip probe, and automated titrators.[8]

    • Initiate the instrument's calibration and cleaning protocols.

  • Measurement Procedure:

    • An aliquot of the DMSO stock solution is added to the titration vessel containing a co-solvent/water mixture.

    • The instrument automatically titrates the solution with acid and base over a defined pH range (e.g., pH 1.8-12.2).[8]

    • UV-Vis absorbance spectra are collected at multiple wavelengths throughout the titration.[8]

  • Data Analysis:

    • The instrument's software performs a global analysis of the spectral data.

    • It identifies pH-dependent changes in the absorbance and fits this data to a theoretical model to determine the pKa.[8]

Table 2: Comparison of pKa Determination Methods

FeaturePotentiometric TitrationUV-Metric Titration
Principle Measures change in pH upon addition of titrantMeasures change in UV-Vis absorbance with pH
Sample Req. Milligram quantitiesMicrogram quantities
Throughput LowerHigher, suitable for automation
Requirement Pure sampleUV-active chromophore near ionization site
Instrumentation pH meter, buretteSpectrophotometer, pH meter, titrator (e.g., SiriusT3)

Addressing Challenges and Ensuring Data Integrity

The determination of an accurate pKa for a molecule like Dodecyl 2-(dimethylamino)propanoate requires careful consideration of its physicochemical properties.

  • Self-Validation: Performing the pKa determination using two different methods, such as potentiometry and UV-metric titration, provides a self-validating system. Agreement between the results from both techniques enhances confidence in the determined value.

  • Ionic Strength: Maintaining a constant ionic strength throughout the titration is crucial, as the pKa can be influenced by the ionic environment. The use of a background electrolyte like KCl is standard practice.[5]

  • Temperature Control: The pKa is temperature-dependent. All measurements should be performed in a thermostatically controlled vessel, typically at 25 °C.

Conclusion

The accurate determination of the pKa of Dodecyl 2-(dimethylamino)propanoate is a critical step in its development and application as a pharmaceutical excipient. This guide has detailed the theoretical underpinnings and practical protocols for two robust methodologies: potentiometric and UV-metric titration. By understanding the causality behind experimental choices, such as the necessity of co-solvents for lipophilic compounds and the application of the Yasuda-Shedlovsky extrapolation, researchers can confidently and accurately determine the aqueous pKa. The use of automated systems like the SiriusT3 can further enhance throughput and reproducibility. The experimental verification of the pKa, with a literature value of 4.87, ensures a solid foundation for formulation development, quality control, and the prediction of its biopharmaceutical behavior.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • May, J. C. (2021). pKa Determination in non-Aqueous Solvents and an NMR Method for the Determination of pKa in DMSO and DMSO-Water Mixtures [Thesis, The University of Liverpool]. The University of Liverpool Repository. [Link]

  • Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1617-1633. [Link]

  • Albishri, A., Cabot, J. M., Fuguet i Jordà, E., & Rosés Pascual, M. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Chromatography A, 1665, 462795. [Link]

  • Wikipedia. (2023, December 2). DDAIP. In Wikipedia. [Link]

  • Ross, A., & Bell, C. (2015). Determination of acid dissociation constants of novel polymerisable vinyl biaryl compounds in THF-water mixtures using potentiometric titration and Yasuda-Shedlovsky extrapolation. Analytical Methods, 7(18), 7621-7628. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822–1827. [Link]

  • Patel, K., & Patel, J. (2013). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Journal of Pharmaceutical Science and Technology, 5(2), 59-63. [Link]

  • Işık, M., Levorse, D., Mobley, D. L., & Rizzi, A. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design, 33(11), 971–984. [Link]

  • Habib, I. H., & Ali, A. M. (2017). Spectrophotometric determination of the ionization constant values (PKa) of some amino acids (Methionine, cystine and cysteine). European Chemical Bulletin, 6(8), 355-358. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-848. [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. [Link]

  • Vidal Salgado, L. E., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1219-1229. [Link]

  • Sirius Analytical. (n.d.). Next generation solution for automated physchem measurement. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A Fast Method for p K a Determination by Capillary Electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. [Link]

  • Takács-Novák, K., Avdeef, A., Box, K. J., Podányi, B., & Szász, G. (1997). Potentiometric pK(a) determination of water-insoluble compounds: validation study in methanol/water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 9-20. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

  • Albishri, A., Cabot, J. M., Fuguet, E., & Rosés, M. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Chromatography A, 1665, 462795. [Link]

  • Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India. [Link]

  • Li, Y., Wilson, J. N., & Cui, W. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 22(11), 1834. [Link]

  • Pion Inc. (n.d.). SiriusT3 Brochure. [Link]

  • S. Kalepu, V. Nekkanti. (2015). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

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  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids | pH, pKa1 and pKa2 | Amino Acids (Part 4) - Biochemistry [Video]. YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Early Research and Discovery of Dodecyl 2-(dimethylamino)propanoate

Foreword: The Quest for Enhanced Transdermal Delivery The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the systemic delivery of most therapeutic agents. For decades, researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Enhanced Transdermal Delivery

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the systemic delivery of most therapeutic agents. For decades, researchers have sought safe and reversible methods to modulate this barrier, giving rise to the field of skin penetration enhancement. This guide delves into the early research and discovery of a notable permeation enhancer, Dodecyl 2-(dimethylamino)propanoate (DDAIP), a biodegradable amino acid ester that has demonstrated significant efficacy in augmenting the transdermal flux of a variety of drug molecules. We will explore its initial synthesis, physicochemical characterization, and the early investigations into its mechanism of action, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field of transdermal and topical drug delivery.

The Genesis of Dodecyl 2-(dimethylamino)propanoate: Early Synthetic Approaches

The development of DDAIP was driven by the need for effective and biodegradable penetration enhancers. Early research focused on creating molecules with an optimal balance of lipophilic and hydrophilic properties to interact favorably with the stratum corneum. The structure of DDAIP, featuring a long lipophilic dodecyl chain and a hydrophilic tertiary amine group, was a deliberate design choice to achieve this balance. Two primary synthetic routes were established in the early research phase.

Two-Step Synthesis from Dodecanol and 2-Bromopropionyl Halide

One of the earliest described methods for the synthesis of DDAIP is a two-step process.[1] This approach offers a straightforward pathway utilizing readily available starting materials.

Rationale for Experimental Choices:

  • Step 1: Esterification. The long dodecyl chain is crucial for the lipophilicity of the final compound, enabling it to partition into and disrupt the lipid-rich stratum corneum. The esterification of n-dodecanol with a 2-bromopropionyl halide creates the necessary backbone for the subsequent introduction of the amino group. The choice of a halide (e.g., bromide) provides a good leaving group for the nucleophilic substitution in the next step.

  • Step 2: Amination. The introduction of the dimethylamino group is key to the molecule's function. This tertiary amine can be protonated at physiological pH, imparting a degree of hydrophilicity and potentially interacting with the polar head groups of the stratum corneum lipids. The use of dimethylamine as the nucleophile is a direct and efficient method to form the tertiary amine.

Experimental Protocol: Two-Step Synthesis of DDAIP [1]

  • Synthesis of Dodecyl 2-bromopropionate:

    • To a solution of n-dodecanol in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane), add 2-bromopropionyl halide (e.g., 2-bromopropionyl bromide or chloride) dropwise at a reduced temperature (e.g., 0 °C) with constant stirring.

    • A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen halide byproduct formed during the reaction.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete esterification.

    • The reaction is then quenched with water, and the organic layer is separated.

    • The organic phase is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dodecyl 2-bromopropionate.

    • Purification can be achieved by vacuum distillation.

  • Synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP):

    • Dissolve the purified dodecyl 2-bromopropionate in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

    • Add an excess of dimethylamine (either as a solution in a solvent like THF or as a condensed gas) to the reaction mixture.

    • The reaction is typically carried out at room temperature or with gentle heating to drive the nucleophilic substitution.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

    • The residue is then taken up in an organic solvent and washed with water to remove any dimethylamine hydrobromide salt formed.

    • The organic layer is dried, and the solvent is evaporated to yield the crude DDAIP.

    • Final purification is achieved through vacuum distillation to obtain the pure product.

Two-Step Synthesis of DDAIP cluster_0 Step 1: Esterification cluster_1 Step 2: Amination n-Dodecanol n-Dodecanol Dodecyl 2-bromopropionate Dodecyl 2-bromopropionate n-Dodecanol->Dodecyl 2-bromopropionate + Pyridine/Et₃N 2-Bromopropionyl Halide 2-Bromopropionyl Halide 2-Bromopropionyl Halide->Dodecyl 2-bromopropionate Dodecyl 2-bromopropionate_ref Dodecyl 2-bromopropionate Dimethylamine Dimethylamine DDAIP DDAIP Dimethylamine->DDAIP Dodecyl 2-bromopropionate_ref->DDAIP

Two-step synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP).
Transesterification Approach

An alternative and efficient method for the synthesis of DDAIP involves the transesterification of a lower alkyl ester of N,N-dimethylalanine with 1-dodecanol. This method is particularly advantageous as it can be driven to completion by the removal of the lower boiling point alcohol byproduct.

Rationale for Experimental Choices:

  • Transesterification Catalyst: A basic catalyst, such as sodium methoxide, is preferred for this reaction. The methoxide ion acts as a nucleophile, activating the ester carbonyl for attack by 1-dodecanol.

  • Azeotropic Distillation: The removal of the ethanol byproduct as it is formed shifts the equilibrium of the reaction towards the products, ensuring a high yield of DDAIP. Toluene is a suitable solvent for this purpose as it forms an azeotrope with ethanol.

  • Stoichiometric Excess: Using a stoichiometric excess of 1-dodecanol can also help to drive the reaction to completion.

Experimental Protocol: Transesterification Synthesis of DDAIP

  • Reaction Setup:

    • A reaction flask is charged with ethyl 2-(N,N-dimethylamino)-propionate, 1-dodecanol, and a catalytic amount of sodium methoxide predissolved in a suitable solvent like toluene.

  • Reaction and Distillation:

    • The reaction mixture is heated to reflux.

    • The ethanol formed during the transesterification is removed by azeotropic distillation with toluene.

  • Work-up and Purification:

    • After the reaction is complete (typically monitored by the cessation of ethanol distillation), the reaction mixture is cooled.

    • The remaining product is filtered to remove any solid catalyst residues.

    • The filtrate, containing DDAIP, can be further purified by vacuum distillation.

Transesterification Synthesis of DDAIP Ethyl 2-(N,N-dimethylamino)propionate Ethyl 2-(N,N-dimethylamino)propionate DDAIP DDAIP Ethyl 2-(N,N-dimethylamino)propionate->DDAIP + Sodium Methoxide (cat.) + Toluene, Reflux 1-Dodecanol 1-Dodecanol 1-Dodecanol->DDAIP Ethanol Ethanol DDAIP->Ethanol - Azeotropic Distillation

Transesterification synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP).

Physicochemical Characterization of DDAIP and its Salts

Thorough characterization of a novel compound is paramount to understanding its properties and ensuring its purity. Early research on DDAIP and its salts involved a suite of analytical techniques.

Dodecyl 2-(dimethylamino)propanoate (Free Base)

The free base of DDAIP is an oily liquid at room temperature. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₃₅NO₂PubChem
Molecular Weight 285.47 g/mol PubChem
Appearance Off-White Liquid/SolidCymitQuimica
LogP (Predicted) ~5.2 - 6.2ECHEMI, NP-MRD
Dodecyl 2-(dimethylamino)propanoate Hydrochloride (DDAIP HCl)

For pharmaceutical applications, converting the free base into a stable, crystalline salt is often desirable. The hydrochloride salt of DDAIP was prepared and characterized in early studies.

Experimental Protocol: Preparation of DDAIP HCl

  • Dissolution: The purified DDAIP is diluted in a water-immiscible solvent such as hexane.

  • Cooling: The solution is cooled to approximately 5°C.

  • Precipitation: While stirring, hydrogen chloride gas is bubbled through the solution, leading to the precipitation of the crystalline DDAIP HCl salt.

  • Isolation and Purification: The precipitate is collected by filtration. For further purification, the crude salt can be recrystallized from a suitable solvent like boiling ethyl acetate.

Characterization Data for DDAIP HCl:

AnalysisResultTheoretical ValueSource
Elemental Analysis C: 63.29%, H: 11.34%, N: 4.26%C: 63.4%, H: 11.2%, N: 4.3%Google Patents
Molecular Formula C₁₇H₃₆ClNO₂-PubChem
Molecular Weight 321.93 g/mol -PubChem

Note: While early patent literature mentions that IR, Mass Spectrometry, and NMR (¹H and ¹³C) were performed, the actual spectral data is not publicly available in the reviewed documents. The characterization relies heavily on elemental analysis and melting point determination.

Mechanism of Action: Unraveling the Enhancement Effect

The efficacy of DDAIP as a penetration enhancer lies in its ability to reversibly disrupt the highly ordered structure of the stratum corneum lipids. Its amphiphilic nature, with a long lipophilic dodecyl tail and a polar tertiary amine headgroup, is central to this mechanism.

Early mechanistic studies using techniques like Differential Scanning Calorimetry (DSC) on model membranes provided significant insights. These studies revealed that DDAIP interacts with the phospholipid bilayers, which serve as a simplified model for the stratum corneum lipids.

Key Findings from Mechanistic Studies:

  • Interaction with Polar Headgroups: DDAIP is suggested to interact with the polar region of the phospholipid bilayer.

  • Increased Fluidity of Lipid Chains: The incorporation of DDAIP into the lipid bilayer increases the motional freedom of the lipid hydrocarbon chains.

  • Destabilization of Lipid Phases: With increasing concentrations of DDAIP, the main transition temperature (from gel to liquid crystalline phase) of the lipid bilayer shifts to lower temperatures and the transition becomes broader. This indicates a destabilization of the ordered gel phase of the lipids.

  • Phase Separation: At higher concentrations, the formation of enhancer-lipid complex phases has been observed, suggesting a significant reorganization of the lipid structure.

This fluidization of the stratum corneum lipids creates more permeable pathways, allowing drug molecules to diffuse more readily through the skin barrier. The long dodecyl chain is believed to intercalate between the acyl chains of the ceramides and other lipids in the stratum corneum, disrupting their tight packing.

Mechanism of Action of DDAIP cluster_0 DDAIP Molecule cluster_1 Stratum Corneum Interaction DDAIP DDAIP Lipophilic Tail Dodecyl Tail (Lipophilic) DDAIP->Lipophilic Tail Hydrophilic Head Dimethylamino Group (Hydrophilic) DDAIP->Hydrophilic Head SC_Lipids Ordered Stratum Corneum Lipids Lipophilic Tail->SC_Lipids Intercalates into lipid chains Hydrophilic Head->SC_Lipids Interacts with polar head groups Disrupted_Lipids Disrupted/Fluidized Lipid Bilayer SC_Lipids->Disrupted_Lipids DDAIP Interaction Increased_Permeability Increased Drug Permeability Disrupted_Lipids->Increased_Permeability DDAIP_Interaction Intercalation and Interaction

Proposed mechanism of DDAIP as a skin penetration enhancer.

Early Efficacy Studies: Quantifying the Enhancement

The ultimate validation of a penetration enhancer lies in its ability to increase the transdermal flux of active pharmaceutical ingredients. Early in vitro studies using shed snake skin as a model membrane demonstrated the significant potential of DDAIP.

In a seminal 1993 study, the penetration enhancing effects of DDAIP were evaluated for three different drugs: indomethacin, clonidine, and hydrocortisone.[1] The performance of DDAIP was compared to that of Azone® (laurocapram), a well-established penetration enhancer, and lauryl alcohol, a potential biodegradable metabolite of DDAIP.

Comparative Flux Enhancement of DDAIP [1]

DrugEnhancerFlux Enhancement Ratio (vs. Control)
Indomethacin DDAIP4.7 (vs. Azone)
7.5 (vs. Lauryl Alcohol)
Clonidine DDAIP1.7 (vs. Azone)
3.1 (vs. Lauryl Alcohol)
Hydrocortisone DDAIP2.4 (vs. Azone)
2.8 (vs. Lauryl Alcohol)

These early results were highly promising, indicating that DDAIP was not only an effective penetration enhancer but, in the case of these drugs, outperformed a leading commercial enhancer. Furthermore, the study highlighted the biodegradability of DDAIP, an important consideration for its safety and toxicological profile. In vitro experiments showed that DDAIP is hydrolyzed in the presence of porcine esterase, suggesting that it would likely be metabolized in the viable layers of the skin, reducing the potential for systemic toxicity.[1]

Conclusion and Future Perspectives

The early research into Dodecyl 2-(dimethylamino)propanoate laid a strong foundation for its development as a valuable tool in transdermal drug delivery. The initial synthetic routes proved to be robust and scalable, and the early characterization, though lacking publicly available spectral data, confirmed the structure and purity of the compound and its hydrochloride salt.

The mechanistic studies, while employing simplified model systems, provided a clear rationale for its function, highlighting the importance of its amphiphilic nature in disrupting the stratum corneum barrier. The significant enhancement of drug flux observed in early efficacy studies underscored its potential for a wide range of therapeutic applications.

This guide has provided a detailed overview of the foundational science behind DDAIP. For researchers and drug development professionals, this historical perspective offers valuable insights into the rational design and evaluation of penetration enhancers. The principles elucidated in the early study of DDAIP continue to be relevant in the ongoing quest for novel, safe, and effective transdermal delivery systems.

References

  • Büyüktimkin, S., Büyüktimkin, N., & Wong, O. (1993). Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Pharmaceutical Research, 10(11), 1632–1637. [Link]

  • Stütten, J., & Müller-Goymann, C. C. (2004). The interaction of the penetration enhancer DDAIP with a phospholipid model membrane. International Journal of Pharmaceutics, 275(1-2), 149–158. [Link]

  • Wong, O., Büyüktimkin, S., & Büyüktimkin, N. (1990). U.S. Patent No. 4,980,378. Washington, DC: U.S.
  • Nexmed Holdings, Inc. (2004). Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate (EP1428816A1).
  • PubChem. (n.d.). Dodecyl N,N-dimethylalaninate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dodecyl 2-(dimethylamino)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). Dodecyl 2-methylpropanoate. Retrieved from [Link]

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Exploratory

The In Vivo Biodegradability and Metabolism of ALC-0315: A Technical Guide for Drug Development Professionals

Abstract ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), has emerged as a critical ionizable lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), has emerged as a critical ionizable lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its efficacy is intrinsically linked to its biodegradability, a feature that ensures the timely release of its mRNA payload and minimizes potential long-term toxicity. This technical guide provides an in-depth exploration of the in vivo metabolism and clearance of ALC-0315, offering a scientific framework for researchers and drug development professionals. We will delve into the enzymatic processes governing its degradation, its pharmacokinetic profile, and present validated methodologies for its analysis in biological matrices.

Introduction: The Pivotal Role of ALC-0315 in mRNA Delivery

The success of mRNA-based therapies is highly dependent on their effective and safe delivery to target cells. Lipid nanoparticles have become the leading non-viral vector for this purpose, and ALC-0315 is a key excipient in these formulations.[3][4] Its unique chemical structure, featuring a tertiary amine headgroup and two ester-linked lipid tails, allows for the efficient encapsulation of negatively charged mRNA.[5] At physiological pH, ALC-0315 is neutral, minimizing interactions with blood components. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine becomes protonated, facilitating the release of the mRNA payload into the cytoplasm.[5]

Crucially, the ester linkages within ALC-0315 are designed for biodegradability, a critical feature for its clinical success. The in vivo metabolism of ALC-0315 is a key determinant of its safety and efficacy profile.

The Metabolic Journey of ALC-0315 In Vivo

The primary route of ALC-0315 metabolism is through the enzymatic hydrolysis of its two ester bonds.[6] This process occurs in a sequential manner, leading to the formation of distinct metabolites that are subsequently cleared from the body.

Enzymatic Hydrolysis: A Stepwise Degradation

In vitro studies utilizing human liver microsomes, S9 fractions, and hepatocytes have confirmed that ALC-0315 is metabolized, albeit slowly.[6] The principal metabolic pathway is a two-step ester hydrolysis:

  • Formation of the Monoester Metabolite: The first hydrolysis event cleaves one of the ester linkages, resulting in a monoester metabolite (m/z 528) and one molecule of 6-hexyldecanoic acid (m/z 255).[6][7] This initial step is a critical rate-limiting factor in the overall degradation of the parent lipid.

  • Formation of the Double-Deesterified Metabolite: The monoester metabolite undergoes a second hydrolysis, cleaving the remaining ester bond to produce the double-deesterified metabolite (m/z 290) and a second molecule of 6-hexyldecanoic acid.[6][7]

While the specific carboxylesterases (CES) responsible for this hydrolysis have not been definitively identified in the reviewed literature, it is highly probable that human carboxylesterases, such as CES1 and CES2, which are abundant in the liver and other tissues, play a significant role in this process.[2][8]

Subsequent Metabolism and Excretion

Following the hydrolysis of the ester bonds, the resulting metabolites are further processed for excretion:

  • Glucuronidation: The double-deesterified metabolite can undergo Phase II metabolism, specifically glucuronidation, to form a glucuronide conjugate (m/z 466).[6] This process increases the water solubility of the metabolite, facilitating its renal excretion. This glucuronide conjugate has been detected in the urine of rats.[6][7]

  • Clearance of 6-Hexyldecanoic Acid: The fatty acid byproduct, 6-hexyldecanoic acid, is a naturally occurring compound that can be further metabolized through endogenous fatty acid oxidation pathways or eliminated.[6]

  • Excretion Pathways: The primary route of elimination for ALC-0315 and its metabolites is via the feces, with a smaller contribution from renal clearance.[5][6] Unchanged ALC-0315 is found in very low amounts in both urine and feces, indicating that metabolism is the major mechanism of its clearance.[6]

ALC0315_Metabolism ALC0315 ALC-0315 (Parent Lipid) Monoester Monoester Metabolite (m/z 528) ALC0315->Monoester Ester Hydrolysis (Carboxylesterases) Hexyldecanoic 6-Hexyldecanoic Acid (m/z 255) ALC0315->Hexyldecanoic DiEster Double-Deesterified Metabolite (m/z 290) Monoester->DiEster Ester Hydrolysis (Carboxylesterases) Monoester->Hexyldecanoic Glucuronide Glucuronide Conjugate (m/z 466) DiEster->Glucuronide Glucuronidation (UGTs) Excretion Excretion (Feces and Urine) Hexyldecanoic->Excretion Further Metabolism / Elimination Glucuronide->Excretion

Figure 1. Metabolic Pathway of ALC-0315.

Pharmacokinetics of ALC-0315 and its Metabolites

Pharmacokinetic studies in Wistar Han rats provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of ALC-0315.

Distribution and Elimination

Following intravenous administration, ALC-0315 is rapidly distributed from the bloodstream, with the liver being a primary site of accumulation.[6][9] This is consistent with the liver's role in lipid metabolism and clearance.

The terminal half-life (t½) of ALC-0315 in rats is approximately 6-8 days in both plasma and liver.[6] This relatively long half-life suggests a slow clearance process, which is consistent with the observed slow in vitro metabolism.

ParameterALC-0315Reference
Primary Distribution Site Liver[6][9]
Terminal Half-Life (t½) in Rats 6-8 days (plasma and liver)[6]
Primary Route of Excretion Feces[6]

Table 1. Key Pharmacokinetic Parameters of ALC-0315 in Rats.

Metabolite Detection in Biological Matrices

The metabolites of ALC-0315 have been identified in various biological samples, confirming the proposed metabolic pathway:

  • Monoester Metabolite: Detected in rat blood, monkey S9 fraction, and in vivo in rat plasma and liver.[7]

  • Double-Deesterified Metabolite: Found in mouse and rat blood, monkey liver S9 fraction, and in vivo in rat plasma, urine, and feces.[7]

  • 6-Hexyldecanoic Acid: Identified in mouse and rat blood; mouse, rat, monkey, and human hepatocytes; mouse, rat, and human liver S9 fractions; and in vivo in rat plasma.[7]

  • Glucuronide Conjugate: Observed exclusively in the urine of rats from a pharmacokinetics study.[7]

Methodologies for In Vivo Analysis

The accurate quantification of ALC-0315 and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from complex biological samples like plasma and tissue homogenates.

Protocol: Protein Precipitation for Plasma Samples [10]

  • Sample Collection: Collect whole blood from study animals into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (ACN).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing ALC-0315 and its metabolites for LC-MS/MS analysis.

Sample_Prep_Workflow Blood Whole Blood Collection Plasma Plasma Separation (Centrifugation) Blood->Plasma Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Pellet Proteins (Centrifugation) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2. Sample Preparation Workflow for Plasma Analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.

Protocol: UPLC-MS/MS for ALC-0315 and Metabolite Quantification [10]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating the lipophilic analytes.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ALC-0315: m/z 766.7 -> [Product Ion]

      • Monoester Metabolite: m/z 528.5 -> [Product Ion]

      • Double-Deesterified Metabolite: m/z 290.3 -> [Product Ion]

      • 6-Hexyldecanoic Acid: m/z 255.2 -> [Product Ion] (in negative ion mode if necessary)

Safety and Toxicological Considerations

The biodegradability of ALC-0315 is a key safety feature, as the accumulation of the parent lipid could lead to adverse effects. The primary metabolites, 6-hexyldecanoic acid and the de-esterified core, are generally considered to have low toxicity.[4] However, comprehensive toxicological studies on the individual metabolites are recommended to fully characterize the safety profile of ALC-0315-containing LNP formulations.

It is also important to monitor for potential impurities in the ALC-0315 raw material, such as the N-oxide impurity, which could impact the stability and efficacy of the final mRNA product.[10]

Conclusion

ALC-0315 is a well-designed ionizable lipid that combines efficient mRNA delivery with a favorable safety profile, largely due to its predictable in vivo metabolism. The sequential hydrolysis of its ester bonds by endogenous esterases leads to the formation of metabolites that are readily cleared from the body. A thorough understanding of these metabolic pathways and the availability of robust analytical methods are essential for the continued development and regulatory approval of next-generation mRNA therapeutics. This guide provides a comprehensive overview of the current knowledge on ALC-0315 biodegradability and metabolism, serving as a valuable resource for scientists and researchers in the field of drug development.

References

  • U.S. Food and Drug Administration. (2021). SARS-CoV-2 mRNA Vaccine (BNT162, PF-07302048) 2.6.4 Summary of Pharmacokinetic Study.
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Foundational

Beyond ALC-0315: Engineering Next-Generation Ionizable Lipids for Enhanced Gene Delivery

An In-depth Technical Guide Introduction: The Dawn of a New Therapeutic Era The unprecedented success of the Pfizer-BioNTech COVID-19 vaccine, BNT162b2, was not only a triumph against a global pandemic but also a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Dawn of a New Therapeutic Era

The unprecedented success of the Pfizer-BioNTech COVID-19 vaccine, BNT162b2, was not only a triumph against a global pandemic but also a powerful validation of lipid nanoparticle (LNP) technology for messenger RNA (mRNA) delivery. At the heart of this success lies ALC-0315, a synthetic, ionizable cationic lipid. Its ingenious design enables it to electrostatically bind and protect the anionic mRNA cargo within the nanoparticle at a low pH during formulation, yet remain relatively neutral at physiological pH to minimize toxicity. Upon cellular uptake and endosomal acidification, ALC-0315 becomes protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation.

While ALC-0315 has proven its efficacy, the quest for superior gene delivery vectors is relentless. The scientific community is actively exploring structural analogs to enhance potency, improve the safety profile by increasing biodegradability, and tailor delivery to specific cell types. This guide provides a deep dive into the rational design, synthesis, and evaluation of structural analogs of ALC-0315, offering a technical blueprint for researchers aiming to develop the next generation of gene delivery vehicles.

The Blueprint of an Ionizable Lipid: A Structure-Activity Relationship (SAR) Deep Dive

ALC-0315's efficacy is not accidental; it is a product of meticulous chemical engineering. Understanding its structure is key to designing superior analogs. An ionizable lipid can be deconstructed into three critical components: the amine headgroup, the hydrophobic tails, and the linker connecting them. Each component offers a tunable lever to modulate the lipid's overall performance.

cluster_Head Amine Headgroup cluster_Linker Linker Group cluster_Tails Hydrophobic Tails Head Tertiary Amine ((4-hydroxybutyl)azanediyl) pKa pKa ≈ 6.1 Head->pKa Determines Linker Ester Bonds (bis(hexane-6,1-diyl)) Function1 ✓ Efficient mRNA encapsulation at low pH ✓ Neutrality at physiological pH (low toxicity) ✓ Endosomal escape upon acidification pKa->Function1 Governs Biodegradability Biodegradability Linker->Biodegradability Influences Tails Branched Alkyl Chains (bis(2-hexyldecanoate)) Function2 ✓ Susceptible to hydrolysis ✓ Metabolized and cleared from the body ✓ Reduces potential long-term toxicity Biodegradability->Function2 Leads to Packing Lipid Packing & Fusogenicity Tails->Packing Dictates Function3 ✓ Forms nanoparticle core ✓ Promotes membrane fusion/disruption ✓ Influences LNP stability and morphology Packing->Function3 Impacts

Caption: Deconstruction of ALC-0315's Structure-Activity Relationship.

  • The Headgroup: The pH-Sensitive Trigger: The tertiary amine headgroup is the functional core. Its acid dissociation constant (pKa) is the most critical parameter influencing delivery efficacy.[1][2] An optimal pKa, typically between 6.0 and 7.0, ensures the lipid is sufficiently cationic in the acidic formulation buffer (pH ~4) to bind mRNA, but transitions to a near-neutral state at physiological pH (~7.4), which is crucial for preventing rapid clearance and reducing toxicity. Upon endocytosis, the acidic environment of the endosome protonates the amine, inducing a structural change in the LNP that facilitates fusion with the endosomal membrane and subsequent mRNA release.[3][4]

  • The Linker: The Key to Safety and Biodegradability: ALC-0315 features two ester linkages connecting the headgroup to the tails.[4] These bonds are susceptible to enzymatic hydrolysis in vivo. This intentional design feature allows the lipid to be broken down into smaller, more easily cleared components, enhancing its safety profile and mitigating risks associated with long-term lipid accumulation.[4][5] The development of analogs often focuses on linker chemistry to further improve biodegradability and control the rate of clearance.[6][7]

  • The Tails: The Architectural Foundation: The two branched, hydrophobic 2-hexyldecanoate tails are responsible for the lipid's self-assembly into a nanoparticle structure. Their length, degree of saturation, and branching influence the fluidity and packing of the lipid bilayer. This, in turn, affects the LNP's stability, morphology, and its ability to fuse with the endosomal membrane—a critical step for payload delivery.

Designing ALC-0315 Analogs: A Modular Approach

The modular nature of ionizable lipids allows for systematic modification of each component to optimize performance. High-throughput synthesis and screening platforms have accelerated the discovery of novel lipids with superior properties.[8][9]

Headgroup Engineering: Fine-Tuning the pKa

The primary goal of headgroup modification is to fine-tune the pKa. Even minor shifts can have a significant impact on both potency and safety.

  • Rationale: A pKa that is too high can lead to increased toxicity due to a persistent positive charge at physiological pH. A pKa that is too low may result in poor mRNA encapsulation and inefficient endosomal escape. The optimal pKa range for intramuscular delivery, as in vaccines, is often cited as 6.6-6.9, while hepatic delivery may favor a slightly lower range of 6.2-6.6.[2][10]

  • Strategies:

    • Varying Amine Substitution: Replacing the (4-hydroxybutyl)azanediyl group with other polyamine or amino alcohol structures can modulate basicity.

    • Introducing Heterocycles: Incorporating nitrogen-containing heterocycles like piperidine or piperazine can offer more rigid structures and distinct pKa profiles.

    • Multi-headed Lipids: Designing lipids with multiple ionizable centers can increase the buffering capacity, potentially enhancing endosomal escape.

Linker Modification: Enhancing Biodegradability and Triggered Release

Improving the safety profile is a major driver for analog development. Modifying the linker is a direct route to enhancing biodegradability.

  • Rationale: The ester bonds in ALC-0315 are a good starting point, but their hydrolysis rate can be slow.[5] Engineering lipids that clear more rapidly could reduce inflammatory responses while maintaining strong immunogenicity.[5]

  • Strategies:

    • Steric Hindrance: Adjusting the steric bulk around the ester bond can either accelerate or slow down hydrolysis, allowing for precise control over the lipid's residence time.

    • Alternative Biodegradable Linkers: Exploring other cleavable chemistries, such as carbamates, carbonates, or disulfide bonds, can introduce novel degradation pathways.[6][7] Disulfide linkers, for instance, can be cleaved in the reductive environment of the cytoplasm, offering a secondary trigger for mRNA release.[6]

    • Combinatorial Synthesis: Multi-component reactions, like the Passerini reaction, enable the rapid synthesis of large libraries of lipids with diverse, biodegradable linkers for high-throughput screening.[9]

Hydrophobic Tail Optimization: Mastering Stability and Fusogenicity

The hydrophobic tails dictate the physical properties of the LNP.

  • Rationale: The "cone" shape of an ionizable lipid, which is influenced by the bulkiness of its tails relative to its headgroup, is thought to promote the disruption of the endosomal membrane. Optimizing tail structure can therefore directly enhance delivery efficiency.

  • Strategies:

    • Chain Length: Varying the length of the alkyl chains (e.g., from C8 to C18) affects the lipid melting temperature and membrane fluidity.

    • Unsaturation: Introducing double bonds (unsaturation) into the tails creates kinks that disrupt packing, often leading to more fluid and fusogenic LNPs.

    • Branching: As seen in ALC-0315, branched tails can prevent the formation of overly rigid gel-phase structures, which can be detrimental to endosomal escape.

From Synthesis to Screening: An Experimental Workflow

Developing novel ALC-0315 analogs requires a robust, multi-stage workflow that progresses from chemical synthesis to in vivo validation.

Caption: High-level workflow for the development of novel ionizable lipids.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing uniform LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase: Prepare a stock solution of the novel ionizable lipid, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Aqueous Phase: Prepare a solution of the mRNA cargo in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • System Setup:

    • Prime a microfluidic mixing device (e.g., from Precision NanoSystems) with ethanol and then with the aqueous buffer.

    • Load the lipid phase and the aqueous phase into separate syringe pumps.

  • Mixing and Formulation:

    • Set the pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Lipid). The total flow rate will determine the resulting particle size.

    • Initiate the flow. The rapid mixing of the ethanol stream with the aqueous stream causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Concentration:

    • Collect the LNP solution from the device outlet.

    • Immediately dialyze the solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Quality Control:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Essential Characterization and Evaluation

A comprehensive suite of assays is required to characterize new LNP formulations and select lead candidates.

Table 1: Key Physicochemical Characterization Parameters
ParameterMethodTypical Target ValuesRationale
Particle Size Dynamic Light Scattering (DLS)80 - 120 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and uniform particle population.
Encapsulation Efficiency RiboGreen Assay> 90%Ensures a high payload of mRNA is protected within the LNP.
Apparent pKa TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) Assay6.0 - 7.0Critical for endosomal escape and minimizing toxicity.[1]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Dense, spherical coreVisual confirmation of LNP structure and integrity.
Protocol 2: In Vitro Transfection Efficiency Screening

This protocol uses a reporter gene (e.g., Luciferase) to quantify the protein expression mediated by LNP formulations in a cell culture model.

  • Cell Culture:

    • Plate a relevant cell line (e.g., HEK293T or HeLa cells) in a 96-well plate at a density that will result in ~80% confluency on the day of transfection.

  • LNP Treatment:

    • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

    • Aspirate the old medium from the cells and add the LNP-containing medium. Use a dose range that covers 25 ng to 200 ng of mRNA per well.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and wash the cells once with PBS.

    • Add a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add a luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to get Relative Light Units (RLU) per mg of protein.

    • Compare the results to a benchmark lipid (e.g., ALC-0315 or DLin-MC3-DMA) to determine relative potency.

Conclusion and Future Outlook

ALC-0315 set the clinical standard for LNP-mediated mRNA delivery, but it represents a single point in a vast chemical landscape. The rational design of structural analogs, driven by a deep understanding of structure-activity relationships, is unlocking the next generation of gene delivery vehicles. By systematically tuning the headgroup, linker, and tail domains, researchers can create lipids with enhanced potency, superior safety profiles, and even novel functionalities like tissue-specific targeting. The integration of high-throughput synthesis, automated formulation, and robust in vitro screening workflows will continue to accelerate this discovery process, expanding the therapeutic reach of mRNA far beyond vaccines into areas like gene editing, protein replacement therapy, and oncology.

References

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ACS Publications. Available at: [Link]

  • Molecular structure of ALC-0315. ResearchGate. Available at: [Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS. Available at: [Link]

  • Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. ACS Publications. Available at: [Link]

  • ALC-0315 - Wikipedia. Wikipedia. Available at: [Link]

  • Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution. PubMed. Available at: [Link]

  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. RSC Publishing. Available at: [Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. ResearchGate. Available at: [Link]

  • Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. PubMed. Available at: [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. PubMed Central. Available at: [Link]

  • Advances in Ionizable Lipid Design: Accelerating mRNA Therapeutic Development Through Rapid Optimization Platforms. American Pharmaceutical Review. Available at: [Link]

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. bioRxiv. Available at: [Link]

  • Recent Advances in Lipid Nanoparticles for Delivery of mRNA. PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ResearchGate. Available at: [Link]

  • Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery. ACS Publications. Available at: [Link]

  • Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to mRNA Encapsulation in Lipid Nanoparticles Using ALC-0315

For Researchers, Scientists, and Drug Development Professionals Introduction The advent of messenger RNA (mRNA) therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, represents a paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, represents a paradigm shift in modern medicine.[1] The success of these therapies is intrinsically linked to the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical gold standard. These LNPs are meticulously engineered to protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.[2]

At the heart of the most successful LNP formulations is the ionizable cationic lipid. This application note focuses on ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)), a cornerstone component of the Pfizer-BioNTech COVID-19 vaccine.[2][3] Its unique chemical properties are critical for both the efficient encapsulation of mRNA during formulation and its subsequent release into the cytoplasm, a process known as endosomal escape.[2][4]

This guide provides a comprehensive, step-by-step protocol for the formulation of mRNA-LNPs using ALC-0315. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers with a deep, functional understanding of the encapsulation process.

Section 1: The Scientific Framework of ALC-0315-Based LNPs

The Four Pillars of the LNP: A Functional Overview

The stability, efficacy, and safety of an mRNA-LNP formulation are not determined by ALC-0315 alone, but by the synergistic interaction of four distinct lipid components.[4] Each plays a crucial, non-redundant role.

  • Ionizable Cationic Lipid (ALC-0315): This is the workhorse of the formulation. ALC-0315 possesses a tertiary amine head group with a specific pKa. At a low pH (typically ~4.0) used during the formulation process, this amine becomes protonated (positively charged), enabling it to electrostatically complex with the negatively charged phosphate backbone of the mRNA.[5][6] At physiological pH (7.4), it remains largely neutral, reducing potential toxicity in circulation.[6]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that acts as a structural stabilizer. It integrates into the lipid shell of the nanoparticle, contributing to the formation of a stable bilayer-like structure that aids in encapsulating the mRNA core.[5][7]

  • Cholesterol: This ubiquitous structural lipid acts as a molecular "glue." It intercalates between the other lipid components, filling gaps and modulating the fluidity and integrity of the nanoparticle membrane.[4][5] This function is critical for the overall stability of the LNP during storage and circulation.

  • PEGylated Lipid (e.g., ALC-0159): A lipid (like ALC-0159) conjugated to a polyethylene glycol (PEG) chain resides on the surface of the LNP.[8] The PEG chains form a hydrophilic corona that sterically hinders protein adsorption (opsonization) and prevents aggregation, thereby increasing the nanoparticle's circulation time and stability in the bloodstream.[5]

The pH-Driven Encapsulation and Release Mechanism

The functionality of ALC-0315 is entirely dependent on pH. The encapsulation process cleverly exploits this property. By mixing a lipid-ethanol solution with an mRNA solution in an acidic aqueous buffer, the ALC-0315 becomes charged, driving the spontaneous self-assembly of the lipids around the mRNA cargo.

Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. The cell naturally acidifies the endosomal compartment (dropping the pH to 5.0-6.5). This acidification once again protonates the ALC-0315 within the LNP. The now positively charged LNP interacts with and destabilizes the negatively charged endosomal membrane, leading to the disruption of both membranes and the release of the mRNA payload into the cytoplasm where it can be translated into protein.[4][5]

Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral ALC-0315 Surface Endocytosis 1. Endocytosis LNP_neutral->Endocytosis Endosome 2. LNP enters Endosome (pH drops to ~6.0) Endocytosis->Endosome Protonation 3. ALC-0315 becomes Positively Charged (+) Endosome->Protonation Disruption 4. LNP interacts with endosomal membrane Protonation->Disruption Release 5. mRNA Release into Cytoplasm Disruption->Release

Caption: The pH-dependent mechanism of endosomal escape for ALC-0315 LNPs.

Section 2: LNP Formulation Protocol

This protocol details the formulation of ALC-0315-based mRNA-LNPs using a microfluidic mixing approach, which ensures high reproducibility and uniform particle size distribution.[9]

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
ALC-0315Cayman Chemical, etc.Ionizable Cationic Lipid
DSPCAvanti Polar LipidsHelper Phospholipid
CholesterolMilliporeSigmaStructural Lipid
ALC-0159 (or similar PEG-lipid)Cayman Chemical, etc.PEGylated Lipid
Messenger RNA (mRNA)User-suppliedPurified, in nuclease-free water
Ethanol, 200 ProofDecon Labs, etc.For lipid phase
Sodium Acetate Buffer (50mM)Lab-preparedpH adjusted to 4.0-5.0 for aqueous phase
PBS, pH 7.4Gibco, etc.For buffer exchange/dialysis
RiboGreen RNA Assay KitThermo FisherFor encapsulation efficiency measurement
Microfluidic Mixer & PumpsNanoAssemblr, etc.Syringe pumps and a microfluidic chip (e.g., staggered herringbone)
Dialysis Cassettes (10K MWCO)Thermo FisherFor purification
Sterile Syringe Filters (0.22µm)MilliporeSigmaFor final product sterilization
Preparation of Stock Solutions

Precise preparation of the organic and aqueous phases is critical for successful encapsulation.

A. Lipid Stock Solution (Organic Phase)

The lipids are dissolved in 100% ethanol at a specific molar ratio. A commonly cited ratio for ALC-0315 formulations is 50:10:38.5:1.5 (ALC-0315 : DSPC : Cholesterol : ALC-0159).[8]

  • Calculate Molar Amounts: Determine the required mass of each lipid to achieve the target molar ratio for your desired final lipid concentration (e.g., 10-20 mM total lipid in ethanol).

  • Dissolution: In a sterile glass vial, accurately weigh and combine ALC-0315, DSPC, cholesterol, and the PEG-lipid.

  • Add Ethanol: Add the calculated volume of 100% ethanol.

  • Mix Thoroughly: Vortex vigorously until all lipids are completely dissolved, resulting in a clear, colorless solution. This is your Lipid Stock.

  • Storage: Store the Lipid Stock at -20°C for short-term storage. For long-term, -80°C is recommended.

B. mRNA Stock Solution (Aqueous Phase)

  • Dilution: Dilute your purified mRNA stock to the desired concentration (e.g., 0.05 - 0.2 mg/mL) using 50 mM Sodium Acetate buffer (pH 4.0).

  • Handling: Use nuclease-free tubes and tips throughout. Keep the mRNA solution on ice to prevent degradation.

Microfluidic Mixing for LNP Assembly

Microfluidic mixing achieves rapid, controlled nanoprecipitation of the lipids around the mRNA as the ethanol phase is diluted by the aqueous phase.

LNP_Workflow cluster_prep 1. Stock Preparation cluster_mixing 2. Microfluidic Mixing cluster_post 3. Downstream Processing Lipid_Stock Lipid Mix (ALC-0315, etc.) in Ethanol Pumps Syringe Pumps Lipid_Stock->Pumps mRNA_Stock mRNA in Acidic Buffer (pH 4.0) mRNA_Stock->Pumps Mixer Microfluidic Chip Pumps->Mixer Collection Collect LNP (in Ethanol/Buffer) Mixer->Collection Dialysis Dialysis/TFF (vs. PBS, pH 7.4) Collection->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP Final mRNA-LNP Product Filter->Final_LNP

Caption: The experimental workflow for mRNA-LNP formulation.

Protocol:

  • System Priming: Prime the microfluidic system according to the manufacturer's instructions, typically first with ethanol and then with the aqueous buffer.

  • Load Syringes: Load the Lipid Stock into one syringe and the mRNA Stock into another. Ensure there are no air bubbles.

  • Set Flow Rates: The ratio of flow rates between the aqueous and organic phases is a critical parameter. A typical starting point is a 3:1 Aqueous:Organic Flow Rate Ratio (FRR) . The Total Flow Rate (TFR) will influence particle size (higher TFR often leads to smaller particles). A common TFR is 2-12 mL/min.

  • Initiate Mixing: Start the syringe pumps simultaneously at the set flow rates. The two streams will converge in the microfluidic chip, triggering LNP formation.

  • Collect Product: Collect the milky-white output solution into a sterile collection tube. Discard the initial and final few hundred microliters to ensure collection of the steady-state product.

Downstream Processing: Purification and Concentration

The collected LNP solution contains ethanol and is at a low pH, both of which must be addressed.

  • Buffer Exchange: The most common method is dialysis.

    • Transfer the LNP solution to a pre-wetted dialysis cassette (e.g., 10K MWCO).

    • Immerse the cassette in a large volume of sterile PBS (pH 7.4) at 4°C.

    • Allow dialysis to proceed for at least 4 hours, with at least two changes of the PBS buffer, to remove ethanol and raise the pH.

  • Concentration (Optional): If a higher concentration is needed, centrifugal filter units (with an appropriate MWCO) can be used.

  • Sterile Filtration: Filter the final, purified LNP solution through a 0.22 µm sterile syringe filter into a sterile, low-binding storage vial. This removes any potential microbial contaminants and larger aggregates.

Section 3: Quality Control and Characterization

Thorough characterization is essential to ensure the formulated LNPs meet the required specifications for in vitro or in vivo use.[9]

Essential Characterization Assays
  • Size (Z-Average) & Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size is critical for cellular uptake and biodistribution. PDI measures the uniformity of the particle population.

  • Encapsulation Efficiency (EE%): Quantifies the percentage of mRNA successfully loaded into the LNPs. This is a critical measure of formulation success.

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This indicates the surface charge of the LNPs at physiological pH and can predict colloidal stability.

ParameterTechniqueTypical Acceptance CriteriaRationale
Size (Z-Average) DLS80 - 150 nmInfluences cellular uptake, biodistribution, and immunogenicity.
Polydispersity (PDI) DLS< 0.2Indicates a monodisperse and uniform particle population.
Encapsulation (EE%) RiboGreen> 90%Ensures a high payload of mRNA is delivered per particle.
Zeta Potential (pH 7.4) ELSNear-neutral (-10 to +10 mV)A neutral charge at physiological pH reduces non-specific interactions.
Protocol: Encapsulation Efficiency using RiboGreen Assay

This assay relies on the RiboGreen dye, which fluoresces brightly upon binding to nucleic acids but is quenched when the mRNA is protected inside the LNP.

  • Prepare Samples: In a 96-well plate, prepare two sets of samples in triplicate. Dilute your final LNP formulation in TE buffer.

    • Set 1 (Intact LNPs): LNP sample diluted in TE buffer. This measures the fluorescence of unencapsulated ("free") mRNA.

    • Set 2 (Lysed LNPs): LNP sample diluted in TE buffer containing a detergent (e.g., 2% Triton X-100). This disrupts the LNPs, exposing all mRNA to the dye and measuring the total mRNA.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis in Set 2.

  • Add RiboGreen: Add the diluted RiboGreen reagent to all wells.

  • Read Fluorescence: Measure the fluorescence (Excitation: ~485 nm / Emission: ~520 nm) on a plate reader.

  • Calculate EE%: Use the following formula: EE (%) = (Fluorescence_Lysed - Fluorescence_Intact) / Fluorescence_Lysed * 100

Section 4: Storage and Handling

Proper storage is crucial to maintain the integrity of the mRNA-LNPs.

  • Temperature: Store the final LNP formulation at 4°C for short-term use (up to a few weeks). For long-term storage, aliquoting and freezing at -80°C is required.[8][10]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can compromise LNP structure and lead to aggregation or mRNA degradation.[8]

  • Excipients: For improved stability, especially during freezing, the inclusion of cryoprotectants like sucrose or trehalose in the final buffer can be beneficial.[8][10]

References

  • Paunovska, K., Loughrey, D., Sago, C. et al. (2022). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols, 17, 2643–2682. [Link]

  • Carbajal, E. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Azonano. [Link]

  • Guéguen, C., et al. (2024). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. European Journal of Pharmaceutics and Biopharmaceutics, 195, 114077. [Link]

  • DiFrancesco, M. A., & Sarma, F. S. (2021). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. Chemistry – A European Journal, 28(2). [Link]

  • Gerasimov, A. D., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 49(2), 412-416. [Link]

  • Hess, B., et al. (2022). Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. Biophysical Society Blog. [Link]

  • Max-Planck-Institut für Kohlenforschung. (2025). Shaping the future of mRNA based drug delivery. Press Release. [Link]

  • Ramos-Becerril, E., et al. (2024). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Pharmaceuticals, 17(6), 724. [Link]

  • Ramos Becerril, E. (2024). Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. McGill University eScholarship. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Transfection Using ALC-0315 Lipid Nanoparticles

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro transfection of messenger RNA...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro transfection of messenger RNA (mRNA) using lipid nanoparticles (LNPs) formulated with the ionizable lipid ALC-0315. ALC-0315 has been a critical component in the clinical success of mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] Its unique pH-responsive properties are central to the efficient encapsulation of mRNA and its subsequent release into the cytoplasm of target cells.[1][4] This guide will delve into the mechanistic underpinnings of ALC-0315 LNP technology, provide detailed, step-by-step protocols for in vitro transfection, and offer insights into the evaluation of transfection efficiency and potential cytotoxicity.

Introduction: The Pivotal Role of ALC-0315 in mRNA Delivery

The advent of mRNA therapeutics has been largely dependent on the development of safe and effective delivery systems. Lipid nanoparticles have emerged as the leading platform for this purpose, and ALC-0315 is a key ionizable lipid that has demonstrated exceptional performance.[5][6]

Mechanism of Action: ALC-0315 is an ionizable cationic lipid, meaning its charge is pH-dependent. At an acidic pH (typically around 4.0), its tertiary amine group becomes protonated, conferring a positive charge. This allows for the electrostatic complexation and encapsulation of negatively charged mRNA molecules during the LNP formulation process.[4][7] Once formulated, the LNPs are typically buffered to a physiological pH of 7.4 for administration. At this neutral pH, ALC-0315 is predominantly neutral, which is crucial for reducing toxicity associated with cationic lipids.[4]

Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes. The endosomal environment is naturally acidic (pH 5.5-6.5). In this acidic milieu, ALC-0315 becomes protonated again, leading to a net positive charge of the LNP. This is hypothesized to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[1][8][9] This process, known as endosomal escape, is a critical and often rate-limiting step in the successful delivery of nucleic acid therapeutics.

Composition of ALC-0315 LNPs: A typical ALC-0315 LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (ALC-0315): Central to mRNA encapsulation and endosomal escape.[1][10]

  • Phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): A helper lipid that contributes to the structural integrity of the nanoparticle.[10]

  • Cholesterol: Provides stability to the lipid bilayer and can influence the fluidity of the LNP.[4][10]

  • PEGylated Lipid (e.g., ALC-0159): A lipid conjugated to polyethylene glycol (PEG) that forms a hydrophilic layer on the surface of the LNP. This PEG shield reduces aggregation and prevents opsonization (binding of plasma proteins), thereby increasing circulation time in vivo.[4][10]

Visualizing the LNP Structure and Transfection Workflow

To better understand the components and the process, the following diagrams illustrate the conceptual structure of an ALC-0315 LNP and the in vitro transfection workflow.

LNP_Structure cluster_LNP ALC-0315 Lipid Nanoparticle mRNA mRNA Cargo Core Hydrophobic Core mRNA->Core ALC-0315 ALC-0315 (Ionizable Lipid) ALC-0315->Core DSPC DSPC (Phospholipid) DSPC->Core Cholesterol Cholesterol Cholesterol->Core PEG_Lipid PEGylated Lipid Surface Hydrophilic Surface PEG_Lipid->Surface

Caption: Conceptual Diagram of an ALC-0315 LNP

Transfection_Workflow Cell_Culture 1. Cell Seeding LNP_Prep 2. Prepare ALC-0315 LNP-mRNA Complex Cell_Culture->LNP_Prep Adherent or Suspension Cells Transfection 3. Add LNP-mRNA to Cells LNP_Prep->Transfection Dilute in Culture Medium Incubation 4. Incubate for 24-72 hours Transfection->Incubation Analysis 5. Assess Transfection & Cytotoxicity Incubation->Analysis

Caption: In Vitro Transfection Workflow

Materials and Reagents

This section outlines the necessary materials and reagents for a successful in vitro transfection experiment.

Category Item Notes
LNPs and Cargo ALC-0315 LNPs encapsulating mRNA of interestCan be commercially sourced or formulated in-house.
Reporter mRNA (e.g., encoding GFP or Luciferase)For optimization and as a positive control.
Cell Culture Mammalian cell line (e.g., HEK293, HeLa, HepG2, Huh7)Choose a cell line relevant to your research. Mycoplasma testing is critical.[11]
Complete cell culture medium (e.g., DMEM, EMEM)Supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
Phosphate-Buffered Saline (PBS)For washing cells.
Trypsin-EDTAFor detaching adherent cells.
Labware 96-well or 24-well tissue culture platesWhite-walled plates are recommended for luminescence assays.
Pipettes and sterile, nuclease-free tips
Hemocytometer or automated cell counterFor accurate cell counting.
Analysis Reagents for assessing transfection efficiencyE.g., Luciferase assay substrate, flow cytometer.
Reagents for cytotoxicity assayE.g., CellTiter-Glo®, MTT, or LDH assay kits.

Detailed Experimental Protocols

Cell Culture and Seeding

The success of a transfection experiment is highly dependent on the health and confluency of the cells.

  • Cell Maintenance: Culture your chosen cell line according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and free from contamination.

  • Cell Seeding:

    • For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium.

    • Count the cells accurately.

    • Seed the cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection. This typically requires seeding 24 hours prior to the experiment.[7]

    • Example Seeding Densities (24-well plate):

      • HEK293: 1.0 x 10^5 cells/well

      • HeLa: 0.5 x 10^5 cells/well

      • HepG2: 1.2 x 10^5 cells/well

In Vitro Transfection Protocol

This protocol is a general guideline and should be optimized for your specific cell line and mRNA-LNP formulation.

  • Thaw LNPs: If your ALC-0315 LNPs are stored frozen, thaw them at room temperature or on ice. Mix gently by inverting the tube.[12] Do not vortex.

  • Prepare LNP Dilutions: Dilute the ALC-0315 LNP-mRNA complexes in complete cell culture medium to achieve the desired final mRNA concentration in the well.[11] It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 50 ng to 500 ng of mRNA per well of a 24-well plate).

  • Transfection:

    • Gently remove the old medium from the seeded cells.

    • Add the diluted LNP-mRNA complexes to the respective wells.[11]

    • Ensure even distribution by gently swirling the plate.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time will depend on the reporter gene and the cell line. Protein expression from mRNA is typically detectable within 6-8 hours and peaks between 24 and 48 hours.[13]

Assessment of Transfection Efficiency

Quantitative assessment of transfection efficiency is crucial for optimizing your protocol.

For Luciferase Reporter:

  • After the incubation period, remove the culture medium.

  • Wash the cells once with PBS.

  • Lyse the cells using a lysis buffer compatible with your luciferase assay kit.

  • Transfer the cell lysate to a white-walled 96-well plate.

  • Add the luciferase substrate and immediately measure the luminescence using a plate reader.[14]

  • Normalize the luminescence signal to the total protein concentration in the lysate (e.g., using a BCA assay).

For Fluorescent Protein Reporter (e.g., GFP):

  • Fluorescence Microscopy: Visualize the expression of the fluorescent protein using a fluorescence microscope to get a qualitative assessment of transfection efficiency.

  • Flow Cytometry: For a quantitative analysis, detach the cells, wash them with PBS, and resuspend them in a suitable buffer for flow cytometry.[15][16][17] This will allow you to determine the percentage of transfected cells and the mean fluorescence intensity.[16][18]

Cytotoxicity Assay

It is important to assess the potential toxicity of the LNP formulation on your cells.

  • Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay) in parallel with your transfection experiment.

  • Include an untreated cell control and a positive control for cytotoxicity.

  • Measure cell viability at the same time point as you assess transfection efficiency.

  • ALC-0315 LNPs generally exhibit low toxicity in vitro, but it is important to confirm this for your specific cell type and LNP concentration.[2]

Mechanism of Endosomal Escape

The following diagram illustrates the proposed mechanism of ALC-0315 mediated endosomal escape.

Endosomal_Escape cluster_Cell Target Cell Endocytosis 1. LNP Uptake (Endocytosis) Endosome 2. LNP in Endosome (pH ~6.5) Endocytosis->Endosome Protonation 3. ALC-0315 Protonation Endosome->Protonation Acidic Environment Membrane_Disruption 4. Endosomal Membrane Disruption Protonation->Membrane_Disruption Interaction with Anionic Lipids Release 5. mRNA Release into Cytoplasm Membrane_Disruption->Release Translation 6. Protein Translation Release->Translation

Caption: Mechanism of ALC-0315 LNP Endosomal Escape

Troubleshooting

Problem Possible Cause Suggestion
Low Transfection Efficiency Suboptimal LNP-mRNA dosePerform a dose-response experiment to find the optimal concentration.
Poor cell healthEnsure cells are healthy, in logarithmic growth phase, and at the correct confluency.
Inefficient endosomal escapeThis can be formulation-dependent. Ensure you are using a high-quality LNP formulation.
mRNA degradationUse nuclease-free reagents and proper handling techniques for mRNA.
High Cytotoxicity LNP concentration is too highReduce the amount of LNP-mRNA complex added to the cells.
Cells are too sensitiveConsider using a more robust cell line or reducing the incubation time.
ContaminationCheck for mycoplasma or other microbial contamination in your cell cultures.
High Variability Between Replicates Inconsistent cell seedingEnsure accurate cell counting and even distribution of cells in the wells.
Inaccurate pipettingUse calibrated pipettes and proper pipetting techniques.

Conclusion

ALC-0315 containing lipid nanoparticles represent a powerful tool for the in vitro delivery of mRNA. By understanding the underlying mechanisms and following optimized protocols, researchers can achieve high transfection efficiencies with minimal cytotoxicity. The protocols and insights provided in this guide serve as a robust starting point for your in vitro transfection experiments and can be adapted to a wide range of cell types and research applications. It is important to note that in vitro performance may not always directly correlate with in vivo outcomes, and further optimization may be necessary for translational studies.[19]

References

  • Vertex AI Search. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery.
  • Scholars' Mine. (2024).
  • Biophysical Society. (n.d.).
  • ResearchGate. (2025).
  • National Institutes of Health. (2023).
  • MPI für Kohlenforschung. (2025). Shaping the future of mRNA based drug delivery.
  • ACS Applied Materials & Interfaces. (n.d.).
  • MDPI. (2024). Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells.
  • Cayman Chemical. (n.d.). Ionizable Lipid Composition Influences Lipid Nanoparticle Efficacy in Multiple Cell Types In Vitro.
  • National Institutes of Health. (2025).
  • Mitchell Lab. (2023).
  • Smobio. (n.d.). mRNA biologics and cold chain storage.
  • PubMed. (2025). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.
  • PubMed. (2025).
  • Cayman Chemical. (n.d.). LipidLaunch™ ALC-0315 LNP Kit (Loadable).
  • National Institutes of Health. (n.d.). A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine.
  • MDPI. (n.d.). Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics.
  • National Institutes of Health. (n.d.). A Flow Cytometric Method to Determine Transfection Efficiency.
  • SCIEX. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)
  • National Institutes of Health. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.
  • ACS Publications. (2025).
  • ACS Nano. (n.d.). The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics.
  • ACS Omega. (2023). Highly Efficient Messenger RNA Transfection of Hard-to-Transfect Cells using Carbon Nanodots.
  • (2023). Flow Cytometry Quantification of Transient Transfections in Mammalian Cells.

Sources

Method

Topic: A Multi-Parametric Approach to Assessing the In Vitro Toxicity of ALC-0315 Lipid Nanoparticles

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The ionizable cationic lipid ALC-0315 is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ionizable cationic lipid ALC-0315 is a cornerstone of modern mRNA delivery systems, integral to the success of lipid nanoparticle (LNP) formulations.[1][2] Its unique chemical structure is critical for encapsulating nucleic acid cargo, protecting it from degradation, and facilitating endosomal escape for cytosolic delivery.[1][3][4][5] While pivotal for therapeutic efficacy, the introduction of novel excipients like ALC-0315 necessitates a thorough and mechanistic evaluation of their potential toxicity. This guide provides a comprehensive framework of cell culture-based techniques to robustly assess the cytotoxic and sub-lethal effects of ALC-0315 containing LNPs. We move beyond simple viability readouts to a multi-parametric strategy, enabling researchers to build a detailed safety profile by investigating membrane integrity, metabolic activity, oxidative stress, apoptosis, and inflammatory potential.

Introduction: The "Why" Behind Mechanistic Toxicity Testing

ALC-0315 is an amino lipid that is neutral at physiological pH but becomes protonated in the acidic environment of the endosome.[3] This charge shift is the key to its function; it disrupts the endosomal membrane, releasing the mRNA payload into the cytoplasm.[3][4] However, this very bioactivity—the interaction with cellular membranes and its cationic nature—can also be a source of potential toxicity.

Potential toxicity concerns for cationic lipid-based nanoparticles include:

  • Inflammatory Responses: Cationic lipids can trigger innate immune pathways, leading to the release of pro-inflammatory cytokines.[6][7]

  • Oxidative Stress: Interactions with cellular components can lead to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[6][8]

  • Mitochondrial Disruption: As the powerhouse of the cell, mitochondria are sensitive to stressors. Damage to mitochondria can impair energy production and initiate cell death pathways.[9][10]

  • Cell Membrane Damage: High concentrations of cationic lipids can lead to the loss of plasma membrane integrity.

A simple "live/dead" assay is insufficient as it fails to capture the underlying mechanisms of toxicity. A sub-lethal concentration of an LNP formulation might not kill cells outright but could induce a chronic inflammatory state or metabolic dysfunction. Therefore, a multi-parametric approach is essential for a comprehensive risk assessment.

Structuring a Robust In Vitro Toxicity Study

A successful study relies on careful experimental design. The following workflow provides a logical progression from broad cytotoxicity screening to specific mechanistic assays.

G cluster_0 Phase 1: Foundational Setup A Cell Line Selection (e.g., HepG2, THP-1) B LNP Formulation & Characterization (Size, PDI, Encapsulation) A->B C Establish Dose Range & Time Points (e.g., 24h, 48h, 72h) B->C D Metabolic Activity (MTS Assay) C->D E Membrane Integrity (LDH Assay) C->E F Apoptosis Induction (Caspase-Glo 3/7, 8, 9) D->F E->F G Oxidative Stress (ROS-Glo H2O2 Assay) H Inflammatory Response (Cytokine ELISA: TNF-α, IL-6) I Mitochondrial Health (JC-1 / TMRM Assay)

Caption: Experimental workflow for ALC-0315 LNP toxicity assessment.

Rationale for Cell Line Selection

The choice of cell model is critical and should reflect the intended therapeutic application and known biodistribution of LNPs.

  • Hepatocytes (e.g., HepG2, Huh7): The liver is a primary site of LNP accumulation following systemic administration. Human hepatoma cell lines like HepG2 are valuable for assessing potential hepatotoxicity, including disruptions in lipid metabolism.[11][12][13][14] For more physiologically relevant data, primary human hepatocytes can be used, though they are more difficult to culture.[14]

  • Immune Cells (e.g., THP-1 monocytes, primary PBMCs): To evaluate the potential for inflammatory responses, immune cells are essential. THP-1 cells can be differentiated into macrophage-like cells, which are key players in the innate immune response to foreign materials.

  • Target-Specific Cells: If the LNP is designed for a specific tissue (e.g., muscle cells for a vaccine, cancer cells for oncology), those cell lines should be included to assess on-target toxicity.

Essential Controls for Self-Validating Protocols
  • Untreated Control: Cells cultured in media alone to establish a baseline for 100% viability and basal activity.

  • Vehicle Control: Cells treated with the same buffer/solution used to dilute the LNPs to control for any effects of the formulation buffer.

  • "Empty" LNP Control: LNPs formulated without the nucleic acid cargo. This is crucial to distinguish toxicity stemming from the lipid components versus the entire LNP-cargo complex.

  • Positive Control: A known inducer for the specific assay being run (e.g., Staurosporine for apoptosis, Lipopolysaccharide (LPS) for inflammation, H₂O₂ for oxidative stress). This validates that the assay system is working correctly.

Potential Mechanisms of LNP-Induced Cellular Stress

Understanding the potential pathways of toxicity allows for the selection of appropriate assays to probe these mechanisms.

G LNP ALC-0315 LNP Cell Cellular Uptake (Endocytosis) LNP->Cell Endosome Endosomal Escape (ALC-0315 Protonation) Cell->Endosome ROS ↑ Reactive Oxygen Species (ROS) Endosome->ROS Inflam Inflammatory Signaling (e.g., NF-κB) Endosome->Inflam Membrane Membrane Damage (High Concentration) Endosome->Membrane Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Caspase Caspase Activation (Caspase-9, Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Inflam->Cytokines LDH LDH Release Membrane->LDH

Caption: Potential pathways of ALC-0315 LNP-induced cellular toxicity.

Summary of Recommended In Vitro Toxicity Assays

This table provides an at-a-glance summary of the core assays detailed in this guide.

Toxicity Endpoint Assay Principle Measures
Cell Viability MTS AssayEnzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[15][16]Mitochondrial/metabolic activity.
Cytotoxicity LDH Release AssayMeasures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage.[17][18]Loss of plasma membrane integrity.
Apoptosis Caspase-Glo® 3/7 AssayA luminogenic substrate for caspases 3 and 7 is cleaved during apoptosis, generating a light signal.Activity of executioner caspases.[19]
Oxidative Stress ROS-Glo™ H₂O₂ AssayA substrate reacts with H₂O₂ to generate a luciferin precursor, which is then converted to produce a light signal.Levels of reactive oxygen species.[20]
Inflammation Cytokine ELISAUses antibodies to capture and detect specific secreted cytokines (e.g., TNF-α, IL-6) from cell culture supernatants.Pro-inflammatory cytokine release.
Lipid Accumulation Oil Red O StainingA fat-soluble dye that stains neutral triglycerides and lipids within intracellular droplets.[21]Steatosis/intracellular lipid accumulation.

Detailed Protocols

Protocol 1: Cell Viability & Cytotoxicity Screening (MTS & LDH Assays)

Causality: This initial screening provides a broad view of the LNP's impact. The MTS assay measures metabolic function, which can decrease before cell death occurs, while the LDH assay is a direct measure of membrane lysis, a hallmark of necrosis or late-stage apoptosis.[15][22] Running them in parallel provides a more complete picture than either assay alone. Note that nanoparticles can sometimes interfere with colorimetric assays; appropriate particle-only controls are essential to rule out false positives or negatives.[15]

A. MTS Assay Protocol (Metabolic Activity)

  • Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-determined density (e.g., 5,000-10,000 cells/well for HepG2) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of ALC-0315 LNPs. Include untreated, vehicle, and positive controls. Incubate for the desired time period (e.g., 24, 48 hours).

  • Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each 100 µL well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of media-only wells (background).

    • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.

    • Plot % Viability against LNP concentration to determine the IC50 value.

B. LDH Release Assay Protocol (Membrane Integrity)

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTS protocol using a separate 96-well plate.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C. Transfer 50 µL of this supernatant to the new plate. This represents 100% cytotoxicity.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay) and add 50 µL to each well containing supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract background absorbance from all values.

    • Calculate % Cytotoxicity = (Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum LDH - Absorbance of Untreated) x 100.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Causality: Caspases are a family of proteases that are central to the apoptotic pathway. Caspases-3 and -7 are "executioner" caspases; their activation signifies a commitment to programmed cell death.[19][23] Measuring their activity is a specific and sensitive method to confirm if cell death observed in screening assays is occurring via apoptosis.

  • Cell Plating: Seed cells in a 96-well, white-walled plate suitable for luminescence assays. Allow cells to adhere overnight.

  • Treatment: Treat cells with serial dilutions of ALC-0315 LNPs as described previously. Include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (media + reagent).

    • Express data as Fold Change = (Luminescence of Treated) / (Luminescence of Untreated Control).

Protocol 3: Oxidative Stress (ROS-Glo™ H₂O₂ Assay)

Causality: The overproduction of ROS is a common mechanism of nanoparticle-induced toxicity.[24] H₂O₂ is a relatively stable form of ROS, making it a good indicator of overall oxidative stress.[25] This assay directly quantifies H₂O₂ levels, providing a direct link between LNP exposure and oxidative stress.

  • Cell Plating: Seed cells in a 96-well, white-walled plate and allow them to adhere overnight.

  • Substrate Addition: Prepare and add the H₂O₂ Substrate solution to each well.

  • Treatment: Immediately add the ALC-0315 LNP dilutions and controls. Include a positive control (e.g., 100 µM H₂O₂). The total incubation time will be specified by the kit (e.g., 6 hours).

  • Detection Reagent: Add 100 µL of ROS-Glo™ Detection Reagent to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis:

    • Plot a standard curve using H₂O₂ standards if absolute quantification is desired.

    • Alternatively, express data as Fold Change relative to the untreated control.

Example Data Presentation

Quantitative data should be presented clearly. A dose-response curve is standard for reporting cytotoxicity data.

Table 2: Example Dose-Response Data for ALC-0315 LNPs in HepG2 Cells (48h)

LNP Conc. (µg/mL)% Viability (MTS) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)Caspase-3/7 Activity (Fold Change ± SD)
0 (Untreated)100 ± 4.50 ± 2.11.0 ± 0.1
198 ± 5.11.5 ± 1.81.2 ± 0.2
1085 ± 6.212.3 ± 3.53.5 ± 0.4
5045 ± 7.855.6 ± 6.18.9 ± 0.9
10015 ± 4.388.1 ± 5.49.2 ± 1.1
IC50 (µg/mL) ~48 ~45 N/A

Conclusion and Forward-Looking Statements

The protocols outlined in this guide provide a robust, multi-parametric framework for assessing the in vitro toxicity of ALC-0315 LNP formulations. By systematically evaluating metabolic health, membrane integrity, apoptosis, and oxidative stress, researchers can build a comprehensive safety profile that informs preclinical development. This mechanistic approach is superior to relying on a single viability assay, as it provides critical insights into how a formulation might be exerting toxic effects. While these in vitro methods are essential for screening and mechanistic understanding, it is crucial to recognize the existing challenges in achieving reliable in vitro–in vivo correlation (IVIVC).[5] Promising candidates identified through this rigorous in vitro screening should always be advanced to well-designed in vivo studies to confirm their safety and efficacy in a whole-organism context.

References

  • National Institutes of Health (NIH). (2025). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2.
  • International Journal of Nanomedicine. (2026). Nanoformulated Phytochemicals Against Pancreatic Cancer: Emerging Adva.
  • Unknown Source. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery.
  • BroadPharm. (2023). What is ALC-0315?.
  • Max-Planck-Institut für Kohlenforschung. (2025). Shaping the future of mRNA based drug delivery.
  • National Institutes of Health (NIH). (n.d.). Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells.
  • ResearchGate. (2024). Adjuvant Activity and Toxicological Risks of Lipid Nanoparticles Contained in the COVID‑19 “mRNA Vaccines”.
  • ACS Publications. (2025). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination | Molecular Pharmaceutics.
  • PMC. (n.d.). Nanotechnology Inspired Tools for Mitochondrial Dysfunction Related Diseases.
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Application

Molar ratios of lipids for optimal ALC-0315 LNP formulation.

Application Note & Protocol Topic: Molar Ratios of Lipids for Optimal ALC-0315 LNP Formulation Audience: Researchers, scientists, and drug development professionals. Guide to Optimizing ALC-0315 Lipid Nanoparticle Formul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Molar Ratios of Lipids for Optimal ALC-0315 LNP Formulation Audience: Researchers, scientists, and drug development professionals.

Guide to Optimizing ALC-0315 Lipid Nanoparticle Formulations: A Molar Ratio-Centric Approach

Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Stoichiometry in LNP Efficacy

Lipid Nanoparticles (LNPs) have emerged as the premier non-viral vector for the delivery of nucleic acid therapeutics, a status solidified by their pivotal role in mRNA-based COVID-19 vaccines.[1][2] The clinical success of these therapies is not accidental; it is the result of meticulous engineering of the nanoparticle's physicochemical properties. At the heart of this engineering lies a deceptively simple, yet profoundly critical parameter: the molar ratio of the constituent lipid components.

This guide focuses on LNPs formulated with the ionizable lipid ALC-0315 , a key component in the Pfizer-BioNTech COVID-19 vaccine, BNT162b2.[3][4] We will dissect the functional contribution of each lipid, explore established and effective molar ratios, and provide robust, field-tested protocols for the formulation and characterization of potent, reproducible ALC-0315 LNPs. The objective is to move beyond mere procedural recitation and to instill a deep, mechanistic understanding of how lipid stoichiometry governs the ultimate biological performance of the LNP.

The Four Pillars: Understanding the Functional Role of Each Lipid Component

An ALC-0315 LNP is a sophisticated supramolecular assembly composed of four distinct lipid types, each with a specific and indispensable function.[1] The precise balance of these components is what allows for stable nucleic acid encapsulation, protection from degradation, and effective intracellular delivery.

The Ionizable Cationic Lipid: ALC-0315

ALC-0315 is the engine of the LNP. Its primary role is to complex and encapsulate the negatively charged mRNA payload and, crucially, to facilitate its escape from the endosome into the cytoplasm.[4][5] This is achieved through its unique chemical structure: a tertiary amine headgroup with a pKa of approximately 6.09.[6]

  • During Formulation (Acidic pH, e.g., pH 4-5): In a low-pH buffer, the ALC-0315 amine group becomes protonated (positively charged). This allows for strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the initial self-assembly of the LNP core.[7][8]

  • During Circulation (Physiological pH ~7.4): In the bloodstream, ALC-0315 is deprotonated and becomes near-neutral. This "stealth" characteristic reduces nonspecific interactions with serum proteins and minimizes toxicity.[8]

  • After Endocytosis (Endosomal pH ~5.5-6.5): Once the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome again protonates ALC-0315.[6][9] This positive charge is believed to induce a phase transition and promote fusion with the anionic lipids of the endosomal membrane, destabilizing it and allowing the mRNA cargo to escape into the cytoplasm where it can be translated.[8][9]

The Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

DSPC is a saturated phospholipid that acts as a structural "helper" lipid.[10] Its primary function is to stabilize the lipid bilayer of the nanoparticle.[1] Originating from liposomal drug delivery systems, the high phase transition temperature of DSPC enhances the rigidity and stability of the LNP during circulation.[1] It is typically located at the periphery of the LNP, contributing to the formation of a well-organized lipid shell around the core.[10] Studies have also suggested that phospholipids like DSPC can improve the endocytosis of LNPs into cells.[1]

The Structural Lipid: Cholesterol

Cholesterol is an essential structural component that intercalates between the other lipids in the nanoparticle shell. Its functions are multifaceted:

  • Membrane Stability: Cholesterol enhances the mechanical rigidity and integrity of the LNP, preventing drug leakage and ensuring the particle remains intact during circulation.[1][10]

  • Fluidity and Packing: It modulates the fluidity of the lipid membrane, filling gaps between the other lipid molecules to create a more tightly packed and stable structure.[1]

  • Facilitating Fusion: By influencing membrane curvature and order, cholesterol is thought to play a role in the membrane fusion events necessary for endosomal escape.[11] A certain threshold of cholesterol (e.g., at least 40 mol%) has been noted as necessary to achieve stable and near-complete nucleic acid encapsulation.[1]

The PEGylated Lipid: e.g., ALC-0159

A polyethylene glycol (PEG)-conjugated lipid is included in small amounts to provide a hydrophilic, protective corona on the surface of the LNP.[12][13] This "PEG-shield" serves two critical purposes:

  • Steric Stability: It prevents the aggregation and fusion of nanoparticles during formulation and storage, ensuring a monodisperse population.[14]

  • Extended Circulation: In vivo, the PEG layer reduces the adsorption of opsonin proteins, thereby decreasing uptake by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation half-life, increasing the probability of the LNP reaching its target tissue.[12][14]

Molar Ratios: The Blueprint for LNP Critical Quality Attributes

The molar ratio of the four lipid components directly dictates the Critical Quality Attributes (CQAs) of the LNP, including size, polydispersity index (PDI), surface charge, encapsulation efficiency, and, ultimately, transfection efficacy. While optimization is often necessary for a specific application, several well-established molar ratios serve as excellent and authoritative starting points.

The table below summarizes two prominent molar ratios for ALC-0315-based LNP formulations found in scientific literature and regulatory filings.

Lipid Component Pfizer/BioNTech BNT162b2 Ratio (mol%) [5][15]Common Research Ratio (mol%) [2][16]
ALC-0315 (Ionizable)46.350
DSPC (Helper)9.410
Cholesterol (Structural)42.738.5
ALC-0159 / PEG-Lipid (Stealth)1.61.5

Causality Behind the Ratios:

  • High ALC-0315 Content (~40-50%): This high percentage is essential for efficient mRNA complexation and to provide sufficient buffering capacity within the endosome to drive membrane disruption and cargo release.

  • High Cholesterol Content (~40-43%): This ensures particle stability and integrity, as noted previously. The ratio of ionizable lipid to cholesterol is a critical parameter influencing the internal structure of the LNP.[8][17]

  • Low DSPC Content (~10%): A smaller amount of DSPC is required to support the structural shell without making the particle overly rigid, which might hinder the dynamic processes required for endosomal escape.

  • Very Low PEG-Lipid Content (1.5-2%): This is a delicate balance. Enough PEG is needed to prevent aggregation and provide stealth properties, but too much can inhibit cellular uptake (the "PEG dilemma").[18] The amount must be carefully tuned to achieve optimal in vitro and in vivo performance.

Experimental Protocols

The following protocols provide a comprehensive workflow for the formulation and characterization of ALC-0315 LNPs using a well-controlled microfluidic mixing method.

Diagram: LNP Formulation and Characterization Workflow

This diagram illustrates the overall experimental process from stock solution preparation to final LNP analysis.

LNP_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_purification Downstream Processing cluster_characterization Quality Control Lipids 1. Dissolve Lipids (ALC-0315, DSPC, Chol, PEG) in Ethanol Mixer 3. Microfluidic Mixing (Rapid Nanoprecipitation) Lipids->Mixer Organic Phase mRNA 2. Dilute mRNA in Low pH Aqueous Buffer (e.g., 50mM Citrate, pH 4.0) mRNA->Mixer Aqueous Phase Dialysis 4. Buffer Exchange / Purification (e.g., Dialysis or TFF) to remove Ethanol & raise pH to 7.4 Mixer->Dialysis Crude LNPs Sterilize 5. Sterile Filtration (0.22 µm filter) Dialysis->Sterilize FinalLNP Final LNP Product Sterilize->FinalLNP DLS Size (Z-avg) & PDI RiboGreen Encapsulation Efficiency (%EE) FinalLNP->DLS FinalLNP->RiboGreen

Caption: Workflow for ALC-0315 LNP synthesis and analysis.

Protocol 3.1: LNP Formulation by Microfluidics

This protocol is based on the rapid mixing of an ethanolic lipid solution with an acidic aqueous mRNA solution, which controls the nanoprecipitation process to form uniform LNPs.[7]

Materials:

  • ALC-0315, DSPC, Cholesterol, PEG-Lipid (e.g., ALC-0159)

  • 200 Proof, Non-denatured Ethanol

  • mRNA of interest

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr™)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve ALC-0315, DSPC, Cholesterol, and the PEG-Lipid in 100% ethanol to achieve a final total lipid concentration of 10-25 mM.[2] b. The lipids should be combined according to the desired molar ratio (e.g., 46.3:9.4:42.7:1.6).

    Scientist's Note: Cholesterol may require gentle warming (e.g., >37°C) to fully dissolve.[15] Always weigh the viscous ionizable lipid rather than relying on pipette volume for accuracy.[15]

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting point for the RNA to total lipid weight ratio is 0.05 (wt/wt).[15]

    Scientist's Note: The acidic pH is critical for protonating ALC-0315, which is necessary for electrostatic complexation with the mRNA.

  • Microfluidic Assembly: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.[7][8] d. Set the total flow rate (TFR). A typical TFR is in the range of 10-30 mL/min.[7] The TFR influences mixing speed and can be adjusted to fine-tune particle size. e. Initiate the mixing process. The rapid, controlled mixing within the microfluidic cartridge causes the lipids to precipitate out of the ethanol as the polarity of the solvent rapidly increases, entrapping the mRNA to form LNPs.

  • Purification and Buffer Exchange: a. Immediately after formation, the crude LNP solution must be purified to remove the ethanol and exchange the acidic buffer for a physiological buffer (PBS, pH 7.4). b. Transfer the LNP solution to a dialysis cassette (10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) for at least 2 hours, with at least one buffer change.[5] This step neutralizes the surface charge of the LNPs.

    Scientist's Note: Tangential Flow Filtration (TFF) is a more scalable alternative to dialysis for larger batch sizes.

  • Sterilization and Storage: a. Recover the dialyzed LNPs and sterile-filter through a 0.22 µm filter. b. Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[19]

Protocol 3.2: LNP Characterization

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the final LNP solution in PBS (pH 7.4) to a suitable concentration (e.g., 0.1 mg/mL total lipid).[16]

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).[20]

  • Record the Z-average diameter (size) and the Polydispersity Index (PDI).

    • Target Values: An ideal LNP formulation will have a Z-average diameter < 120 nm and a PDI < 0.2, which indicates a homogenous and monodisperse particle population.[16]

B. Encapsulation Efficiency (%EE) by Quant-iT RiboGreen Assay:

This assay quantifies the amount of mRNA protected inside the LNPs versus the total amount of mRNA present.[20]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • Tris-EDTA (TE) buffer

  • 2% Triton X-100 in TE buffer

  • 96-well fluorescence microplate reader

Procedure:

  • Prepare Samples: a. In a 96-well plate, prepare two sets of wells for each LNP sample. b. Set 1 (Free RNA): Dilute the LNP sample in TE buffer. In this condition, the RiboGreen dye can only access the unencapsulated ("free") mRNA on the outside of the intact LNPs. c. Set 2 (Total RNA): Dilute the LNP sample in TE buffer containing 2% Triton X-100. The detergent will disrupt and lyse the LNPs, releasing all the encapsulated mRNA.[20][21] Incubate for 15-30 minutes at 37°C to ensure complete lysis.[20]

  • Prepare Standard Curve: a. Prepare a standard curve of your specific mRNA in TE buffer with known concentrations. This is used to correlate fluorescence intensity to mRNA concentration.

  • Measurement: a. Add the diluted RiboGreen reagent to all sample and standard wells according to the manufacturer's protocol. b. Read the fluorescence on a microplate reader (Excitation: ~485 nm / Emission: ~520 nm).[20]

  • Calculation: a. Use the standard curve to determine the concentration of mRNA in the "Free RNA" and "Total RNA" samples. b. Calculate the Encapsulation Efficiency using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100[20]

    • Target Value: A successful formulation should achieve an encapsulation efficiency of >90%.

Mechanistic Relationships and Data Interpretation

Diagram: LNP Structure and Component Functions

This diagram provides a conceptual model of a fully formed LNP, highlighting the spatial arrangement and function of each lipid type.

Caption: Conceptual model of an ALC-0315 LNP structure.

By understanding the roles and ratios, researchers can rationally troubleshoot formulations. For example:

  • High PDI / Aggregation: May indicate insufficient PEG-lipid content or suboptimal mixing conditions.

  • Low Encapsulation Efficiency: Could result from incorrect pH of the aqueous buffer, a suboptimal ALC-0315 ratio, or an inappropriate lipid:mRNA weight ratio.

  • Low In Vitro/In Vivo Expression: This is a complex readout. It could stem from poor physical characteristics (size, %EE) or a formulation that is too stable (e.g., too much cholesterol or DSPC) and does not efficiently release its payload post-endocytosis.

References

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius. [Link]

  • Tailoring lipid nanoparticle dimensions through manufacturing processes. (n.d.). National Center for Biotechnology Information. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). National Center for Biotechnology Information. [Link]

  • Production of mRNA lipid nanoparticles using advanced crossflow micromixing. (2024). Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

  • Shaping the future of mRNA based drug delivery. (2025). MPI für Kohlenforschung. [Link]

  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. (n.d.). Biophysical Society. [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). National Center for Biotechnology Information. [Link]

  • Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. (2022). PubMed Central. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. (2023). National Center for Biotechnology Information. [Link]

  • Measuring the pKa of ALC-0315 ionisable lipid LNPs. The normalised... (n.d.). ResearchGate. [Link]

  • An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. (n.d.). Waters. [Link]

  • Engineering LNPs with polysarcosine lipids for mRNA delivery. (2024). National Center for Biotechnology Information. [Link]

  • Role of PEG Lipids in Lipid Nanoparticle Formulations. (2024). Helix Biotech. [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). [Link]

  • A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit. (n.d.). SCIEX. [Link]

  • Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. (2023). ACS Publications. [Link]

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of Dodecyl 2-(dimethylamino)propanoate LNPs

Introduction Welcome to the technical support center for Lipid Nanoparticle (LNP) formulations. This guide is specifically designed for researchers, scientists, and drug development professionals working with ionizable l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Lipid Nanoparticle (LNP) formulations. This guide is specifically designed for researchers, scientists, and drug development professionals working with ionizable lipids such as Dodecyl 2-(dimethylamino)propanoate and its structural analogs, like the well-characterized DLin-MC3-DMA. The stability of LNPs is a critical quality attribute (CQA) that directly impacts the safety and efficacy of nucleic acid therapeutics. Instability—manifesting as particle aggregation, payload leakage, or chemical degradation—can compromise therapeutic outcomes and shelf-life.

This document provides a comprehensive resource in a question-and-answer format, combining frequently asked questions for rapid troubleshooting with in-depth technical guides that explain the causality behind experimental choices. Our goal is to empower you with the scientific principles and practical methodologies required to diagnose, resolve, and prevent stability issues in your LNP formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during LNP formulation and storage.

Q1: What are the primary indicators of LNP instability?

A1: The most common signs of LNP instability are:

  • Increased Particle Size and Polydispersity Index (PDI): An increase in the average particle diameter (Z-average) and a PDI value rising above 0.2 are hallmark signs of particle aggregation or fusion.[1][2]

  • Decreased Encapsulation Efficiency (%EE): A drop in the percentage of encapsulated nucleic acid indicates that the payload is leaking from the LNP core. This can be caused by structural degradation of the particle.[2][3]

  • Changes in Zeta Potential: While LNPs formulated with ionizable lipids have a near-neutral surface charge at physiological pH, significant shifts in zeta potential can indicate changes in surface composition, such as the loss of PEG-lipid.[2]

  • Loss of Biological Activity: The ultimate test of stability is a reduction in therapeutic efficacy (e.g., lower protein expression from mRNA or less gene silencing from siRNA) in vitro or in vivo.[1][2] This can occur even if physical parameters appear unchanged, suggesting subtle chemical degradation.

  • Visual Changes: Although less common and indicative of severe degradation, the appearance of turbidity or precipitation in the LNP suspension is a clear sign of aggregation.

Q2: My LNP particle size is increasing during storage at 4°C. What is the likely cause and solution?

A2: Increased particle size at 4°C is typically due to particle aggregation. The primary cause is often related to the surface properties of the LNPs. The protonatable tertiary amine of the ionizable lipid (like Dodecyl 2-(dimethylamino)propanoate) can become partially charged, leading to electrostatic interactions and fusion.[4] Another key factor is the dissociation of the PEG-lipid shield, which exposes the LNP core and facilitates aggregation.

Immediate Solutions:

  • Verify Storage Buffer pH: Ensure the pH of your storage buffer is stable and maintained between 6.5 and 7.5. At this pH, the ionizable lipid is mostly neutral, minimizing electrostatic attraction between particles.[5][6]

  • Optimize PEG-Lipid Concentration and Type: A molar percentage of 1.5-2% PEG-lipid is standard. If aggregation persists, consider using a PEG-lipid with a longer acyl chain anchor (e.g., DSPE-PEG2000, C18 chain) instead of a shorter one (e.g., DMG-PEG2000, C14 chain), as longer chains anchor more firmly into the lipid bilayer, providing a more stable steric barrier.[7][8]

Q3: Can I freeze my LNPs for long-term storage? I'm seeing significant aggregation after a freeze-thaw cycle.

A3: Yes, LNPs can be frozen, but it must be done correctly to avoid damage. Storing LNPs at -80°C without a cryoprotectant can lead to significant aggregation and loss of activity.[1][2] The formation of ice crystals during freezing exerts mechanical stress on the LNPs, forcing them into close proximity and causing them to fuse.

Solution: Incorporate a cryoprotectant into your LNP formulation buffer before freezing.

  • Recommended Cryoprotectants: Disaccharides such as sucrose or trehalose are highly effective.[9][10] They form a glassy matrix around the LNPs during freezing, preventing ice crystal formation and keeping the particles separated.

  • Typical Concentration: A final concentration of 5-10% (w/v) sucrose or trehalose is a common starting point.[2][9][11] The optimal concentration can depend on the specific lipid composition of your LNPs.[9]

Q4: I'm observing a decline in my LNP's in vitro potency over time, but the particle size remains stable. What could be happening?

A4: This scenario often points to either nucleic acid degradation within the LNP or chemical degradation of the lipids themselves, particularly the ionizable lipid.

  • Nucleic Acid Integrity: RNA is susceptible to hydrolysis. Ensure that your entire process, from buffer preparation to LNP formation, is performed under RNase-free conditions.

  • Lipid Hydrolysis: Ionizable lipids like Dodecyl 2-(dimethylamino)propanoate and DLin-MC3-DMA contain ester bonds that are susceptible to hydrolysis.[12] This chemical breakdown can alter the particle's structure and its ability to effectively release the payload into the cell cytoplasm. Storage at elevated temperatures (even room temperature) can accelerate this degradation.[13][14]

Troubleshooting Steps:

  • Assess RNA Integrity: Extract the RNA from the stored LNPs and run it on a denaturing agarose gel or use a Bioanalyzer to check for degradation.

  • Analyze Lipid Composition: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of lipid degradants.[15][16]

  • Optimize Storage Temperature: For long-term stability, storage at -20°C or, ideally, -80°C (with cryoprotectants) is essential to slow down chemical degradation pathways.[4][14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing Particle Size, Aggregation, and PDI

Problem: You observe a consistent increase in LNP Z-average diameter and PDI during storage, indicating particle aggregation and a loss of formulation homogeneity.

Causality Analysis: LNP colloidal stability is a delicate balance between attractive forces (e.g., van der Waals) and repulsive forces. Stability is maintained by a protective polyethylene glycol (PEG) shield that provides a steric barrier. Aggregation occurs when this barrier is compromised or when attractive forces overwhelm it.

cluster_cause Root Causes of Aggregation cluster_mechanism Mechanism cluster_outcome Outcome C1 PEG-Lipid Dissociation M1 Loss of Steric Shield C1->M1 C2 Suboptimal Buffer pH M2 Increased Surface Charge C2->M2 C3 Freeze-Thaw Stress M3 Ice Crystal Damage C3->M3 O1 Particle Aggregation & Increased PDI M1->O1 M2->O1 M3->O1 caption Logical flow from root causes to LNP aggregation.

Caption: Logical flow from root causes to LNP aggregation.

Troubleshooting & Optimization Strategies
Parameter Problem Source Recommended Solution & Protocol
PEG-Lipid The PEG-lipid's acyl chain is too short (e.g., C14 in DMG-PEG), leading to rapid dissociation from the LNP surface in aqueous buffer.[7][17]Solution: Substitute with a PEG-lipid containing a longer, more saturated acyl chain (e.g., C18 in DSPE-PEG). This enhances its retention within the LNP membrane, providing a more durable steric shield.[7] Protocol: Formulate parallel batches of LNPs, keeping all other components and ratios constant, but replacing DMG-PEG2000 with DSPE-PEG2000 at the same molar ratio (e.g., 1.5 mol%). Monitor particle size and PDI via Dynamic Light Scattering (DLS) at T=0 and subsequent time points (e.g., 1, 7, 14 days) at your target storage temperature.
Storage Buffer The pH of the storage buffer is too low, causing the ionizable lipid's amine headgroup to become protonated and positively charged. This reduces repulsive forces and can facilitate aggregation.Solution: Prepare and store LNPs in a well-buffered solution at a neutral pH (e.g., pH 7.4). Use a buffer with sufficient capacity, such as phosphate-buffered saline (PBS) or Tris-HCl. Protocol: Prepare three LNP batches and dilute/dialyze them into three different buffers: Citrate (pH 6.0), PBS (pH 7.4), and Tris (pH 8.0). Measure Z-average and PDI over time. You should observe the highest stability at pH 7.4.
Storage Temp. Freezing without cryoprotection causes mechanical stress and particle fusion.[2] Storage at room temperature or 4°C may not be sufficient to halt slow aggregation kinetics.Solution: For long-term storage, flash-freeze the LNP formulation in liquid nitrogen and store at -80°C in the presence of a cryoprotectant.[1] Protocol: To a prepared LNP solution, add sterile-filtered sucrose to a final concentration of 10% (w/v) and mix gently. Aliquot into cryovials, flash-freeze in liquid nitrogen, and transfer to -80°C storage. To test, thaw an aliquot at room temperature and immediately measure size and PDI. Compare this to a sample that was not cryoprotected.
Guide 2: Preventing Payload Leakage and Degradation

Problem: You observe a decrease in encapsulation efficiency (%EE) or a loss of biological function over time, suggesting the nucleic acid payload is either leaking out of the LNP or being degraded within it.

Causality Analysis: Payload stability is dependent on two factors: the integrity of the LNP structure that physically contains it, and the chemical stability of the nucleic acid itself. The LNP core is a complex environment where the negatively charged nucleic acid interacts with the positively charged (at formulation pH) ionizable lipid. Disruption of this balance or the particle structure can lead to payload release.

cluster_workflow LNP Formulation & Stability Testing Workflow A Component Prep (Lipids in EtOH, RNA in Buffer) B Microfluidic Mixing (Rapid Self-Assembly) A->B C Dialysis / TFF (Buffer Exchange & Purification) B->C D Sterile Filtration C->D E Stability Study Setup (Different Conditions) D->E F Analytical Testing (DLS, RiboGreen, LC-MS) E->F Time Points G Functional Assay (In Vitro Transfection) E->G Time Points caption Standard workflow for LNP formulation and stability analysis.

Caption: Standard workflow for LNP formulation and stability analysis.

Troubleshooting & Optimization Strategies
Parameter Problem Source Recommended Solution & Protocol
Helper Lipids The choice of helper lipid affects membrane rigidity and stability. Formulations with phospholipids that have low phase transition temperatures can be less stable. Cholesterol content also plays a crucial role in membrane integrity.[5][18]Solution: Use a saturated phospholipid with a high phase transition temperature, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[18][19] Ensure cholesterol is present at an appropriate molar ratio (typically 30-40 mol%).Protocol: Compare formulations using DSPC versus a less saturated phospholipid like dioleoylphosphatidylethanolamine (DOPE). Prepare LNPs and measure %EE using a RiboGreen/Quanti-iT assay at T=0 and after 1 week of storage at 4°C. The DSPC formulation is expected to show better payload retention.[19]
Chemical Degradation The ester bonds within the ionizable lipid are hydrolyzing, compromising the LNP core structure.[12] The RNA payload itself is degrading due to enzymatic activity (RNases) or hydrolysis.Solution: Store LNPs at low temperatures (-20°C to -80°C) to minimize hydrolysis rates.[14] Implement strict RNase-free handling procedures throughout the entire formulation process. Protocol (RNA Integrity Check): Take a sample of your stored LNPs. Add a surfactant (e.g., 1% Triton X-100) to disrupt the particles and release the RNA. Analyze the released RNA using denaturing agarose gel electrophoresis or a capillary electrophoresis system (e.g., Agilent Bioanalyzer). Compare the band/peak integrity to a fresh RNA control.
Lyophilization The process of freeze-drying and subsequent reconstitution can stress the LNP structure, causing payload leakage if not properly protected.Solution: Lyophilize LNPs in the presence of a lyoprotectant (which is also a cryoprotectant) like sucrose or trehalose.[10][11] Protocol: Prepare two identical batches of LNPs. To one, add 10% (w/v) trehalose. Freeze-dry both samples. Reconstitute the resulting powders in the original volume of nuclease-free water. Measure %EE for both samples. The sample with trehalose should exhibit significantly higher payload retention.[20]

Appendix A: Key Experimental Protocols

Protocol 1: Measuring Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the LNP suspension in the storage buffer (e.g., 1x PBS) to a suitable concentration for DLS analysis (typically a 1:50 or 1:100 dilution). Ensure the final solution is free of bubbles.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement. Acquire at least three replicate measurements.

  • Data Analysis: Report the Z-average diameter (nm), the Polydispersity Index (PDI), and the standard deviation for the replicates.

Protocol 2: Measuring Encapsulation Efficiency (%EE) with RiboGreen Assay
  • Standard Curve: Prepare a standard curve of your free nucleic acid (the same type as encapsulated) in the assay buffer.

  • Total RNA Measurement (Lysis):

    • Dilute your LNP sample in an assay buffer.

    • Add a surfactant (e.g., Triton X-100 to a final concentration of 1%) to lyse the LNPs and release all the encapsulated RNA.

    • Add the RiboGreen reagent, incubate as per the manufacturer's instructions, and measure the fluorescence (e.g., Ex/Em ~480/520 nm).

  • Free RNA Measurement (No Lysis):

    • Dilute the same LNP sample in the assay buffer without the surfactant.

    • Add the RiboGreen reagent, incubate, and measure the fluorescence. This measures only the RNA that is outside the LNPs.

  • Calculation:

    • Use the standard curve to convert fluorescence values to RNA concentrations.

    • %EE = [(Total RNA - Free RNA) / Total RNA] * 100

References

  • Vertex AI Search. (2025, September 30). Dlin-MC3-DMA: Redefining Precision in Lipid Nanoparticle siRNA & mRNA Delivery.
  • National Institutes of Health (NIH). (2023, March 21). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice.
  • ResearchGate. (2023, March 13). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice.
  • National Institutes of Health (NIH). (2022, October 6). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines.
  • ScienceDirect. (n.d.).
  • Lund University Publications. (n.d.). Optimization of Lipid Nanoparticle (LNP) Synthesis and Stability: Characterization of Model System and PolyA-Loaded MC3-LNPs.
  • Preprints.org. (2025, May 28). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage.
  • ResearchGate. (2025, October 13). (PDF)
  • Patsnap Eureka. (2025, October 10). What Ensures Stability in mRNA Lipid Nanoparticle Systems.
  • National Institutes of Health (NIH). (n.d.).
  • Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.
  • PubMed. (2022, October 31).
  • Agilent. (n.d.).
  • PubMed. (2016, April 1). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery.
  • Scilight Press. (2024, December 20).
  • National Institutes of Health (NIH). (2023, February 10). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method.
  • ScienceDirect. (2025, May 30). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance.
  • Helix Biotech. (2024, September 17). How is Lipid Nanoparticle Stability Maintained in Storage?.
  • Biopharma PEG. (2023, July 25). The Role of Four Lipid Components Of LNPs.
  • ResearchGate. (2024, December 15). (PDF)
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD.
  • Dove Press. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the ef | IJN.
  • PubMed Central. (n.d.). Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector.
  • National Institutes of Health (NIH). (2013, December 17). Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles.
  • Royal Society of Chemistry. (2023, April 4). Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids.
  • Scilight Press. (n.d.).
  • Helix Biotech. (2024, March 18). PEG in Lipid Nanoparticle (LNP)
  • Chromatography Online. (2023, June 2). Analysis of Lipid Nanoparticles.
  • PubMed. (2024, November 15). Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles.

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Optimization

Troubleshooting low mRNA encapsulation efficiency with ALC-0315

Technical Support Center: ALC-0315 LNP Formulation Welcome, Researcher. This guide is designed to serve as a dedicated resource for troubleshooting challenges related to mRNA encapsulation using the ionizable lipid ALC-0...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ALC-0315 LNP Formulation

Welcome, Researcher. This guide is designed to serve as a dedicated resource for troubleshooting challenges related to mRNA encapsulation using the ionizable lipid ALC-0315. As Senior Application Scientists, we have compiled field-proven insights and foundational scientific principles to help you navigate the complexities of Lipid Nanoparticle (LNP) formulation. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve high-efficiency mRNA encapsulation consistently.

Part 1: Foundational Knowledge - The "Why" Behind the Protocol

Before diving into troubleshooting, it's critical to understand the mechanism of action. Answering these fundamental questions provides the context needed for logical problem-solving.

Q1: What is ALC-0315 and what is its precise role in mRNA encapsulation?

ALC-0315 is an ionizable cationic lipid, a cornerstone of many successful mRNA delivery systems, including the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its structure contains a tertiary amine group that is pH-sensitive.[2] This is the key to its function:

  • At a low pH (typically ~4.0), used during the formulation process, the nitrogen atom in ALC-0315 becomes protonated (positively charged).[3][4] This positive charge allows it to electrostatically interact with and "capture" the negatively charged phosphate backbone of the mRNA.[5][6]

  • At physiological pH (~7.4), after administration and buffer exchange, ALC-0315 is predominantly neutral.[3] This neutrality is crucial for reducing toxicity and preventing unwanted interactions with negatively charged components in the bloodstream.[7]

This pH-dependent charge switch is the central principle enabling both efficient encapsulation during manufacturing and safer delivery in vivo.[6] The lipid's primary role is to compact the mRNA and facilitate its packaging into the LNP core.[8]

Q2: Why is a four-component lipid mix necessary? What do the other lipids do?

While ALC-0315 is the primary actor in mRNA complexation, successful LNP formation requires a supporting cast of lipids. Each component has a specific function, and the molar ratio between them is a critical parameter.[4][6]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that acts as a structural "helper" lipid.[9][10] It contributes to the formation and stability of the lipid bilayer of the nanoparticle.[9][11]

  • Cholesterol: Cholesterol is a structural stabilizer.[12] It intercalates into the lipid layer, modulating membrane rigidity, fluidity, and stability, which is essential for preventing mRNA leakage and controlling the particle's structural integrity.[4][11]

  • PEGylated Lipid (e.g., ALC-0159): A lipid conjugated to polyethylene glycol (PEG) serves several purposes. It forms a hydrophilic shield on the LNP surface, preventing particle aggregation during formulation and storage.[4][11] This PEG layer also helps the LNP evade the immune system, increasing its circulation time in the body.[4]

The interplay between these four components is essential for creating stable, monodisperse LNPs with high encapsulation efficiency.

Part 2: Troubleshooting Low Encapsulation Efficiency (<90%)

This section addresses the most common failure mode in LNP formulation. We will proceed through a logical diagnostic workflow.

Q3: My encapsulation efficiency (EE) is low. What are the most common culprits related to my reagents and solutions?

Before scrutinizing the formulation process itself, always validate your starting materials.

1. mRNA Quality and Integrity:

  • Causality: Degraded or fragmented mRNA presents fewer intact, long-chain negative backbones for optimal electrostatic interaction with ALC-0315. This leads to inefficient complexation and packaging. Naked or degraded RNA is also highly susceptible to ribonucleases.[5]

  • Troubleshooting Protocol:

    • Run an aliquot of your mRNA stock on a denaturing agarose gel or use an automated electrophoresis system (e.g., Agilent TapeStation).[13]

    • Look for a sharp, distinct band corresponding to the full-length mRNA. Smearing below the main band indicates degradation.

    • Ensure your mRNA is stored correctly (typically -80°C) in an RNase-free buffer. Use RNase-free consumables throughout your entire workflow.

2. Buffer pH and Composition:

  • Causality: The protonation of ALC-0315 is entirely dependent on the pH of the aqueous phase. If the pH of your mRNA buffer (e.g., sodium acetate or citrate) is too high (e.g., >5.0), ALC-0315 will not be sufficiently protonated, leading to weak electrostatic interaction with the mRNA and drastically reduced encapsulation. The reported pKa of ALC-0315 is approximately 6.09-6.36.[14][15] Formulation should occur well below this pKa.

  • Troubleshooting Protocol:

    • Calibrate your pH meter immediately before preparing the aqueous buffer.

    • Prepare fresh buffer for each experiment. A common choice is a sodium acetate buffer at pH 4.0.

    • Verify the final pH of the buffer after all components are dissolved. Do not rely on calculations alone.

3. Lipid Stock Solutions:

  • Causality: Inaccurate lipid concentrations, degradation, or precipitation will alter the carefully optimized molar ratios, directly impacting LNP self-assembly and encapsulation.

  • Troubleshooting Protocol:

    • Dissolve all lipids in fresh, anhydrous ethanol. ALC-0315 is often supplied as a solution in ethanol.[14]

    • Ensure complete dissolution. Cholesterol, in particular, may require gentle warming (e.g., >37°C) to remain fully solubilized.[8]

    • Visually inspect lipid solutions for any precipitation before mixing. If cloudy, do not use.

    • ALC-0315 is viscous; always weigh it for accurate concentration rather than relying solely on volume.[8]

Workflow Diagram: LNP Formulation & Encapsulation

The following diagram outlines the critical steps in the LNP formulation process where errors can lead to low encapsulation efficiency.

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Maturation cluster_characterization Quality Control mRNA_prep 1. Prepare Aqueous Phase - mRNA in Low pH Buffer (e.g., Sodium Acetate, pH 4.0) lipid_prep 2. Prepare Organic Phase - ALC-0315 & Helper Lipids in Ethanol mixing 3. Rapid Mixing (e.g., Microfluidic Device) mRNA_prep->mixing lipid_prep->mixing dialysis 4. Buffer Exchange - Dialysis or TFF to PBS (pH 7.4) - Removes Ethanol mixing->dialysis characterize 5. Characterization - Measure EE (RiboGreen) - Size & PDI (DLS) dialysis->characterize

Caption: Standard workflow for mRNA-LNP formulation.

Q4: My starting materials are fine. How do I troubleshoot the mixing process itself?

The self-assembly of LNPs occurs in milliseconds at the interface where the aqueous and ethanol phases meet. The nature of this mixing is therefore a critical process parameter.

1. Mixing Method and Speed:

  • Causality: The speed and geometry of mixing control the polarity gradient as ethanol diffuses into the aqueous phase. This gradient drives the precipitation and self-assembly of the lipids around the mRNA. Inefficient or slow mixing leads to larger, more heterogeneous particles (high PDI) and incomplete mRNA trapping, resulting in low EE.[5]

  • Troubleshooting Protocol:

    • For Microfluidics (Recommended): This is the gold standard for reproducible mixing.

      • Ensure there are no leaks or blockages in the microfluidic chip.

      • Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) between the aqueous and organic phases. A typical starting FRR is 3:1 (Aqueous:Organic).

      • Higher flow rates generally lead to smaller particles, but there is an optimal range for EE. Systematically vary the TFR (e.g., from 0.4 mL/min to 4 mL/min) and measure the impact on EE and particle size.[5]

    • For Manual Pipette Mixing: This method is less controlled and prone to variability.

      • Use a consistent and rapid pipetting motion to inject the lipid-ethanol phase into the aqueous mRNA phase.[8]

      • Immediately follow with rapid pipetting up and down for a defined period (e.g., 30 seconds).[8]

      • Be aware that this method is highly user-dependent and a likely source of inconsistency.

2. Lipid Molar Ratios and N/P Ratio:

  • Causality: The stoichiometry of the components is fundamental. The N/P ratio—the molar ratio of nitrogen atoms in the ionizable lipid (ALC-0315) to phosphate groups in the mRNA—is particularly critical. A suboptimal N/P ratio can lead to insufficient positive charges to neutralize and condense all the available mRNA.

  • Troubleshooting Protocol:

    • Lipid Ratios: A widely cited and effective molar ratio for ALC-0315-based formulations is approximately 46.3% ALC-0315 : 9.4% DSPC : 42.7% Cholesterol : 1.6% PEG-lipid .[8] Verify your calculations for preparing the lipid stock solution.

    • N/P Ratio: While lipid ratios are often fixed, the N/P ratio can be tuned by adjusting the amount of mRNA added relative to the total lipids. An insufficient N/P ratio is a direct cause of low EE. While optimal values are system-dependent, N/P ratios in the range of 3 to 8 are common starting points. If your EE is low, consider increasing the N/P ratio by either decreasing the mRNA concentration or increasing the lipid concentration.

Table 1: Critical Formulation & Process Parameters
ParameterTypical Range/ValueRationale for Impact on Encapsulation Efficiency
Aqueous Buffer pH 3.5 - 4.5Ensures protonation of ALC-0315 for electrostatic binding to mRNA.[3][4]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)Controls the mixing dynamics and solvent polarity gradient.
Lipid Molar Ratios ~46:9:43:2 (ALC-0315:DSPC:Chol:PEG)Balanced composition is required for stable particle formation and structure.[8]
N/P Ratio 3 - 8Dictates the charge balance between the ionizable lipid and mRNA.[16]
Solvent Anhydrous EthanolEnsures complete dissolution of lipids and controlled precipitation upon mixing.

Part 3: Accurate Measurement & Final Checks

Q5: How can I be sure my measurement of encapsulation efficiency is accurate?

An inaccurate EE measurement can send you on a wild goose chase. The most common method is using a fluorescent dye that binds to nucleic acids, such as RiboGreen.[13]

  • Principle of the Assay: The RiboGreen dye fluoresces brightly when bound to RNA. By measuring the fluorescence of your LNP sample before and after lysing the particles with a detergent (e.g., Triton X-100), you can determine the amount of encapsulated vs. free (surface-accessible) mRNA.[17]

  • Protocol for RiboGreen Assay:

    • Prepare a Standard Curve: Create a dilution series of your free mRNA stock in the same buffer as your LNP sample to generate a standard curve of fluorescence vs. mRNA concentration.

    • Measure Free mRNA: Dilute your intact LNP sample in buffer, add the RiboGreen dye, and measure the fluorescence (Fluorescence A). This represents the unencapsulated mRNA.

    • Measure Total mRNA: In a separate well, add a surfactant (e.g., 2% Triton X-100) to your diluted LNP sample to disrupt the particles. Then, add the RiboGreen dye and measure the fluorescence (Fluorescence B). This represents the total mRNA in the sample.

    • Calculate EE: Use the standard curve to convert fluorescence values to concentrations.

      • Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100

  • Common Pitfalls:

    • Incorrect Blanking: Ensure your blank contains everything except the mRNA (including the lysed LNP components if possible) to account for background fluorescence.

    • Dye Saturation: Work within the linear range of the standard curve. Overly concentrated samples can lead to underestimation of mRNA content.

    • Incomplete Lysis: Ensure the detergent concentration and incubation time are sufficient to completely break open all LNPs, otherwise, you will underestimate the total mRNA.

Troubleshooting Logic Flow

Use this decision tree to guide your troubleshooting process systematically.

Troubleshooting_Flowchart cluster_reagents Step 1: Verify Reagents cluster_params Step 2: Review Formulation cluster_assay Step 3: Validate Assay start Low Encapsulation Efficiency Observed check_mrna Check mRNA Integrity (Gel/TapeStation) start->check_mrna check_ph Verify Aqueous Buffer pH (pH 4.0) start->check_ph check_lipids Inspect Lipid Stocks (Clarity, Concentration) start->check_lipids check_ratios Confirm Lipid Molar Ratios & N/P Ratio Calculations check_mrna->check_ratios check_ph->check_ratios check_lipids->check_ratios check_assay Validate EE Assay (Standard Curve, Lysis) check_ratios->check_assay check_mixing Evaluate Mixing Process (Flow Rates, Speed) check_mixing->check_assay end_node Problem Identified & Process Optimized check_assay->end_node

Caption: A systematic decision tree for troubleshooting low EE.

References

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025). Google Cloud.
  • Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. (2024). eScholarship@McGill.
  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. (n.d.). PubMed Central.
  • mRNA lipid nanoparticle formulation, characterization and evalu
  • ALC-0315 | Lipid Nanoparticle Component. (n.d.). MedchemExpress.com.
  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. (n.d.).
  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. (n.d.). ACS Nano.
  • Scaled Up Production of mRNA-LNPs: Str
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025).
  • A complete guide to understanding Lipid nanoparticles (LNP). (2026). Inside Therapeutics.
  • ALC-0315 - PRODUCT INFORM
  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formul
  • Measuring the pKa of ALC-0315 ionisable lipid LNPs. (n.d.).
  • A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis. (n.d.). SCIEX.
  • The Role of Four Lipid Components Of LNPs. (2023). Biopharma PEG.
  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025). Journal of Controlled Release.
  • ALC-0315. (n.d.). Wikipedia.
  • The Role of Helper Lipids in Lipid Nanoparticles. (2023).
  • Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administr

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Troubleshooting

Technical Support Center: Synthesis of ALC-0315

Welcome to the technical support center for the synthesis of ALC-0315. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ALC-0315. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical ionizable lipid. As a key component in lipid nanoparticle (LNP) formulations for mRNA delivery, the purity and yield of ALC-0315 are paramount to the success of your therapeutic development.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab.

I. Overview of ALC-0315 Synthesis Challenges

The synthesis of ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), presents several challenges that can impact reaction efficiency, product purity, and scalability.[3][4] The most common synthetic route involves a double reductive amination of 4-amino-1-butanol with a suitable aldehyde precursor.[1] However, this process is fraught with difficulties, including the instability of the aldehyde intermediate, low yields in the reductive amination step, and complex purification profiles.[1]

This guide will dissect these challenges and provide scientifically grounded solutions to help you optimize your synthetic strategy.

II. Troubleshooting Guide

Low Yield and Impurity Formation in the Aldehyde Synthesis Step

Question: My synthesis of the aldehyde precursor, 6-((2-hexyldecanoyl)oxy)hexanal, results in a low yield and a product that is difficult to purify and unstable over time. What is causing this and how can I improve this step?

Answer: This is a very common and critical challenge in the synthesis of ALC-0315. The root of the problem often lies in the choice of oxidizing agent and the inherent instability of the aldehyde.

Causality: The originally reported synthesis utilizes pyridinium chlorochromate (PCC) for the oxidation of the corresponding alcohol.[1] However, PCC is a strong oxidizing agent that can lead to several complications:

  • Self-condensation: The aldehyde product can undergo aldol condensation with itself, leading to a mixture of oligomeric impurities that are difficult to separate.[1]

  • Chromium Contamination: Residual chromium impurities can remain in the product, leading to a greenish tint and promoting degradation of the aldehyde over time.[1]

  • Over-oxidation: Although less common for primary alcohols to aldehydes with PCC, over-oxidation to the carboxylic acid can occur, further complicating the purification process.

Troubleshooting Protocol:

  • Alternative Oxidation Reagents: To circumvent the issues associated with PCC, consider using milder and more selective oxidation methods. The Swern and Parikh-Doering oxidations are excellent alternatives that generally produce cleaner products with higher yields.[1] The TEMPO/bleach oxidation system is another highly effective and scalable method that has been shown to produce the aldehyde in high yield (91%) and with excellent shelf life when stored at -20°C.[1]

    Oxidation MethodTypical YieldKey Advantages
    PCCVariable, often lowReadily available
    Swern~70%High yield, cleaner product
    Parikh-Doering~70%High yield, cleaner product
    TEMPO/bleach91%High yield, excellent product stability, scalable
  • Purification of the Aldehyde: Regardless of the oxidation method used, careful purification of the aldehyde is crucial before proceeding to the reductive amination step.[1] Column chromatography is often necessary to remove any unreacted alcohol and condensation byproducts.[1] A well-purified aldehyde will appear as a pale-yellow oil.[1]

  • Storage of the Aldehyde: The purified aldehyde should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1]

Low Yield and Complex Byproducts in the Reductive Amination Step

Question: I am struggling with the double reductive amination of 4-amino-1-butanol. My yields are consistently low (around 20%), and the reaction mixture is a complex mess of byproducts. How can I optimize this critical step?

Answer: The low yield and formation of numerous byproducts in the reductive amination step are primarily due to solubility mismatches between the reactants and the reducing agent, as well as the slow rate of the reduction of the iminium intermediate.[1]

Causality:

  • Incompatible Solubility: The aldehyde precursor is highly nonpolar, while 4-amino-1-butanol is very polar. This makes finding a suitable solvent system challenging.[1] In dichloromethane (CH2Cl2), a commonly used solvent, the 4-amino-1-butanol has poor solubility.[1]

  • Poor Solubility of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3), the standard reducing agent for this reaction, also has poor solubility in CH2Cl2, leading to a heterogeneous reaction mixture and a slow reduction rate.[1]

  • Side Reactions: The slow reduction of the iminium intermediate allows for competing side reactions to occur, such as the formation of Chichibabin-type pyridines and their reduced forms.[1]

Troubleshooting Protocol:

  • Use of a Protected Aminoalcohol: To overcome the solubility issues of 4-amino-1-butanol, consider using a protected form that is more soluble in organic solvents.[1]

  • Alternative Reducing Agents: Employing a more organic-soluble triacyloxyborohydride reagent can significantly improve the reaction rate and yield.[1] For instance, tetramethylammonium triacetoxyborohydride (TMATAB-H) is more soluble in organic solvents like N-methylpyrrolidin-2-one (NMP) and can be used in combination with a co-solvent like methanol to accelerate iminium formation.[2]

  • Solvent System Optimization: Experiment with different solvent systems to improve the solubility of all reactants. While CH2Cl2 is commonly used, exploring other options or co-solvents may be beneficial.

  • Alternative Synthetic Strategies: Consider alternative synthetic routes that avoid the problematic reductive amination step altogether. One such approach involves the use of bromohexanol or dibromohexane as starting materials, which allows for a condensation reaction instead of the oxidation-reduction sequence.[4][5] This can simplify the synthesis and purification process.[4][5]

Challenges in the Purification of Final Product

Question: The purification of the final ALC-0315 product by column chromatography is tedious and results in significant product loss. Are there more efficient purification strategies?

Answer: The purification of ALC-0315 is indeed challenging due to the presence of structurally similar impurities and byproducts. While column chromatography is often unavoidable, optimizing the synthetic route to minimize impurity formation is the most effective strategy.[1]

Causality:

  • Myriad of Byproducts: As discussed, the preceding steps can generate a wide array of impurities, including unreacted starting materials, mono-alkylated products, and side-products from condensation and other reactions.[1][4]

  • Formation of Caseous Precipitates: During workup, the use of certain reagents can lead to the formation of thick, caseous precipitates (likely sodium salts of corresponding acids), which can complicate the extraction and isolation of the desired product.[1]

  • Co-eluting Impurities: Some impurities may have similar polarities to ALC-0315, making their separation by column chromatography difficult.

Troubleshooting Protocol:

  • Improved Synthetic Route: The most effective way to simplify purification is to generate a cleaner crude product. By implementing the suggestions in the previous sections (e.g., using cleaner oxidation methods and optimizing the reductive amination), the burden on the final purification step can be significantly reduced.[1]

  • Careful Workup: Pay close attention to the workup procedure to avoid the formation of emulsions and precipitates that can hinder product isolation.

  • Optimized Chromatography: If column chromatography is necessary, carefully select the stationary phase (e.g., silica gel) and the mobile phase (e.g., a gradient of methanol in dichloromethane) to achieve the best possible separation.[4]

  • Alternative Purification Techniques: For large-scale production, exploring alternative purification methods such as preparative HPLC may be warranted, although this can be costly.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in ALC-0315, and why are they a concern?

A1: Besides the byproducts from the synthesis, two critical impurities to monitor are the N-oxide and ALC-0315+CH2 adducts.[6] The N-oxide impurity is of particular concern as it can hydrolyze to form reactive aldehydes and the free amine.[6] These aldehydes can then form adducts with the mRNA, leading to a loss of therapeutic activity.[6] Therefore, stringent manufacturing controls and well-developed purification processes are crucial to minimize these impurities.[6]

Q2: How can I detect and quantify N-oxide and other impurities in my ALC-0315 product?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is the standard method for monitoring the purity of ALC-0315 and quantifying byproducts.[6] For trace-level detection of the N-oxide impurity, HPLC-MS is particularly effective.[6] It is important to note that the ALC-0315+CH2 impurity can sometimes co-elute with the N-oxide, making quantification challenging.[6] In such cases, methods like standard addition can be used to estimate the amount of N-oxide.[6]

Q3: What are the recommended storage conditions for ALC-0315?

A3: ALC-0315 is an oily substance that should be stored at low temperatures to prevent degradation.[7] For long-term storage, -20°C is recommended.[7] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]

Q4: Are there alternative, more efficient synthetic routes to ALC-0315?

A4: Yes, several improved synthetic routes have been developed to address the shortcomings of the original patented synthesis. One promising approach involves a two-step synthesis starting from 2-hexyldecanoic acid and 1,6-dibromohexane.[4][5] This route avoids the problematic oxidation and reductive amination steps, leading to a simpler purification process and a higher overall yield (up to 80% after recycling of intermediates).[4][5] Continuous flow synthesis has also been explored as a scalable and efficient method for producing ALC-0315.[2]

IV. Visualizing the Synthetic Pathways

Traditional vs. Improved Synthesis of ALC-0315

The following diagram illustrates the key differences between the challenging traditional synthesis and a more streamlined, improved route.

ALC0315_Synthesis cluster_traditional Traditional Route cluster_improved Improved Route A1 Alcohol Precursor A2 Aldehyde Precursor A1->A2 PCC Oxidation (Impurity Formation) A3 ALC-0315 (Crude) A2->A3 Reductive Amination (Low Yield, Byproducts) A4 ALC-0315 (Pure) A3->A4 Difficult Purification B1 2-Hexyldecanoic Acid + 1,6-dibromohexane B2 Bromo-ester Intermediate B1->B2 Condensation B3 ALC-0315 (Crude) B2->B3 Condensation with 4-aminobutanol B4 ALC-0315 (Pure) B3->B4 Simplified Purification

Caption: Comparison of traditional and improved synthetic routes for ALC-0315.

Impurity Formation Pathway

This diagram illustrates the formation of the critical N-oxide impurity and its subsequent degradation pathway.

Impurity_Formation ALC0315 ALC-0315 N_Oxide N-Oxide Impurity ALC0315->N_Oxide Oxidation Aldehyde Reactive Aldehyde N_Oxide->Aldehyde Hydrolysis Free_Amine Free Amine N_Oxide->Free_Amine Hydrolysis mRNA_Adduct mRNA Adduct (Loss of Activity) Aldehyde->mRNA_Adduct Reaction with mRNA

Caption: Formation pathway of the N-oxide impurity and its impact on mRNA.

V. References

  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. Chemistry. 2022;28(44):e202201216.[Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. 2023;17(2):155-159.[Link]

  • Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. 2024;9(2):333-338.[Link]

Sources

Optimization

Technical Support Center: Enhancing In Vivo Transfection Efficiency of ALC-0315 Formulations

Welcome to the technical support center for ALC-0315 lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ALC-0315 lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maximizing the in vivo transfection efficiency of your mRNA-LNP constructs. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that govern the success of your experiments.

Core Concepts: The "Why" Behind ALC-0315 Efficacy

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a cornerstone of modern mRNA delivery, most notably for its use in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its success lies in its identity as an ionizable lipid . Unlike permanently cationic lipids which can be toxic, ALC-0315 has a unique pH-dependent charge.[3]

  • During Formulation (Acidic pH): ALC-0315 is protonated and carries a positive charge. This allows it to electrostatically interact with and compact the negatively charged mRNA backbone into the core of the LNP.[4][5]

  • In Circulation (Physiological pH ~7.4): ALC-0315 becomes nearly neutral. This is crucial for reducing toxicity and preventing unwanted interactions with blood components, leading to improved stability and circulation times.[6]

  • Inside the Endosome (Acidic pH): After an LNP is taken up by a cell via endocytosis, the endosome acidifies. This drop in pH again protonates ALC-0315, giving it a positive charge.[7] This charge is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.[8][9][10] This endosomal escape is often considered the most significant bottleneck in LNP-mediated transfection.[8][11]

The unique chemical structure of ALC-0315 allows for optimal interaction with mRNA, protecting it from degradation while ensuring efficient cellular delivery.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with ALC-0315 formulations.

FAQ 1: "My in vivo protein expression is low or undetectable. What are the likely causes?"

Low protein expression is a multifaceted problem that can stem from issues with the LNP formulation itself, its interaction with the biological system, or the experimental setup.

Potential Cause A: Suboptimal LNP Physicochemical Properties

The physical characteristics of your LNPs are the first and most critical checkpoint.

  • Particle Size: Ideal LNPs for in vivo use are typically in the range of 70-100 nm.[12] Larger particles may be cleared more rapidly from circulation and exhibit poor biodistribution, while very small particles might not carry a sufficient mRNA payload.[13]

  • Polydispersity Index (PDI): A PDI value below 0.3, and ideally below 0.2, indicates a monodisperse and homogenous population of LNPs.[14] High PDI suggests aggregation or inconsistent formulation, which can lead to unpredictable in vivo behavior and reduced efficacy.

  • Zeta Potential: At physiological pH, ALC-0315 LNPs should have a near-neutral zeta potential.[12] A significantly positive or negative charge can lead to rapid clearance by the reticuloendothelial system (RES) and off-target accumulation.

  • Encapsulation Efficiency: Inefficient encapsulation of mRNA means a lower effective dose is administered. Aim for encapsulation efficiencies above 90%.

Troubleshooting Steps:

  • Re-characterize Your LNP Batch: Before every in vivo experiment, confirm the size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Optimize Formulation Parameters:

    • Lipid Ratios: The molar ratio of the four lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is critical.[14] A common starting point for ALC-0315 formulations, based on the BNT162b2 vaccine, is a molar ratio of approximately 46.3% ALC-0315, 9.4% DSPC, 42.7% Cholesterol, and 1.6% ALC-0159 (PEG-lipid).[15]

    • N:P Ratio: This is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA. It influences particle formation, encapsulation efficiency, and surface charge.[6] Typical N:P ratios range from 3 to 6. A higher N:P ratio can enhance interaction with cell membranes but may also increase toxicity.

    • Mixing Method: Microfluidic mixing is the gold standard for producing uniform and reproducible LNPs.[16] Ensure consistent flow rates and proper mixing within the microfluidic device. Simple pipette mixing can be used for initial screening but is less controlled.[15]

Potential Cause B: Poor Endosomal Escape

Even if your LNPs are taken up by cells, the mRNA must escape the endosome to be translated.

  • The Role of Helper Lipids: Phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol are not just structural components; they play a crucial role in LNP stability and endosomal escape.[17][18] DSPC helps form a stable lipid bilayer, while cholesterol regulates membrane rigidity.[14][17] The interaction between the protonated ALC-0315 and these helper lipids is thought to promote the formation of a non-lamellar hexagonal phase, which destabilizes the endosomal membrane.[7]

Troubleshooting Steps:

  • Evaluate Helper Lipid Composition: While DSPC is standard, other helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can be explored, as they may alter transfection efficiency in different cell types.[19]

  • Co-encapsulation of Endosomolytic Agents: For particularly challenging applications, consider the co-delivery of small molecules that can enhance endosomal escape.[8]

Potential Cause C: In Vivo Instability and Clearance

The biological environment is harsh. Your LNPs must be stable enough to reach their target tissue.

  • PEG-Lipid Considerations: The PEGylated lipid (like ALC-0159) forms a hydrophilic corona around the LNP, preventing aggregation and shielding it from opsonization and clearance by the immune system.[20] However, the amount of PEG-lipid is a balancing act. Too much can inhibit cellular uptake and endosomal escape.

Troubleshooting Steps:

  • Optimize PEG-Lipid Percentage: Systematically vary the molar percentage of the PEG-lipid in your formulation. Start around 1.5-2.0 mol% and titrate down to find the optimal balance between circulation time and cellular uptake.

  • Storage and Handling: ALC-0315 LNPs can be sensitive to storage conditions. Once thawed, loadable LNPs are often stable for up to two weeks at 4°C, but do not re-freeze.[21] For long-term storage, -80°C is recommended for the lipid stock solutions.[15] Degradation of ALC-0315 can occur, leading to impurities that may affect performance.[22]

FAQ 2: "I'm seeing high variability between my in vivo experiments. How can I improve consistency?"

Variability can be frustrating and undermine the validity of your results. Consistency starts with rigorous control over your formulation and experimental procedures.

Troubleshooting Steps:

  • Standardize LNP Production: Use a microfluidic system for LNP formulation to ensure batch-to-batch consistency.[16] If using manual methods, ensure the technique is highly standardized.

  • Quality Control is Non-Negotiable: Characterize every batch of LNPs for size, PDI, and encapsulation efficiency before use. Do not pool batches with different characteristics.

  • Animal Handling and Dosing: Ensure consistent administration routes, injection volumes, and techniques. Even small variations in injection speed or location can alter biodistribution.

  • Cell Culture Conditions (for ex vivo analysis): If you are analyzing transfected cells ex vivo, ensure your cell lines are healthy and free of mycoplasma contamination, as this can significantly impact transfection results.[23]

FAQ 3: "How does the choice of helper lipid impact my ALC-0315 formulation?"

Helper lipids, including phospholipids and cholesterol, are critical for the structural integrity and biological function of LNPs.[8][19]

  • Phospholipids (e.g., DSPC, DOPE): These lipids contribute to the formation of the lipid bilayer and influence membrane stability.[17] DSPC, with its saturated tails, forms a more rigid and stable membrane, which is often beneficial for in vivo stability.[19] DOPE, with its unsaturated tails, has a cone-like shape that can promote the formation of non-bilayer structures, potentially enhancing endosomal escape.[18]

  • Cholesterol: This molecule inserts into the lipid bilayer, modulating its fluidity and stability.[14] It helps to fill gaps between the other lipid components, reducing the passive permeability of the LNP and preventing leakage of the mRNA payload.

The optimal combination of helper lipids can be cell-type and application-dependent.[8] Therefore, screening different helper lipids may be necessary to optimize your specific system.

Data & Formulation Guidelines

Table 1: Recommended Starting Formulation and Quality Control Parameters for ALC-0315 LNPs
ParameterRecommended Value/RangeRationale & Key Considerations
Lipid Molar Ratios
ALC-031545 - 50 mol%The primary driver of mRNA encapsulation and endosomal escape.
DSPC9 - 12 mol%Provides structural stability to the LNP.
Cholesterol40 - 45 mol%Modulates membrane fluidity and enhances stability.[14]
PEG-Lipid (e.g., ALC-0159)1.5 - 2.0 mol%Controls particle size and provides a steric shield to prolong circulation.
N:P Ratio 3 - 6Balances encapsulation efficiency with potential cytotoxicity. Higher ratios can increase positive charge at endosomal pH.[6]
Physicochemical Properties
Particle Size (Z-average)70 - 100 nmOptimal for avoiding rapid clearance and ensuring good biodistribution.[12]
Polydispersity Index (PDI)< 0.2Indicates a homogenous and monodisperse particle population.
Encapsulation Efficiency> 90%Ensures a high concentration of active payload is delivered.
Zeta Potential (at pH 7.4)-10 mV to +10 mVA near-neutral charge is critical to avoid rapid clearance in vivo.[12]

Key Experimental Protocols & Workflows

Protocol 1: ALC-0315 LNP Formulation using Microfluidics

This protocol outlines the standard procedure for formulating mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Lipid stock solutions in ethanol: ALC-0315, DSPC, Cholesterol, PEG-lipid.[15]

  • mRNA stock solution in an acidic aqueous buffer (e.g., 10 mM sodium acetate, pH 4).[16]

  • Microfluidic mixing system (e.g., NanoAssemblr™).

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Mixture: Combine the lipid stock solutions in ethanol at the desired molar ratio. Ensure cholesterol is kept warm (>37°C) to maintain solubility.[15]

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the total flow rate and flow rate ratio on the microfluidic device. A typical volumetric ratio of aqueous buffer to ethanolic lipid is 3:1.[15][16]

    • Initiate mixing. The rapid mixing of the two streams induces LNP self-assembly.

  • Downstream Processing:

    • Immediately after formulation, remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4). This is typically done via dialysis against PBS for at least 2 hours or using a TFF system.[15]

  • Sterilization & Storage:

    • Sterile filter the final LNP formulation through a 0.2 µm filter.[15]

    • Store at 4°C for short-term use (up to two weeks) or aliquot and store at -80°C for long-term storage.[15][21]

Workflow Diagram: From Formulation to In Vivo Analysis

G cluster_0 1. Formulation cluster_1 2. Quality Control cluster_2 3. In Vivo Administration cluster_3 4. Analysis prep_lipids Prepare Lipid Mix (Ethanol) mixing Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_lipids->mixing prep_mrna Prepare mRNA (Aqueous Buffer, pH 4) prep_mrna->mixing purify Dialysis / TFF (Buffer Exchange to PBS) mixing->purify dls DLS Analysis (Size, PDI, Zeta Potential) purify->dls ribogreen Quantify mRNA (Encapsulation Efficiency) purify->ribogreen inject Animal Dosing (e.g., IV, IM) ribogreen->inject harvest Harvest Tissues/ Blood inject->harvest analysis Assess Protein Expression (e.g., Luciferase Assay, ELISA) harvest->analysis

Caption: Standard workflow for ALC-0315 LNP production and in vivo evaluation.

Mechanism of Action Visualization

Diagram: The pH-Dependent Journey of an ALC-0315 LNP

This diagram illustrates the critical role of pH changes in the mechanism of mRNA delivery by ALC-0315 LNPs.

LNP_Mechanism cluster_circulation Circulation (pH 7.4) cluster_cell Cellular Uptake & Endosome cluster_cytoplasm Cytoplasm (pH 7.2) LNP_neutral Neutral LNP endocytosis Endocytosis LNP_neutral->endocytosis Cellular Uptake endosome Endosome (pH 6.5-5.5) endocytosis->endosome LNP_charged Protonated LNP (+ Charge) endosome->LNP_charged Acidification Protonates ALC-0315 escape Endosomal Escape LNP_charged->escape Membrane Destabilization mRNA_release mRNA Release escape->mRNA_release translation Protein Translation mRNA_release->translation

Sources

Troubleshooting

Technical Support Center: Sterile Filtration of Dodecyl 2-(dimethylamino)propanoate LNPs

Welcome to the technical support guide for the sterile filtration of lipid nanoparticles (LNPs) formulated with Dodecyl 2-(dimethylamino)propanoate. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sterile filtration of lipid nanoparticles (LNPs) formulated with Dodecyl 2-(dimethylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of sterilizing these advanced drug delivery vehicles. Here, we combine fundamental principles with practical, field-proven insights to help you optimize your filtration process, troubleshoot common issues, and ensure the integrity of your final product.

Foundational Principles: The Core Challenge of LNP Filtration

Sterile filtration is a critical final step in the manufacturing of LNP-based therapeutics, ensuring the removal of microbial contaminants before administration.[1][2] However, the process is uniquely challenging for LNPs. The primary difficulty arises from the significant overlap between the LNP particle size (typically 50-200 nm) and the nominal pore size of sterilizing-grade filters (0.2 µm or 200 nm).[3][4][5] This proximity in size leads to a high propensity for filter fouling, which can result in low product yield, limited filtration capacity, and potential damage to the LNPs themselves.[3][6]

Unlike rigid particles, LNPs are deformable, which allows them to potentially squeeze through pores smaller than their diameter but also makes them susceptible to shear stress and complex fouling behaviors not seen with traditional biologics like monoclonal antibodies.[3][7] Understanding the interplay between LNP characteristics, membrane properties, and process parameters is paramount for developing a robust and scalable sterile filtration process.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is sterile filtration of my Dodecyl 2-(dimethylamino)propanoate LNPs so difficult compared to proteins?

The difficulty stems from the size of the LNPs. While proteins are typically an order of magnitude smaller than the 0.2 µm pores of a sterilizing filter, LNPs are very close in size.[3] This leads to rapid filter clogging (fouling) through mechanisms like pore blockage, reducing throughput and yield.[5][6] Additionally, the lipidic, "oily" nature of LNPs can lead to unique interactions with the filter membrane that are not observed with aqueous protein solutions.[2]

Q2: What is the ideal filter pore size for LNP sterile filtration?

A 0.2 µm (or 200 nm) rated filter is the standard for ensuring sterility by retaining bacteria.[2][4] However, due to the LNP size, a single-layer 0.2 µm filter often fouls quickly. The most effective approach is often a dual-layer filter, such as a 0.8 µm pre-filter integrated with a 0.2 µm final sterilizing layer.[3][10] The larger pore size layer removes any larger aggregates, protecting the sterilizing layer and significantly increasing filtration capacity.[3]

Q3: Can the filtration process damage my LNPs?

Yes. Excessive transmembrane pressure (TMP) or shear stress can deform, disrupt, or cause the aggregation of LNPs. It is crucial to monitor LNP size, polydispersity index (PDI), and encapsulation efficiency before and after filtration to ensure the product's critical quality attributes are maintained.

Q4: What is "filter fouling" and how does it apply to LNPs?

Filter fouling is the process where particles block or constrict the pores of the filter membrane, increasing its resistance to flow. For LNPs, this can happen in several ways:

  • Complete Pore Blockage: One LNP blocks a single pore.

  • Intermediate Pore Blockage: An LNP partially blocks a pore, or other LNPs deposit on it.

  • Cake Filtration: LNPs build up on the surface of the filter, forming a restrictive layer. The dominant mechanism can even change with pressure.[5]

Q5: Is it possible for LNPs larger than 200 nm to pass through a 0.2 µm filter?

Theoretically, yes. Due to their deformability, LNPs can elongate and squeeze through pores that are smaller than their measured diameter, especially under pressure.[3][7] However, this is highly dependent on the LNP's lipid composition and the applied pressure. This phenomenon complicates the direct correlation between LNP size and filter retention.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Rapid Pressure Increase and Low Filtration Throughput

Q: I'm filtering my LNP suspension, and the backpressure is rising much faster than expected, forcing me to stop the process prematurely. What's happening and how can I fix it?

A: This is a classic sign of rapid and severe filter fouling. The pores of your sterilizing-grade membrane are becoming blocked by the LNPs.

Causality: The primary cause is the direct interaction of a high concentration of similarly-sized particles with the 0.2 µm pores. This leads to a rapid decline in available flow paths, causing pressure to build. The specific fouling mechanism can be complex, often starting as pore blockage and potentially transitioning to cake formation.[6]

Troubleshooting Workflow:

G start Problem: High Backpressure check_prefilter Are you using a pre-filter (e.g., a dual-layer 0.8/0.2 µm filter)? start->check_prefilter add_prefilter Solution: Implement a dual-layer filter or a separate pre-filter (0.45-0.8 µm). This protects the sterilizing layer. check_prefilter->add_prefilter No check_pressure Is the Transmembrane Pressure (TMP) optimized? Too high or too low? check_prefilter->check_pressure Yes end_node Resolution: Improved Throughput add_prefilter->end_node optimize_pressure Action: Perform a pressure study. Start low (e.g., 2-10 psi). Counter-intuitively, for some LNPs, increasing TMP (e.g., to 20 psi) can increase capacity. check_pressure->optimize_pressure pressure_rationale Rationale: Higher pressure can deform LNPs to pass through pores more easily, reducing blockage. However, this must be balanced against shear-induced aggregation. optimize_pressure->pressure_rationale check_conc Is the LNP concentration too high? optimize_pressure->check_conc dilute Solution: Consider diluting the LNP suspension prior to filtration to reduce the particle load on the filter. check_conc->dilute Yes check_conc->end_node No dilute->end_node

Caption: Troubleshooting workflow for high backpressure during LNP filtration.

Expert Insight: Studies have shown a surprising phenomenon where increasing the TMP from as low as 2 psi up to 20 psi can more than double the filter capacity for mRNA-LNPs.[10][11] This is contrary to behavior with compressible foulants. The hypothesis is that higher pressure deforms the LNPs, allowing them to pass through the pores more efficiently, thus fouling the filter less.[10] It is critical to conduct small-scale studies to find the optimal pressure for your specific LNP formulation, as excessive pressure can also lead to particle aggregation and loss of product integrity.

Issue 2: Low Product Recovery and Yield Loss

Q: After filtration, I've lost a significant percentage of my LNPs. My final concentration is much lower than the initial concentration. Why is this happening?

A: Significant yield loss is typically due to adsorptive losses to the filter membrane or retention of LNPs within the filter's pore structure.

Causality:

  • Hydrophobic Interactions: The lipids in your LNPs can have a hydrophobic affinity for the filter membrane material, causing them to stick (adsorb) to the surface and internal pore structure.[12] This is especially problematic with more hydrophobic membranes like PVDF.

  • Mechanical Entrapment: Even if they don't adsorb, LNPs can be mechanically trapped within the tortuous path of the filter pores, particularly if the particle size distribution is broad and contains a larger fraction of particles closer to the 200 nm range.

Solutions & Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Select a Hydrophilic Membrane Reduces hydrophobic interactions between LNPs and the filter surface, minimizing adsorptive losses.Polyethersulfone (PES) and modified cellulose ester membranes are common hydrophilic choices.[12]
Pre-filtration Flush Wets the membrane and can pre-condition it, potentially saturating non-specific binding sites before the product is introduced.Always flush the filter with the formulation buffer as recommended by the manufacturer.
Optimize Flow Rate A lower flow rate increases the residence time of LNPs in the filter, which can sometimes increase adsorptive losses. Conversely, a very high flow rate increases pressure and shear.An optimal, moderate flow rate should be determined during process development.
Post-filtration Product Recovery A final buffer flush after the LNP suspension has passed through can displace and recover LNPs that are loosely held up within the filter housing and membrane.The volume of the flush must be carefully controlled to avoid excessive dilution of the final product.
Issue 3: Changes in LNP Size, PDI, or Payload Integrity Post-Filtration

Q: I've analyzed my LNPs after sterile filtration and found that the average particle size has increased, and the PDI is higher. What could cause this?

A: An increase in LNP size and PDI post-filtration is a strong indicator of shear-induced aggregation.

Causality: The passage of LNPs through the narrow constrictions of the filter pores at a given pressure and flow rate creates significant shear forces. These forces can disrupt the structure of some LNPs, causing them to fuse or aggregate into larger particles. This not only changes the physical characteristics of the product but can also compromise the encapsulation and integrity of the payload (e.g., mRNA).

Mitigation Protocol:

  • Control Transmembrane Pressure (TMP): Operate at the lowest effective pressure that provides an acceptable flux. As discussed, there is an optimal pressure window; too low may be inefficient, while too high causes shear.[10] This parameter must be empirically determined.

  • Use a Low-Shear Pump: Peristaltic pumps are commonly used but can be a source of shear. Ensure the pump is operating smoothly and consider diaphragm pumps for very shear-sensitive products.

  • Perform Comprehensive Post-Filtration Analysis: Always re-characterize your LNPs after filtration.

    • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Use a RiboGreen assay or equivalent to ensure the payload has not leaked.

    • Lipid Composition: HPLC may be used to confirm that no lipid components were selectively lost.

Standard Operating Protocol: LNP Sterile Filtration

This protocol provides a generalized framework. It must be adapted and validated for your specific LNP formulation and scale.

Objective: To sterile filter a Dodecyl 2-(dimethylamino)propanoate LNP suspension while maintaining product integrity and maximizing recovery.

Materials:

  • LNP suspension in formulation buffer.

  • Sterile, single-use filter capsule (Recommended: Dual-layer PES, 0.8/0.2 µm).

  • Low-shear pump (e.g., peristaltic).

  • Sterile tubing and connectors.

  • Sterile collection vessel.

  • Pressure gauge.

Procedure:

  • System Assembly: In a laminar flow hood or biosafety cabinet, aseptically connect the tubing, filter capsule (in the correct flow direction), pressure gauge, and collection vessel.

  • Filter Pre-Conditioning (Flushing):

    • Pump a sufficient volume of sterile formulation buffer through the filter to wet the membrane and flush out any extractables. Consult the filter manufacturer's instructions for the recommended flush volume.

    • Ensure all air is purged from the system.

  • Filtration Process:

    • Switch the pump inlet from the buffer to the LNP suspension.

    • Begin pumping at a low flow rate, gradually increasing to the target flow rate or pressure determined during your process development studies.

    • Continuously monitor the upstream pressure. An abnormal rise indicates fouling.

    • Collect the filtered LNP product in the sterile collection vessel.

  • Product Recovery Flush:

    • Once the entire LNP suspension has been processed, switch the pump inlet back to the formulation buffer.

    • Pump a small, predetermined volume of buffer through the filter to recover the product held up in the filter housing.

  • Post-Filtration Analysis:

    • Take a sample of the final filtered product for quality control testing (DLS for size/PDI, payload concentration/encapsulation, etc.).

  • Filter Integrity Test:

    • Perform a post-use integrity test on the filter (e.g., bubble point or forward flow test) to confirm the filter was not compromised during the process. This is a critical step for GMP compliance.

References
  • Messerian, K. O., Zydney, A. L., & van Reis, R. (2025). Characterization of Sterilizing‐Grade Membranes/Prefilters and Application to mRNA‐LNP Process Development. Biotechnology Journal. Available at: [Link]

  • Messerian, K. O., Zverev, A., Kramarczyk, J. F., & Zydney, A. L. (2023). Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles. Biotechnology Progress. Available at: [Link]

  • Gervais, O., et al. (2022). Retention and Fouling during Nanoparticle Filtration: Implications for Membrane Purification of Biotherapeutics. Membranes. Available at: [Link]

  • Messerian, K. O., et al. (n.d.). Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics. AIChE. Available at: [Link]

  • Moderna, Inc. (2023). Sterile filtration of lipid nanoparticles and filtration analysis thereof for biological applications. Google Patents.
  • Wu, W., et al. (2025). Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling. International Journal of Pharmaceutics. Available at: [Link]

  • Wu, W., et al. (2025). Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling. Providence Therapeutics. Available at: [Link]

  • Trujillo-de Santiago, G., et al. (2019). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Polymers. Available at: [Link]

  • Brown, A., et al. (2022). Using 3D Imaging To Understand Sterilizing-Grade Filtration of Liposomes. BioProcess International. Available at: [Link]

  • Johnson, S. A. (n.d.). Filtration of Lipid Nanoparticles: The Importance of Understanding Mechanisms to Improve Performance. AIChE. Available at: [Link]

  • Messerian, K. O., & Zydney, A. L. (n.d.). Modeling transitional fouling mechanisms for mRNA-lipid nanoparticles during sterile filtration. Penn State Research Database. Available at: [Link]

  • Messerian, K. O., et al. (2023). Pressure-dependent fouling behavior during sterile filtration of mRNA-containing lipid nanoparticles. PubMed. Available at: [Link]

  • Attar, M. (2023). Can lipid nanoparticles larger than 200 nm pass through the 0.2 filter due to flexibility? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing and Assessing the Immunogenicity of ALC-0315 Carriers

Introduction ALC-0315, a novel ionizable cationic lipid, is a critical component in lipid nanoparticle (LNP) formulations for mRNA delivery, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

ALC-0315, a novel ionizable cationic lipid, is a critical component in lipid nanoparticle (LNP) formulations for mRNA delivery, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary function is to encapsulate and protect mRNA, facilitate its cellular uptake, and enable its release into the cytoplasm.[3] While ALC-0315 has demonstrated superior performance in enhancing the immunogenicity of the encapsulated antigen compared to other carriers like MC3, it is essential to understand and manage the inherent immunogenicity of the LNP carrier itself.[3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of ALC-0315 immunogenicity.

This technical support center offers a combination of frequently asked questions (FAQs) for a foundational understanding, detailed troubleshooting guides for common experimental challenges, and in-depth protocols for key immunogenicity assays.

Frequently Asked Questions (FAQs)

Q1: What is ALC-0315 and why is it important for mRNA delivery?

A1: ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable cationic lipid. Its unique chemical structure allows it to effectively interact with and encapsulate negatively charged mRNA molecules.[3] This encapsulation protects the mRNA from degradation and facilitates its delivery into cells.[3] Studies have shown that ALC-0315-containing LNPs lead to higher antibody levels and more robust T-cell responses compared to formulations with other lipids like MC3, making it a cornerstone in modern vaccine technology.[3][4]

Q2: What are the main drivers of immunogenicity in ALC-0315-containing LNPs?

A2: The immunogenicity of ALC-0315-containing LNPs is multifactorial and can be attributed to:

  • The Ionizable Lipid (ALC-0315): The lipid itself can be recognized by the immune system. Ionizable lipids can activate innate immune pathways, such as those involving Toll-like receptors (TLRs) and the NLRP3 inflammasome.[5][6]

  • The PEGylated Lipid: Polyethylene glycol (PEG) is often included in LNP formulations to increase circulation time. However, pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance of the LNPs and, in some cases, hypersensitivity reactions.[5][7]

  • The mRNA Cargo: Unmodified single-stranded RNA can be a potent activator of innate immune sensors like TLR7 and TLR8.[6] While nucleoside modifications in therapeutic mRNA can reduce this, some level of immune recognition can still occur.

  • Physicochemical Properties: Factors such as particle size, charge, and the molar ratio of the lipid components can influence how the immune system recognizes and responds to the LNPs.[8][9]

Q3: What are the potential consequences of LNP immunogenicity?

A3: The immunogenicity of the LNP carrier can have both desirable and undesirable effects:

  • Adjuvant Effect (Desirable for Vaccines): A moderate level of innate immune activation by the LNP can act as an adjuvant, enhancing the overall immune response to the mRNA-encoded antigen.

  • Reactogenicity (Undesirable): Excessive immune activation can lead to local and systemic inflammatory side effects, such as pain at the injection site, fever, and fatigue.

  • Reduced Efficacy (Undesirable): The development of anti-drug antibodies (ADAs) against components like PEG can lead to rapid clearance of the LNPs upon subsequent administrations, reducing the therapeutic or prophylactic efficacy.[5]

  • Hypersensitivity Reactions (Undesirable): In rare cases, pre-existing antibodies or a strong immune response to LNP components can trigger hypersensitivity reactions.

Q4: Are there regulatory guidelines for assessing LNP immunogenicity?

A4: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on the immunogenicity assessment of therapeutic protein products, which can be adapted for nanomedicines.[10][11][12] The FDA's 2022 draft guidance acknowledges the growing use of LNPs for mRNA products and the potential for their components to be immunogenic.[10] A risk-based approach is generally recommended, considering both product-specific and patient-specific factors.[11][13]

Experimental Protocols & Troubleshooting Guides

A systematic approach to assessing the immunogenicity of ALC-0315 carriers is crucial. Below are key experimental workflows and troubleshooting advice.

Workflow for Assessing ALC-0315 Carrier Immunogenicity

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Risk Assessment vitro_start ALC-0315 LNP Formulation cytokine Cytokine Release Assay (Whole Blood/PBMCs) vitro_start->cytokine Assess inflammatory potential complement Complement Activation Assay vitro_start->complement Assess CARPA risk apc APC Activation Assay (e.g., THP-1 cells) vitro_start->apc Assess adjuvant effect vivo_start Animal Model Immunization integrate Integrate In Vitro & In Vivo Data cytokine->integrate complement->integrate apc->integrate ada Anti-PEG Antibody ELISA vivo_start->ada Measure humoral response to carrier tcell T-cell Response Assay (ELISpot/Flow Cytometry) vivo_start->tcell Measure cellular response to carrier reacto Reactogenicity Assessment (Local/Systemic) vivo_start->reacto Observe adverse effects ada->integrate tcell->integrate reacto->integrate risk Immunogenicity Risk Assessment integrate->risk mitigate Develop Mitigation Strategies risk->mitigate

Caption: A comprehensive workflow for immunogenicity assessment.

Anti-PEG Antibody Detection by ELISA

The presence of pre-existing or treatment-induced anti-PEG antibodies can significantly impact the safety and efficacy of ALC-0315-containing LNPs. A direct ELISA is a common method for their detection.[14]

Step-by-Step Protocol: Direct ELISA for Anti-PEG IgG/IgM
  • Plate Coating:

    • Coat a high-binding 96-well ELISA plate with a biotinylated PEG reagent, followed by streptavidin, or directly with a suitable PEG-containing molecule (e.g., monoamine methoxy-PEG5000).[14][15]

    • Rationale: This creates a surface to capture anti-PEG antibodies from the sample. Using a specific mono-functional PEG can improve assay specificity.[15]

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Rationale: Removes unbound coating reagent.

  • Blocking:

    • Add a blocking buffer (e.g., 1% milk or BSA in PBS) to each well.[15]

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Prevents non-specific binding of antibodies to the plate surface.

  • Sample Incubation:

    • Dilute serum or plasma samples, along with positive and negative controls, in a sample diluent.

    • Add the diluted samples to the wells and incubate for 2 hours at room temperature.

    • Rationale: Allows anti-PEG antibodies in the sample to bind to the coated PEG.

  • Washing:

    • Repeat the washing step as in step 2.

  • Detection Antibody Incubation:

    • Add an HRP-conjugated anti-human IgG or IgM detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Rationale: The detection antibody binds to the captured anti-PEG antibodies.

  • Washing:

    • Repeat the washing step as in step 2.

  • Substrate Development:

    • Add a TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Rationale: The HRP enzyme on the detection antibody converts the TMB substrate, producing a colored product.

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Troubleshooting Guide: Anti-PEG ELISA
Issue Potential Cause(s) Recommended Solution(s)
High Background 1. Inadequate blocking. 2. Insufficient washing. 3. Non-specific binding of detection antibody.1. Optimize blocking buffer (try different blocking agents like 1% milk or BSA).[15] 2. Increase the number of wash cycles. 3. Titrate the detection antibody to the optimal concentration.
Low or No Signal 1. Inefficient plate coating. 2. Inactive reagents (HRP-conjugate, TMB). 3. Low antibody concentration in the sample.1. Verify the coating reagent concentration and incubation time. 2. Check the expiration dates and storage conditions of all reagents. Run a control with a known positive sample. 3. Concentrate the sample or use a more sensitive detection system.
High Well-to-Well Variability 1. Inconsistent pipetting. 2. Improper washing technique. 3. Edge effects on the plate.1. Use calibrated pipettes and ensure proper technique. 2. Ensure all wells are washed equally. 3. Avoid using the outer wells of the plate or fill them with buffer.
Complement Activation Assay

Nanoparticles can activate the complement system, potentially leading to complement activation-related pseudo-allergy (CARPA).[16] Measuring the generation of complement activation products like C3a, C5a, or the soluble terminal complement complex (sC5b-9) is a key in vitro safety assessment.

Step-by-Step Protocol: Complement Activation in Human Serum
  • Sample Preparation:

    • Obtain fresh human serum from multiple donors to account for inter-individual variability.[17]

    • Prepare different concentrations of the ALC-0315 LNP formulation.

  • Incubation:

    • Incubate the LNPs with the human serum at 37°C for 30-60 minutes.

    • Rationale: This allows for the activation of the complement cascade by the LNPs.

  • Stopping the Reaction:

    • Stop the reaction by adding a chelating agent like EDTA, which sequesters the divalent cations required for complement activation.

  • Quantification of Activation Products:

    • Use a commercial ELISA kit to quantify the levels of C3a, C5a, or sC5b-9 in the serum samples.

    • Rationale: These are stable markers of complement activation through the classical, lectin, or alternative pathways.[16]

  • Data Analysis:

    • Compare the levels of complement activation products in the LNP-treated samples to a negative control (serum with buffer) and a positive control (e.g., zymosan or aggregated IgG).

Troubleshooting Guide: Complement Activation Assay
Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Donors 1. Natural inter-individual differences in complement activity.[17]1. Use pooled serum from multiple donors or test a larger panel of individual donors to understand the range of responses.
False Positives 1. Contamination of LNP formulation with endotoxin.1. Ensure all reagents and materials are sterile and endotoxin-free. Test the LNP formulation for endotoxin levels.
Inconsistent Results 1. Improper sample handling (e.g., freeze-thaw cycles of serum).1. Use freshly collected serum whenever possible, or serum that has been properly aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Cytokine Release Assay

ALC-0315 LNPs can induce the release of pro-inflammatory cytokines from immune cells. An in vitro whole blood assay or a PBMC-based assay can model this response.[18]

Potential Signaling Pathway for LNP-Induced Cytokine Release

G lnp ALC-0315 LNP tlr TLR4/TLR7 lnp->tlr Recognition nlrp3 NLRP3 Inflammasome lnp->nlrp3 Activation nfkb NF-κB Pathway tlr->nfkb caspase1 Caspase-1 nlrp3->caspase1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines caspase1->cytokines IL-1β maturation

Caption: LNP interaction with innate immune receptors.

Step-by-Step Protocol: Cytokine Release from Human PBMCs
  • Isolate PBMCs:

    • Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture:

    • Plate the PBMCs in a 96-well culture plate at a density of 1-2 x 10⁵ cells per well.

  • Stimulation:

    • Add various concentrations of the ALC-0315 LNP formulation to the wells.

    • Include a negative control (media only) and a positive control (e.g., LPS).

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification:

    • Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[19]

Troubleshooting Guide: Cytokine Release Assay
Issue Potential Cause(s) Recommended Solution(s)
High Cytokine Levels in Negative Control 1. Endotoxin contamination. 2. Cell stress during isolation.1. Use endotoxin-free reagents and plasticware. 2. Handle cells gently during the isolation process to maintain viability.
No Response to Positive Control (LPS) 1. PBMCs are from an LPS-non-responder donor. 2. Inactive LPS.1. Screen donors for LPS responsiveness or use pooled PBMCs. 2. Use a fresh, validated lot of LPS.
Inconsistent Cytokine Profile 1. Donor-to-donor variability. 2. Differences in LNP formulation batches.1. Test PBMCs from multiple donors. 2. Ensure consistent physicochemical properties of the LNP batches being tested.

Mitigation Strategies for ALC-0315 LNP Immunogenicity

If immunogenicity is a concern, several strategies can be employed to reduce the immune response to the LNP carrier.[8]

  • Lipid Modification: Adjusting the structure of the ionizable lipid or replacing it with biodegradable alternatives can reduce activation of innate immune sensors.[5][6]

  • PEG Alternatives: Replacing PEG with alternative stealth polymers, such as polysarcosine (pSar), can mitigate issues related to pre-existing anti-PEG antibodies.[6]

  • Formulation Optimization: Modifying the molar ratio of the lipid components, particularly the PEG-lipid, can alter the surface properties of the LNP and reduce immune recognition.[20]

  • Route of Administration: The route of administration (e.g., intramuscular vs. intravenous) can significantly impact the systemic exposure and subsequent immune response to the LNPs.[5]

References

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025). Vertex AI Search.
  • Lipid nanoparticle-mediated lymph node–targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response. (2022). PNAS. [Link]

  • Development and Validation of an ELISA Method for the Determination of Anti-Polyethylene Glycol (PEG) Antibodies in Human Serum. (n.d.). Celerion. [Link]

  • Molecular structure of ALC-0315. (n.d.). ResearchGate. [Link]

  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. (2025). NIH. [Link]

  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. (2023). ResearchGate. [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. (2025). PubMed. [Link]

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology. (2026). International Journal of Nanomedicine. [Link]

  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. (2023). MDPI. [Link]

  • Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics. (n.d.). Creative Biolabs. [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI. [Link]

  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. (2023). PMC - NIH. [Link]

  • How to modulate the immunogenicity of LNPs. (n.d.). ResearchGate. [Link]

  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. (n.d.). PMC. [Link]

  • In Vitro Methods for Assessing Nanoparticle Toxicity. (n.d.). PMC - NIH. [Link]

  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. (2024). PMC - NIH. [Link]

  • Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization. (2025). PMC - NIH. [Link]

  • Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. (2025). PMC - NIH. [Link]

  • Complement therapeutics meets nanomedicine: overcoming human complement activation and leukocyte uptake of nanomedicines with soluble domains of CD55. (n.d.). NIH. [Link]

  • mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions. (2025). PubMed. [Link]

  • Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine. (n.d.). Frontiers. [Link]

  • Evaluation of the immunotoxicity potential of nanomaterials using THP-1 cells. (2024). Frontiers. [Link]

  • Shaping the future of mRNA based drug delivery. (2025). MPI für Kohlenforschung. [Link]

  • Nanoparticles and cytokine response. (n.d.). Frontiers. [Link]

  • FDA EMA clinical immunogenicity safety assessments first video. (2024). YouTube. [Link]

  • Anti-PEG antibody ELISA manual. (n.d.). Alpha Diagnostic International. [Link]

  • Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum. (2024). Taylor & Francis. [Link]

  • In Vitro Assays for Monitoring Nanoparticle Interaction with Components of the Immune System. (n.d.). World Scientific Publishing. [Link]

  • Nanoparticle-Binding Immunoglobulins Predict Variable Complement Responses in Healthy and Diseased Cohorts. (n.d.). ACS Nano. [Link]

  • Lipid Nanoparticles for Driving Macrophages to Promote Proinflammatory Cytokine Upregulation. (2025). ACS Applied Nano Materials. [Link]

  • An Assay for Immunogenic Detection of Anti‐PEG Antibody. (n.d.). ResearchGate. [Link]

  • FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. (2019). The Center for Biosimilars. [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI. [Link]

  • (PDF) Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine. (2025). ResearchGate. [Link]

  • FDA Issues Guidance on Drugs Containing Nanomaterials. (n.d.). Pharmaceutical Technology. [Link]

  • Evaluating Nanotoxicity: Integrating Invitro and Invivo Models for Risk Assessment. (2025). Dove Press. [Link]

  • Lipid nanoparticle-based mRNA candidates elicit potent T cell responses. (2022). RSC Publishing. [Link]

  • In vitro assessment of silver nanoparticles immunotoxicity. (2018). PubMed. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019). FDA. [Link]

Sources

Troubleshooting

ALC-0315 LNP Formulation &amp; Performance: A Technical Support Guide

Welcome to the technical support center for ALC-0315-based Lipid Nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LNP...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ALC-0315-based Lipid Nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LNP formulation, with a specific focus on the critical role of helper lipids. Here, we address common challenges in a practical, question-and-answer format, grounding our advice in established scientific principles to empower you to optimize your experimental outcomes.

Section 1: Foundational Concepts - Understanding Your Formulation

Before troubleshooting, it's essential to understand the function of each component within the ALC-0315 LNP system. The interplay between the ionizable lipid and the helper lipids dictates the ultimate performance of your delivery vehicle.

FAQ 1: What are the fundamental components of an ALC-0315 LNP, and what is the specific role of each helper lipid?

An ALC-0315 LNP is a multi-component system, typically comprising four key lipid types, each with a distinct function:

  • Ionizable Cationic Lipid (ALC-0315): This is the workhorse of the formulation. At an acidic formulation pH (typically ~4.0), ALC-0315 becomes positively charged, enabling it to complex with and encapsulate the negatively charged nucleic acid cargo (e.g., mRNA, siRNA)[1]. Upon cellular uptake into the endosome, the lower pH environment ensures ALC-0315 remains charged, facilitating interaction with the endosomal membrane and promoting the release of the cargo into the cytoplasm[2][3].

  • Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated helper lipid that acts as a structural stabilizer. Its cylindrical shape is conducive to forming a stable lipid bilayer, providing the structural framework for the nanoparticle[4]. This structural integrity is crucial for both encapsulating the payload and maintaining particle stability during storage[1].

  • Cholesterol: This sterol lipid is a critical modulator of membrane fluidity and stability. It intercalates between the other lipids, filling gaps and increasing the packing density of the lipid shell[4]. This enhances the mechanical rigidity of the LNP, reduces the permeability of the membrane to prevent cargo leakage, and can improve overall transfection efficiency[4][5].

  • PEGylated Lipid (e.g., ALC-0159, DMG-PEG2000): A polyethylene glycol (PEG) conjugated lipid serves two primary purposes. First, it acts as a steric barrier during formulation, controlling particle size and preventing aggregation as the nanoparticles self-assemble[3][4]. Second, once in circulation, the hydrophilic PEG layer helps to reduce opsonization (the process of being marked for clearance by the immune system), thereby extending the LNP's circulation half-life[5].

LNP_Components cluster_LNP ALC-0315 Lipid Nanoparticle cluster_Functions Component Functions LNP_Core mRNA/siRNA Cargo (Negative Charge) ALC-0315 (Ionizable Lipid) F_ALC Cargo Encapsulation & Endosomal Escape LNP_Core:alc->F_ALC LNP_Shell DSPC (Phospholipid) Cholesterol PEG-Lipid F_DSPC Structural Stability (Bilayer Formation) LNP_Shell:dspc->F_DSPC F_CHOL Membrane Rigidity & Prevents Leakage LNP_Shell:chol->F_CHOL F_PEG Size Control & Stealth Shielding LNP_Shell:peg->F_PEG

Caption: Core components of an ALC-0315 LNP and their primary functions.

Section 2: Troubleshooting Common Formulation Issues

This section addresses specific experimental problems, linking them back to the helper lipid composition and providing actionable solutions.

Problem 1: My LNP size is too large (>150 nm) and the Polydispersity Index (PDI) is high (>0.2).
  • Probable Cause & Scientific Rationale:

    • Insufficient PEG-Lipid: The most common cause of large and polydisperse particles is aggregation during formulation. The PEGylated lipid forms a hydrophilic corona on the nanoparticle surface that prevents individual particles from fusing. If the concentration is too low, this steric stabilization is inadequate, leading to uncontrolled growth and aggregation.

    • Incorrect Helper Lipid Ratios: While the PEG-lipid is primary, the overall ratio of DSPC and cholesterol can influence the curvature and packing of the nanoparticle. A formulation that is significantly off-balance can lead to unstable structures that are prone to fusion.

  • Troubleshooting Steps:

    • Increase PEG-Lipid Molar Ratio: Systematically increase the molar percentage of the PEGylated lipid in your formulation. Start with a modest increase (e.g., from 1.5 mol% to 2.0 mol%) and observe the effect on size and PDI. Be aware that excessive PEG-lipid can negatively impact transfection efficiency by hindering cellular uptake.

    • Verify Lipid Stock Concentrations: Inaccuracies in the concentration of your lipid stock solutions, particularly the helper lipids, can drastically alter the final molar ratios. Re-verify the concentrations using appropriate methods before formulation.

    • Optimize Mixing Parameters: If using a microfluidic system, ensure the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are optimized. Slower mixing can sometimes lead to larger particles. Consult your instrument's guidelines for ALC-0315 systems.

Problem 2: My Encapsulation Efficiency (EE) is below 80%.
  • Probable Cause & Scientific Rationale:

    • Suboptimal Formulation pH: ALC-0315 requires a sufficiently acidic environment (pH 3.5-4.5) to become protonated (positively charged). This positive charge is essential for the initial electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid, which drives encapsulation[1]. If the pH of your aqueous buffer is too high, ALC-0315 will be neutral, and encapsulation will fail.

    • Unfavorable Lipid Ratios: The helper lipids, DSPC and cholesterol, contribute to creating a stable particle core that effectively traps the nucleic acid payload. An improper ratio can result in a disorganized or leaky core structure from which the nucleic acid can escape during the formulation and dialysis process[1][3].

  • Troubleshooting Steps:

    • Confirm Aqueous Buffer pH: Always measure the pH of your nucleic acid buffer immediately before use. Ensure it is within the optimal range for ALC-0315 protonation.

    • Review Helper Lipid Composition: Compare your DSPC and cholesterol molar ratios to established formulations, such as that of the Pfizer-BioNTech vaccine (DSPC: ~9.4 mol%, Cholesterol: ~42.7 mol%)[5]. Significant deviations may compromise the particle's structural integrity.

    • Assess Nucleic Acid Integrity: Degraded RNA or DNA may not encapsulate as efficiently. Verify the integrity of your payload on a gel before formulation.

Troubleshooting_Workflow start Start: LNP Formulation Issue p1_issue Issue: Large Size (>150nm) High PDI (>0.2) start->p1_issue p2_issue Issue: Low EE (<80%) start->p2_issue p1_c1 Probable Cause: Insufficient PEG-Lipid p1_issue->p1_c1 Check First p1_c2 Probable Cause: Incorrect Lipid Ratios p1_issue->p1_c2 If problem persists p1_s1 Solution: Increase PEG-Lipid mol% (e.g., 1.5% -> 2.0%) p1_c1->p1_s1 Check First end Re-analyze LNP Quality Attributes p1_s1->end Check First p1_s2 Solution: Verify stock concentrations and recalculate ratios. p1_c2->p1_s2 If problem persists p1_s2->end If problem persists p2_c1 Probable Cause: Suboptimal Buffer pH p2_issue->p2_c1 Check First p2_c2 Probable Cause: Leaky Core Structure p2_issue->p2_c2 If problem persists p2_s1 Solution: Verify aqueous buffer pH is acidic (e.g., pH 4.0). p2_c1->p2_s1 Check First p2_s1->end Check First p2_s2 Solution: Review DSPC/Cholesterol ratios against literature. p2_c2->p2_s2 If problem persists p2_s2->end If problem persists

Caption: A logical workflow for troubleshooting common LNP formulation problems.
Problem 3: My LNP formulation shows good initial characteristics, but it aggregates after a freeze-thaw cycle.
  • Probable Cause & Scientific Rationale:

    • Insufficient Structural Rigidity: During freezing, the formation of ice crystals exerts mechanical stress on the nanoparticles. If the LNP shell, stabilized by DSPC and cholesterol, is not sufficiently rigid, it can fracture or fuse with adjacent particles upon thawing. Studies have shown that ALC-0315 LNPs can be particularly susceptible to instability under certain storage conditions[6].

    • Lack of Cryoprotectant: Helper lipids alone may not be sufficient to protect against cryo-aggregation. Sugars like sucrose or trehalose are often required to form a protective glassy matrix around the LNPs, preventing direct particle-particle contact and damage from ice crystals.

  • Troubleshooting Steps:

    • Optimize Cholesterol Content: Cholesterol is paramount for mechanical stability. If your formulation has a low cholesterol content (<35 mol%), consider increasing it. A common molar ratio for ALC-0315, DSPC, Cholesterol, and PEG-Lipid is approximately 50:10:38.5:1.5[3].

    • Incorporate a Cryoprotectant: Before freezing, exchange the LNP buffer with one containing a cryoprotectant. A 5-10% (w/v) sucrose solution is a standard starting point.

    • Control Freezing/Thawing Rates: Flash-freezing in liquid nitrogen can sometimes be less damaging than slow freezing in a -20°C or -80°C freezer, as it produces smaller ice crystals. Similarly, rapid thawing in a room temperature water bath is generally preferred.

Section 3: Data & Protocols for the Bench Scientist

Typical ALC-0315 LNP Formulation Parameters

The precise molar ratios of helper lipids are critical for performance. Below is a table summarizing a widely cited formulation for comparison.

ComponentLipid TypeTypical Molar % (mol%)Key Function
ALC-0315 Ionizable Cationic46-50%Encapsulation, Endosomal Escape
DSPC Helper Phospholipid9-10%Structural Integrity
Cholesterol Helper Sterol38-43%Stability, Rigidity
PEG-Lipid Helper PEGylated1.5-2.0%Size Control, Shielding

Table adapted from formulations used in seminal mRNA vaccine development[3][5][7].

Experimental Protocol: LNP Characterization

A self-validating protocol requires consistent characterization of your LNPs.

1. Measurement of Particle Size and Polydispersity Index (PDI)

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (Z-average size) and the PDI, a measure of the width of the size distribution.

  • Methodology:

    • Dilute the LNP suspension in a suitable buffer (e.g., 1x PBS) to a concentration appropriate for your DLS instrument (typically a 1:50 to 1:100 dilution). Ensure the buffer is filtered (0.22 µm) to remove dust.

    • Gently mix the diluted sample by pipetting up and down; do not vortex, as this can shear the particles.

    • Transfer the sample to a clean, dust-free cuvette.

    • Equilibrate the sample at the desired temperature (e.g., 25°C) in the instrument for at least 60 seconds.

    • Perform the measurement according to the instrument's software instructions. Acquire at least three replicate measurements.

    • Analysis: Report the Z-average (nm) and PDI. A PDI < 0.2 is generally considered acceptable for many applications.

2. Measurement of Nucleic Acid Encapsulation Efficiency (EE)

  • Principle: This assay uses a fluorescent dye (e.g., RiboGreen® for RNA) that has low fluorescence in solution but becomes highly fluorescent upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent, one can quantify the amount of encapsulated nucleic acid.

  • Methodology:

    • Prepare a standard curve of your free nucleic acid in the assay buffer (e.g., TE buffer).

    • Prepare three sets of samples in a 96-well plate:

      • Sample A (Total RNA): Dilute the LNP suspension in assay buffer containing a final concentration of 0.5-1% Triton X-100. This lyses the LNPs, exposing all RNA.

      • Sample B (Free RNA): Dilute the LNP suspension in assay buffer without detergent. This measures only the unencapsulated, accessible RNA.

      • Blank: Assay buffer with Triton X-100.

    • Add the fluorescent dye to all wells according to the manufacturer's protocol.

    • Incubate for the recommended time, protected from light.

    • Measure fluorescence on a plate reader using the appropriate excitation/emission wavelengths.

    • Calculation:

      • Use the standard curve to convert fluorescence readings to nucleic acid concentrations for both Sample A (Total) and Sample B (Free).

      • EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

References

  • SCIEX. (n.d.). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. Retrieved from [Link]

  • Creative Biolabs. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Retrieved from [Link]

  • Shender, V. O., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. ResearchGate. Retrieved from [Link]

  • Guéguen, C., et al. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. Retrieved from [Link]

  • Evers, M. J. W., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Retrieved from [Link]

  • Cui, W., et al. (2024). Freeze-Drying in Sucrose Followed by Cryomilling Enables the Formulation of sa-mRNA–LNP Powders for Inhalation. MDPI. Retrieved from [Link]

  • Lin, P. J., et al. (2022). Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. PubMed Central. Retrieved from [Link]

  • Ganse, V., et al. (2025). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Authorea. Retrieved from [Link]

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

  • Beck, G., et al. (2022). mRNA lipid nanoparticle phase transition. Computational Biology. Retrieved from [Link]

Sources

Optimization

Effect of PEG-lipid choice on ALC-0315 LNP stability and efficacy.

A Guide to Selecting and Troubleshooting PEG-Lipids for Optimal Nanoparticle Stability and Efficacy Welcome to the technical support resource for scientists and researchers working with ALC-0315 lipid nanoparticles (LNPs...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selecting and Troubleshooting PEG-Lipids for Optimal Nanoparticle Stability and Efficacy

Welcome to the technical support resource for scientists and researchers working with ALC-0315 lipid nanoparticles (LNPs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field.

The choice of a polyethylene glycol (PEG)-lipid is a critical parameter in LNP formulation, profoundly impacting the final product's stability, circulation time, and therapeutic efficacy.[1][2] PEG-lipids serve a dual role: they provide a hydrophilic corona that offers steric stabilization to prevent particle aggregation and reduce clearance by the mononuclear phagocyte system (MPS), thereby extending circulation time.[1][3][4][5] However, this same steric shield can hinder cellular uptake and endosomal escape, a phenomenon often termed the "PEG dilemma".[5][6]

This guide will delve into the nuances of selecting the appropriate PEG-lipid for your ALC-0315-based system, helping you navigate the delicate balance between stability and biological activity.

Frequently Asked Questions (FAQs)
Section 1: Formulation and Physicochemical Properties

Question 1: How does the choice of PEG-lipid anchor (e.g., acyl chain length) affect my ALC-0315 LNP formulation?

Answer: The lipid anchor is paramount as it dictates the residency time of the PEG-lipid on the LNP surface. This is a critical factor for in vivo performance.

  • Short Acyl Chains (e.g., C14 in DMG-PEG): These anchors are less hydrophobic and have a faster "shedding" rate from the LNP surface after administration.[5][7] This de-PEGylation is often desirable as it unmasks the LNP surface, facilitating interaction with target cells and promoting endosomal escape.[5][6] The rapid desorption of short-chain PEG-lipids often leads to accumulation in the liver.[5]

  • Long Acyl Chains (e.g., C18 in DSPE-PEG): These anchors are more hydrophobic and embed more stably into the lipid bilayer, resulting in a much slower shedding rate. This leads to longer circulation half-lives and can reduce accumulation in organs of the reticuloendothelial system (RES).[5] However, the persistent PEG shield can sometimes reduce transfection efficiency due to steric hindrance.[6]

For ALC-0315 LNPs, which are often designed for rapid payload delivery (e.g., vaccines), a PEG-lipid with a shorter C14 anchor, like DMG-PEG 2000, is a common starting point.

Question 2: What is the impact of PEG chain length (e.g., 2000 Da vs. 5000 Da) on LNP size and efficacy?

Answer: The molecular weight (length) of the PEG chain influences the thickness of the hydrophilic layer on the LNP surface.

  • Particle Size: Generally, a longer PEG chain can lead to slightly smaller particle sizes during formulation, as it provides a more dominant steric barrier that helps control particle growth and aggregation.[3]

  • Efficacy: Longer PEG chains create a denser, thicker protective layer.[3] While this enhances stability and circulation time, it can also more significantly impede cellular uptake and endosomal escape, potentially reducing overall potency.[8] Studies have shown that increasing PEG length can lead to less potent LNPs due to this enhanced shielding effect.[8]

A balance must be struck. PEG 2000 (2k) is a widely used standard that provides adequate stability without excessively compromising efficacy for many applications.

Question 3: What is the typical molar percentage of PEG-lipid to use in an ALC-0315 formulation, and what happens if I use too much or too little?

Answer: The molar percentage of the PEG-lipid is a critical formulation parameter. A common range is 0.5% to 2.5 mol%.

  • Too Little (<0.5%): Insufficient PEG-lipid can lead to poor colloidal stability, resulting in particle aggregation during formulation or storage. This will be evident by an increasing particle size and polydispersity index (PDI) over time.

  • Too Much (>5%): An excess of PEG-lipid can create an overly dense PEG corona, which may shield the positive charge of the ionizable lipid (ALC-0315) and weaken the electrostatic interaction with the mRNA cargo, potentially lowering encapsulation efficiency.[6] Furthermore, high PEG content can severely hinder cellular uptake and endosomal escape, leading to poor transfection efficiency.[6]

We recommend starting at 1.5 mol% and optimizing based on stability and in vitro/in vivo performance data.

Troubleshooting Guide
Section 2: Stability Issues

Problem 1: My ALC-0315 LNPs are aggregating over time, even during storage at 4°C. My particle size and PDI are increasing.

Potential Cause Underlying Rationale Recommended Solution
Insufficient PEG-Lipid Concentration The PEG-lipid provides a steric barrier that prevents particles from coming into close contact and fusing.[1][3] If the surface is not adequately covered, van der Waals forces can cause aggregation.Increase the molar percentage of your PEG-lipid in increments of 0.5% (e.g., from 1.0% to 1.5%). Monitor particle size and PDI by Dynamic Light Scattering (DLS) over 1-2 weeks at your storage temperature.
Inappropriate Buffer/Excipients The stability of ALC-0315 LNPs is sensitive to buffer conditions and the presence of cryoprotectants.[9][10] Freeze-thaw cycles can be particularly damaging without proper excipients.Ensure your final formulation is in a suitable storage buffer (e.g., Tris or citrate buffer at a pH near neutral). For frozen storage, the addition of cryoprotectants like sucrose has been shown to improve the stability of ALC-0315 LNPs.[9][10]
Lipid Degradation Chemical degradation (e.g., hydrolysis or oxidation) of any lipid component, including ALC-0315, can compromise the structural integrity of the LNP, leading to fusion or aggregation.[2]Ensure high-purity lipids are used. Store stock lipids under inert gas (argon or nitrogen) at the recommended temperature. Analyze lipid purity if degradation is suspected.
Section 3: Efficacy and Biological Performance

Problem 2: My ALC-0315 LNPs are stable, but I'm seeing low transfection efficiency in my in vitro or in vivo experiments.

Potential Cause Underlying Rationale Recommended Solution
The "PEG Dilemma": Steric Hindrance The PEG corona, while essential for stability, can prevent the LNP from interacting with the cell membrane for uptake and can also inhibit endosomal escape.[5][6] This is a primary cause of low efficacy for stable particles.Option A (Faster Shedding): Switch to a PEG-lipid with a shorter acyl chain anchor (e.g., from a C18 to a C14 anchor like DMG-PEG). This promotes faster de-PEGylation in a biological environment, exposing the LNP surface for cellular interaction.[5][7] Option B (Lower Density): Systematically decrease the molar percentage of your current PEG-lipid (e.g., from 2.0% down to 1.0% or 0.5%). This creates a less dense PEG shield, but be sure to re-verify long-term stability.[6]
Poor Endosomal Escape The protonation of the ionizable lipid (ALC-0315) in the acidic endosome is critical for destabilizing the endosomal membrane and releasing the mRNA cargo.[][12] A persistent PEG shield can interfere with this process.This issue is closely linked to steric hindrance. Employing a faster-shedding PEG-lipid (like DMG-PEG) is the primary strategy to enhance endosomal escape. The exposure of the ionizable and helper lipids is key to interacting with and disrupting the endosomal membrane.
PEG Immunogenicity Pre-existing or induced anti-PEG antibodies can lead to rapid clearance of LNPs, preventing them from reaching their target tissue.[1][13] This is a more significant concern for repeat-dosing studies.While difficult to mitigate completely, using the lowest possible concentration of PEG-lipid can help. If anti-PEG immunogenicity is a confirmed issue, exploring alternative stealth polymers to replace PEG-lipids may be necessary.[8]
Visualizations and Data
Logical Relationship: The PEG-Lipid Duality

The following diagram illustrates the central challenge in selecting a PEG-lipid: balancing the need for stability with the requirement for potent biological activity.

PEG_Dilemma cluster_stability Positive Effects (Stability) cluster_efficacy Negative Effects (Efficacy) PEGLipid PEG-Lipid Incorporation StericShield Formation of Steric Shield PEGLipid->StericShield PreventAgg Prevents Aggregation StericShield->PreventAgg  Colloidal Stability ReduceClearance Reduces MPS Clearance StericShield->ReduceClearance  'Stealth' Property StericHindrance Steric Hindrance StericShield->StericHindrance The 'PEG Dilemma' LongCirc Longer Circulation ReduceClearance->LongCirc ImpairedUptake Impaired Cellular Uptake StericHindrance->ImpairedUptake ImpairedEscape Impaired Endosomal Escape StericHindrance->ImpairedEscape LowEfficacy Reduced Transfection Efficacy ImpairedUptake->LowEfficacy ImpairedEscape->LowEfficacy

Caption: The dual role of the PEG-lipid in LNP formulations.

Comparative Data Table

The table below summarizes the expected impact of common PEG-lipid choices on ALC-0315 LNP properties, providing a quick reference for formulation design.

PEG-Lipid AttributeOption 1: DMG-PEG 2000 (C14 Anchor)Option 2: DSPE-PEG 2000 (C18 Anchor)Rationale
Lipid Anchor 1,2-dimyristoyl (C14)1,2-distearoyl (C18)Shorter acyl chains are less hydrophobic.
Shedding Rate Fast Slow C14 anchors disassociate from the LNP surface more readily in vivo.[5]
Circulation Time ModerateLong Slower shedding maintains the protective PEG shield for longer.[5]
Stability (in vial) GoodExcellentThe more stable anchor of DSPE provides robust steric protection.
Cellular Uptake Higher LowerFaster shedding exposes the LNP surface, facilitating interaction with cells.[6][7]
Primary Use Case Applications requiring rapid payload delivery (e.g., vaccines, acute therapies).Applications requiring long circulation and accumulation in specific tissues (e.g., some oncology uses).[5]
Protocols and Methodologies
Experimental Workflow: From Formulation to Analysis

This workflow provides a high-level overview of the key steps in evaluating a new PEG-lipid in your ALC-0315 formulation.

LNP_Workflow cluster_formulation 1. Formulation cluster_purification 2. Purification & Concentration cluster_characterization 3. Physicochemical Characterization cluster_testing 4. Functional Testing PrepLipids Prepare Lipid Stock (ALC-0315, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (e.g., NanoAssemblr) PrepLipids->Mixing PrepRNA Prepare mRNA in Low pH Buffer (e.g., Acetate, pH 4-5) PrepRNA->Mixing Dialysis Buffer Exchange / Dialysis (e.g., TFF, Dialysis Cassette) into Storage Buffer (PBS, pH 7.4) Mixing->Dialysis SterileFilter Sterile Filtration (0.22 µm PES filter) Dialysis->SterileFilter DLS Size (Z-average) & PDI (DLS) SterileFilter->DLS Zeta Zeta Potential SterileFilter->Zeta EE Encapsulation Efficiency (e.g., RiboGreen Assay) SterileFilter->EE Stability Stability Study (Storage at 4°C, -20°C) EE->Stability InVitro In Vitro Transfection EE->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for mRNA Delivery: Dodecyl 2-(dimethylamino)propanoate vs. SM-102

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. Central to the success of these novel modalities is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunners. The composition of these LNPs, particularly the choice of ionizable lipid, is a critical determinant of their potency and safety. This guide provides a detailed comparative analysis of two such lipids: the well-established SM-102, a key component of the Moderna COVID-19 vaccine, and Dodecyl 2-(dimethylamino)propanoate (DDAIP), a biodegradable penetration enhancer with potential, yet largely unexplored, application in mRNA delivery.

This document moves beyond a simple cataloging of features to offer a deep, evidence-based comparison grounded in scientific literature and field-proven insights. We will dissect the chemical structures, proposed mechanisms of action, and available performance data to provide a clear, actionable guide for researchers navigating the complex world of mRNA delivery systems.

At a Glance: Chemical Identity and Core Function

A fundamental understanding of the molecular architecture of these lipids is paramount to appreciating their functional differences.

FeatureDodecyl 2-(dimethylamino)propanoate (DDAIP)SM-102
Chemical Name dodecyl 2-(dimethylamino)propanoateheptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
CAS Number 224297-43-2 (free base)2089251-47-6
Molecular Formula C17H35NO2C44H87NO5
Molecular Weight 285.5 g/mol 710.17 g/mol
Primary Established Use Transdermal penetration enhancerIonizable lipid for mRNA-LNP delivery
Key Structural Features - Tertiary amine headgroup- Single dodecyl lipid tail- Ester linkage- Tertiary amine headgroup- Two long, branched lipid tails- Ester linkages

Dodecyl 2-(dimethylamino)propanoate (DDAIP) is a relatively simple amino acid ester. Its structure consists of a tertiary amine headgroup, which can be protonated, and a single C12 lipid tail. Historically, DDAIP has been extensively studied as a biodegradable chemical penetration enhancer for transdermal drug delivery.[1][2] Its mechanism in this context involves the disruption of the highly organized lipid bilayers of the stratum corneum, thereby facilitating the passage of co-administered drugs.[1]

SM-102 , in contrast, is a more complex, multi-tailed ionizable lipid specifically designed for nucleic acid delivery.[3] It features a tertiary amine headgroup and two long, branched lipid tails. This intricate architecture is crucial for its function within an LNP, enabling efficient encapsulation of mRNA and facilitating its release into the cytoplasm of target cells. SM-102 is a key ingredient in the Moderna COVID-19 vaccine, underscoring its clinical validation and significance in the field.[4]

Mechanism of Action in mRNA Delivery: Established vs. Hypothetical

The efficacy of an ionizable lipid in an LNP hinges on its ability to navigate a series of biological barriers to deliver its mRNA payload.

SM-102: A Clinically Validated Mechanism

The mechanism of SM-102 in mRNA-LNP delivery is well-characterized. At a physiological pH of 7.4, the tertiary amine of SM-102 is largely deprotonated, rendering the LNP surface relatively neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and enhancing circulation time.[5] Upon endocytosis into the target cell, the LNP is trafficked into the endosome, an organelle with an acidic internal environment (pH 5.5-6.5). In this acidic milieu, the tertiary amine of SM-102 becomes protonated, leading to a net positive charge. This charge inversion is believed to trigger a structural rearrangement of the LNP, promoting fusion with the endosomal membrane and subsequent release of the mRNA cargo into the cytoplasm, where it can be translated into the desired protein.

DOT Script for SM-102 Mechanism of Action

SM102_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral SM-102 LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP_charged LNP Protonation (SM-102 becomes +) Endosome->LNP_charged Membrane_Fusion Endosomal Membrane Fusion/Disruption LNP_charged->Membrane_Fusion mRNA_release mRNA Release Membrane_Fusion->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm Translation Protein Translation Cytoplasm->Translation

Caption: Mechanism of SM-102 mediated mRNA delivery.

Dodecyl 2-(dimethylamino)propanoate: A Hypothetical Framework

As DDAIP has not been extensively studied for mRNA delivery, its mechanism in this context remains theoretical. However, based on its chemical structure, we can propose a plausible mechanism. Similar to SM-102, DDAIP possesses a tertiary amine that would be largely neutral at physiological pH and become protonated in the acidic endosome. This protonation would be a prerequisite for endosomal escape.

The key difference lies in its single lipid tail. This structural simplicity might influence the overall morphology and stability of the resulting LNP. It is conceivable that DDAIP, with its single tail, might act more like a surfactant, potentially forming micelles or less stable liposomal structures compared to the more complex, double-tailed SM-102. This could impact both mRNA encapsulation efficiency and the dynamics of endosomal release.

Performance and Efficacy: A Data-Driven Comparison

Direct comparative data for DDAIP and SM-102 in the context of mRNA delivery is not available in the current body of scientific literature. Therefore, we will present the known performance of SM-102 and discuss the anticipated performance of DDAIP based on its established properties as a penetration enhancer.

SM-102: Proven In Vitro and In Vivo Performance

Numerous studies have demonstrated the high efficiency of SM-102-containing LNPs for mRNA delivery.

Performance MetricSM-102 LNP Performance
mRNA Encapsulation Efficiency Typically >90%
In Vitro Transfection Efficiency High in various cell lines (e.g., HEK293, HeLa)[6]
In Vivo Protein Expression Robust protein expression observed in vivo, particularly in the liver following systemic administration and at the injection site after intramuscular injection.[5][7]
Immunogenicity The LNP formulation itself can possess adjuvant properties, contributing to the overall immune response.
Dodecyl 2-(dimethylamino)propanoate: A Theoretical Performance Profile

The performance of DDAIP in an mRNA-LNP formulation is speculative but can be inferred from its known characteristics.

Performance MetricPredicted DDAIP LNP PerformanceRationale
mRNA Encapsulation Efficiency Potentially lower than SM-102The single lipid tail of DDAIP may lead to less stable LNP formation and a reduced capacity to efficiently entrap large mRNA molecules.
In Vitro Transfection Efficiency Moderate to HighAs a known membrane-disrupting agent, DDAIP could facilitate endosomal escape. However, the overall LNP stability and cellular uptake would be critical factors.
In Vivo Protein Expression UncertainThe in vivo fate of DDAIP-based LNPs is unknown. Factors such as stability in circulation and interaction with plasma proteins would significantly impact delivery efficiency.
Biodegradability HighDDAIP is known to be biodegradable, which is a favorable characteristic for a delivery vehicle.[1][2]

Safety and Tolerability

The safety profile of any delivery vehicle is of paramount importance.

SM-102: The safety of SM-102 has been extensively evaluated in the context of the Moderna COVID-19 vaccine and has been deemed safe for human use by regulatory agencies worldwide.[4][8] It is important to note that some safety data sheets for SM-102 list hazards associated with its solution in chloroform; however, chloroform is not a component of the final vaccine formulation.[9]

Dodecyl 2-(dimethylamino)propanoate: DDAIP has been shown to be biodegradable and has a favorable safety profile in the context of transdermal applications.[1] However, its systemic toxicity when formulated in an LNP for parenteral administration would require thorough investigation.

Experimental Protocols

To facilitate further research and a direct comparison, we provide a standard protocol for the formulation of SM-102 LNPs and a proposed, analogous protocol for the formulation and evaluation of DDAIP LNPs.

Protocol 1: Formulation of SM-102 Lipid Nanoparticles

This protocol is based on established methods for LNP formulation using microfluidic mixing.

Materials:

  • SM-102

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in a suitable buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in the citrate buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution and the mRNA solution into their respective inlets.

  • LNP Formation: Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Purification: The resulting LNP dispersion is typically purified and concentrated by tangential flow filtration or dialysis against PBS to remove ethanol and non-encapsulated mRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

DOT Script for LNP Formulation Workflow

LNP_Formulation cluster_inputs Input Solutions Lipids Lipid Mixture in Ethanol (SM-102/DDAIP, DSPC, Cholesterol, PEG-lipid) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer (e.g., Citrate Buffer) mRNA->Microfluidics Purification Purification (Dialysis or TFF) Microfluidics->Purification Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) Purification->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: General workflow for LNP formulation.

Protocol 2: Proposed Formulation and Evaluation of DDAIP Lipid Nanoparticles

This hypothetical protocol provides a starting point for investigating DDAIP for mRNA delivery.

Materials:

  • Dodecyl 2-(dimethylamino)propanoate (DDAIP)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in a suitable buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Formulation Optimization: Due to the structural differences of DDAIP, the optimal lipid ratios will likely differ from those used for SM-102. A design of experiments (DoE) approach is recommended to screen various molar ratios of DDAIP, helper lipid, cholesterol, and PEG-lipid.

  • LNP Formulation and Purification: Follow the same microfluidic mixing and purification steps as described in Protocol 1.

  • In Vitro Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate.

    • Add the DDAIP-LNP-mRNA complexes to the cells at various concentrations.

    • Incubate for 24-48 hours.

    • Assay for protein expression (e.g., luciferase or GFP) and cell viability (e.g., MTS or MTT assay).

  • In Vivo Evaluation (if in vitro results are promising):

    • Administer the DDAIP-LNP-mRNA formulation to a suitable animal model (e.g., mice) via the desired route (e.g., intravenous or intramuscular).

    • Monitor protein expression over time using in vivo imaging systems (for reporter genes) or by analyzing tissue/serum samples (for secreted proteins).

    • Assess the safety and tolerability of the formulation by monitoring animal weight, behavior, and performing histological analysis of key organs.

Conclusion and Future Perspectives

In the current landscape of mRNA delivery, SM-102 stands as a clinically validated and highly effective ionizable lipid . Its complex, multi-tailed structure is a testament to the rational design that has led to the success of the Moderna COVID-19 vaccine.

Dodecyl 2-(dimethylamino)propanoate, while an intriguing molecule with proven efficacy as a penetration enhancer and favorable biodegradability, remains a largely unexplored candidate for mRNA-LNP delivery . Its simpler, single-tailed structure presents both potential advantages (e.g., simplicity of synthesis, biodegradability) and significant challenges (e.g., potential for lower LNP stability and encapsulation efficiency).

For researchers and drug developers, the choice between a well-trodden path and an exploratory one is always a critical decision. SM-102 offers a reliable, high-performance option with a wealth of supporting data. DDAIP, on the other hand, represents a high-risk, potentially high-reward avenue of research. Future studies are warranted to systematically evaluate DDAIP and similar simple amino acid-based lipids in LNP formulations for mRNA delivery. Such investigations could uncover novel, biodegradable, and cost-effective alternatives to the current generation of ionizable lipids, further expanding the therapeutic potential of mRNA technology.

References

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Comparative

A Senior Scientist's Guide to In Vivo Efficacy of ALC-0315 LNP Formulations

Welcome, fellow researchers and drug development professionals. In the rapidly advancing field of mRNA therapeutics, the delivery vehicle is as critical as the cargo itself.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the rapidly advancing field of mRNA therapeutics, the delivery vehicle is as critical as the cargo itself. Among the constellation of ionizable lipids, ALC-0315 has emerged as a cornerstone component, integral to the success of clinically approved mRNA-lipid nanoparticle (LNP) formulations.[1] However, the in vivo efficacy of an LNP is not dictated by the ionizable lipid alone; it is a result of the complex interplay between all formulation components and their precise ratios.

This guide provides an in-depth comparison of different ALC-0315 LNP formulations, moving beyond mere protocols to explain the scientific rationale behind formulation choices. We will dissect experimental data to understand how subtle variations can dramatically influence protein expression, immunogenicity, and biodistribution, empowering you to make more informed decisions in your own research.

The Anatomy of an LNP: More Than the Sum of Its Parts

An mRNA-LNP is a meticulously engineered system, typically composed of four key lipid components. The selection and ratio of these lipids govern the nanoparticle's stability, safety, and ultimate biological activity.[2][3]

  • Ionizable Cationic Lipid (ALC-0315): This is the workhorse of the formulation. At a low pH during formulation, ALC-0315 is protonated, enabling it to electrostatically complex with the negatively charged mRNA backbone.[3][4] Crucially, upon endocytosis into a target cell, the acidic environment of the endosome protonates ALC-0315 again, triggering a structural change that disrupts the endosomal membrane and releases the mRNA payload into the cytoplasm.[3][4] This endosomal escape is the pivotal step for successful protein translation.

  • Helper Phospholipid (e.g., DSPC): Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid that acts as a structural stabilizer, contributing to the formation and integrity of the lipid bilayer.[3] Its inclusion has been shown to be important for the overall stability and immunogenicity of the LNP.[5]

  • Cholesterol: This ubiquitous sterol is a molecular mortar, filling gaps between the other lipids to regulate the fluidity and rigidity of the nanoparticle membrane, thereby enhancing stability.[3][4]

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) serves multiple functions. It acts as a steric barrier, preventing aggregation during formulation and shielding the LNP from opsonization in the bloodstream, which prolongs circulation time.[3] The concentration of the PEG-lipid is a critical parameter that can be tuned to control the final particle size.[6]

Comparative In Vivo Performance of ALC-0315 Formulations

The true test of an LNP formulation lies in its in vivo performance. Here, we synthesize data from multiple studies to compare ALC-0315 LNPs against other common formulations, using protein expression (often via luciferase mRNA) and immunogenicity (antibody generation against an encoded antigen) as key metrics.

Benchmarking Against Other Clinically Relevant Ionizable Lipids

To appreciate the efficacy of ALC-0315, it is instructive to compare it with other widely used ionizable lipids. The data consistently demonstrates that ALC-0315 is among the most potent lipids for in vivo applications.

  • ALC-0315 vs. SM-102: Both are considered top-tier ionizable lipids. In vivo studies often show that both ALC-0315 and SM-102-based LNPs achieve high levels of protein expression.[7] However, some studies indicate ALC-0315 may induce higher anti-spike IgG and neutralizing antibody titers when used in an mRNA vaccine formulation, suggesting a superior immunogenic profile.[5] One study noted that while SM-102 showed higher protein expression in vitro, both performed comparably well in vivo, highlighting the well-documented "in vitro-in vivo correlation gap".[7]

  • ALC-0315 vs. MC3: In head-to-head comparisons, ALC-0315 consistently outperforms the earlier-generation MC3 lipid. ALC-0315-based LNPs elicit significantly higher levels of IgG and its subclasses, and more robustly activate dendritic cells and T cells compared to MC3-based formulations.[1][8] This demonstrates a clear advancement in lipid design for enhancing both humoral and cellular immune responses.[8]

  • ALC-0315 vs. Other Cationic Lipids (DODMA, DOTMA): When compared against lipids like DODMA or DOTMA, ALC-0315 LNPs show vastly superior immunogenicity. In one study, mice immunized with ALC-0315 LNPs exhibited the highest anti-spike IgG reactivity, while activity was negligible in several other lipid groups.[5]

The Critical Influence of Formulation Ratios

The molar ratio of the four lipid components is a critical determinant of efficacy. The formulation used in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®) serves as a highly effective benchmark. A Comirnaty-like formulation often contains molar concentrations such as ALC-0315 at 4.63 mM, DSPC at 0.94 mM, Cholesterol at 4.27 mM, and a PEG-lipid at 0.16 mM.[6] Altering these ratios can impact biodistribution. For instance, increasing the PEG-lipid concentration can lead to smaller particle sizes, which may alter organ tropism.[6] While intravenous administration of LNPs typically results in strong liver tropism, formulation changes can modulate delivery to other organs like the spleen or lungs.[9][10]

Summary of Comparative In Vivo Efficacy Data
Ionizable LipidKey Formulation VariableAnimal ModelPrimary Readout & Key FindingPrimary Organ TropismReference
ALC-0315 Compared to SM-102, MC3, C12-200C57BL/6 MiceIn Vivo Expression (Luciferase): ALC-0315 and SM-102 were significantly superior to MC3 and C12-200. ALC-0315 showed the highest liver expression at 6h.Liver[7]
ALC-0315 Compared to SM-102, DODMA, MC3BALB/c MiceImmunogenicity (anti-Spike IgG): ALC-0315 induced the highest IgG and neutralizing antibody titers, followed closely by SM-102. DODMA and MC3 were significantly lower.Spleen, Draining Lymph Nodes[5]
ALC-0315 Compared to MC3BALB/c MiceHumoral & Cellular Immunity: ALC-0315 LNPs elicited higher IgG levels and significantly enhanced activation of dendritic cells and T cells compared to MC3 LNPs.Spleen, Draining Lymph Nodes[8]
ALC-0315 Benchmark (Comirnaty-like)C57BL/6 MiceBiodistribution Study: Intravenous injection leads to rapid and high-level protein expression, primarily in the liver.Liver[9]

Visualizing the Path to Efficacy

To better understand the processes involved, the following diagrams illustrate the key workflows for LNP formulation and in vivo evaluation.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_qc Quality Control A Lipid Stock Preparation (ALC-0315, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing (Controlled Flow Rates) A->C B mRNA Stock Preparation in Aqueous Buffer (e.g., Citrate, pH 4.0) B->C D Dialysis / Tangential Flow Filtration (Buffer Exchange to PBS, pH 7.4) C->D Crude LNPs E Sterile Filtration (0.22 µm filter) D->E F Characterization - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency E->F Purified LNPs

Caption: LNP Formulation and QC Workflow.

In_Vivo_Workflow cluster_admin Administration cluster_analysis Efficacy Analysis cluster_data Data Interpretation A Test Subjects (e.g., C57BL/6 Mice) B LNP Administration (e.g., IV Tail Vein Injection) (0.1 - 1.0 mg/kg mRNA) A->B C Bioluminescence Imaging (IVIS) (For Luciferase mRNA) - Inject D-Luciferin - Image at 6, 24, 48h B->C Expression Study D Immunogenicity Assessment (For Antigen mRNA) - Collect Blood Samples - Analyze Titers (ELISA) - Neutralization Assay B->D Vaccine Study E Biodistribution - Harvest Organs (Liver, Spleen, etc.) - Quantify mRNA/Protein B->E F Quantify Signal / Titers C->F D->F E->F G Compare Formulation Groups F->G

Caption: In Vivo LNP Efficacy Evaluation Workflow.

Experimental Protocols: A Self-Validating System

Reproducibility is paramount. The following protocols provide a robust framework for formulating and testing ALC-0315 LNPs.

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol is adapted from standard methodologies for producing consistent and scalable LNPs.[2][11]

Rationale: Microfluidic mixing provides rapid and controlled nanoprecipitation. By mixing an ethanol stream containing lipids with an aqueous stream containing mRNA at a low pH, the ALC-0315 becomes charged and complexes with the mRNA, driving the self-assembly of the LNP core. The subsequent buffer exchange removes the ethanol and raises the pH to a physiological 7.4, resulting in a stable, near-neutral particle ready for in vivo use.

Step-by-Step Methodology:

  • Preparation of Solutions (RNase-Free Conditions):

    • Lipid Phase: Prepare a stock solution of ALC-0315, DSPC, Cholesterol, and DMG-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM Citrate Buffer, pH 4.0) to the target concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Pump the two solutions through the micromixer at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic). This ensures turbulent mixing and uniform particle formation.

  • Purification and Buffer Exchange:

    • Immediately dialyze the collected milky-white LNP solution against sterile 1x PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10kDa MWCO) to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the purified LNPs using centrifugal filter units if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target size is typically 80-100 nm with a PDI < 0.2.

    • Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen™ assay).

Protocol 2: In Vivo Luciferase Expression Study in Mice

This protocol assesses the translational potency and biodistribution of the LNP formulation.

Rationale: Firefly luciferase (FLuc) mRNA is used as a reporter. When the LNPs successfully deliver the mRNA to cells, luciferase is produced. The subsequent administration of its substrate, D-luciferin, generates a bioluminescent signal that can be quantified non-invasively using an In Vivo Imaging System (IVIS), providing a direct measure of protein expression levels and location.

Step-by-Step Methodology:

  • Animal Handling: Use 6-8 week old C57BL/6 mice, allowing them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Administration:

    • Dilute the LNP formulation in sterile PBS to the desired dose (e.g., 0.5 mg/kg mRNA).

    • Administer a total volume of 100 µL via intravenous (IV) tail vein injection.[11] Include a PBS-only control group.

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, and 48 hours post-injection), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.

    • After 10-15 minutes, anesthetize the mice (e.g., with isoflurane) and place them in an IVIS imaging chamber.

    • Acquire bioluminescence images, typically with an exposure time of 1-60 seconds.

  • Data Analysis:

    • Using the accompanying software, draw regions of interest (ROIs) over the entire body or specific organs (e.g., liver).

    • Quantify the signal as total flux (photons/second).

    • Compare the signal intensity between different LNP formulation groups at each time point.

Conclusion and Future Outlook

The evidence is clear: ALC-0315 is a highly potent ionizable lipid that, when formulated correctly, enables superior in vivo mRNA delivery for both protein replacement and vaccination purposes. Its performance, particularly when benchmarked against earlier lipids like MC3, represents a significant step forward in the field.

However, this guide also underscores a critical takeaway: no single component works in isolation. The true efficacy of an ALC-0315 LNP is unlocked through the careful optimization of helper lipids, cholesterol, and PEG-lipid ratios. Future innovations, such as exploring the impact of specific lipid stereoisomers on reducing toxicity while maintaining efficacy, will continue to refine these powerful delivery platforms.[12] As researchers, our focus must remain on a holistic evaluation strategy, bridging the gap between in vitro screening and preclinical validation to accelerate the translation of next-generation mRNA therapeutics.

References

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius.
  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Biopharma PEG.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - Mitchell Lab. JoVE.
  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. ACS Nano.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formul
  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. MDPI.
  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. MDPI.
  • Lipid Nanoparticle Manufacturing Market: An 18.9% CAGR Market Driven by Nucleic Acid Therapies. GlobeNewswire.
  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2.
  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccin
  • Ionizable Lipid Composition Influences Lipid Nanoparticle Efficacy in Multiple Cell Types In Vitro. Cayman Chemical.
  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Comput
  • Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes.

Sources

Validation

A Head-to-Head Technical Guide: ALC-0315 vs. DOTAP for mRNA Delivery

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid nanoparticles (LNPs) for mRNA delivery, the choice of cationic lipid is a critical determinant of success. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid nanoparticles (LNPs) for mRNA delivery, the choice of cationic lipid is a critical determinant of success. This guide provides an in-depth, head-to-head comparison of two prominent cationic lipids: ALC-0315, an ionizable lipid central to the success of the Pfizer-BioNTech COVID-19 vaccine, and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), a widely used cationic lipid in research and clinical applications. This analysis is grounded in experimental data to provide actionable insights for your LNP formulation and development.

Introduction: The Pivotal Role of Cationic Lipids in mRNA Delivery

Cationic lipids are the cornerstone of LNP-based mRNA delivery systems. Their primary functions are to electrostatically complex with the negatively charged mRNA, facilitate encapsulation, and promote endosomal escape within the target cell, a crucial step for the mRNA to reach the cytoplasm and be translated into protein. The structural and physicochemical properties of the cationic lipid profoundly influence the LNP's stability, transfection efficiency, and safety profile.

ALC-0315 is an ionizable lipid, meaning its charge is pH-dependent. It is relatively neutral at physiological pH, which is thought to reduce toxicity and non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome, ALC-0315 becomes protonated, acquiring a positive charge that facilitates the disruption of the endosomal membrane and the release of the mRNA cargo.[1][2]

DOTAP , in contrast, is a permanently cationic lipid with a quaternary ammonium headgroup that maintains a positive charge regardless of the surrounding pH. This constant positive charge can lead to strong interactions with negatively charged cell membranes, which can enhance cellular uptake but may also contribute to higher cytotoxicity.[3]

This guide will delve into a direct comparison of these two lipids, examining their performance in key areas and providing the experimental frameworks to evaluate them in your own research.

Comparative Analysis: ALC-0315 and DOTAP

A direct comparison of LNPs formulated separately with either ALC-0315 or DOTAP under identical conditions is not extensively available in a single peer-reviewed study. However, valuable insights can be drawn from studies that have incorporated DOTAP into ALC-0315-based LNP formulations. This approach allows for a systematic evaluation of how the addition of a permanently cationic lipid (DOTAP) influences the performance of an ionizable lipid (ALC-0315) formulation.

A key study investigated the partial replacement of ALC-0315 with varying percentages of DOTAP in an LNP formulation for mRNA delivery.[1][4] The findings from this research provide a basis for understanding the distinct contributions of each lipid to the overall performance of the LNP.

Physicochemical Properties

The physicochemical characteristics of LNPs, including particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance.

ParameterALC-0315 based-LNP (0% DOTAP)ALC-0315 based-LNP with 5-25% DOTAPKey Takeaway
Zeta Potential Near-neutral or slightly negativeShifted to positive valuesThe incorporation of permanently cationic DOTAP significantly alters the surface charge of the LNPs.[1][4]
Morphology Typical LNP structureAltered morphology observedThe addition of DOTAP can influence the structural arrangement of the lipid nanoparticle.[1][4]
In Vitro Transfection Efficiency

The ability of an LNP to efficiently deliver its mRNA cargo into cells and facilitate protein expression is a primary measure of its success.

ConditionPerformance MetricObservation
In Vitro Transfection Transfection EfficiencyIncorporation of 5-25% DOTAP into ALC-0315 based LNPs increased in vitro transfection efficiency.[1][4]

This suggests that the permanent positive charge of DOTAP can enhance cellular uptake and subsequent protein expression in a controlled in vitro environment.

In Vivo Performance

The ultimate test of an LNP formulation is its performance in a living organism, where factors such as biodistribution and immunogenicity come into play.

ApplicationPerformance MetricObservation
In Vivo Expression (Intramuscular Injection) Local Protein ExpressionFormulations with 5-25% DOTAP enhanced local protein expression at the injection site.[1][4]
In Vivo Biodistribution Hepatic ExpressionNotably, the inclusion of 10% DOTAP reduced off-target hepatic expression, suggesting improved localized delivery.[1][4]
Immunogenicity IgG ResponseA 5% DOTAP incorporation enhanced total IgG responses after the prime dose in an immunization study with OVA mRNA-LNPs.[1][4]

These findings highlight a significant advantage of a hybrid formulation, where a small amount of DOTAP can enhance local delivery and immunogenicity while potentially mitigating some of the systemic exposure associated with purely ionizable lipid formulations.

Experimental Protocols for Head-to-Head Comparison

To empower researchers to conduct their own direct comparisons, this section provides detailed, step-by-step protocols for key experiments.

LNP Formulation

This protocol describes the formulation of separate ALC-0315 and DOTAP-based LNPs for a direct comparison.

Diagram of LNP Formulation Workflow:

LNP_Formulation cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization A Lipid Stock Solutions (ALC-0315 or DOTAP, DSPC, Cholesterol, PEG-lipid in Ethanol) C Syringe Pumps A->C B mRNA Solution (in low pH buffer, e.g., Sodium Acetate) B->C D Microfluidic Chip C->D Controlled Mixing E Dialysis or Tangential Flow Filtration (TFF) (to remove ethanol and unencapsulated mRNA) D->E Formed LNPs F Concentration (e.g., centrifugal filters) E->F G Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) F->G H RiboGreen Assay (Encapsulation Efficiency) F->H Transfection_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with LNP-mRNA complexes (ALC-0315 LNPs vs. DOTAP LNPs) B->C D Incubate for 24-48 hours C->D E Lyse cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Normalize to Protein Concentration (BCA Assay) G->H Calculate RLU/mg protein

Caption: Workflow for in vitro transfection efficiency assay.

Materials:

  • HEK293 or HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • ALC-0315 and DOTAP LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Cell lysis buffer

  • BCA protein assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. [5]2. Incubation: Incubate the cells at 37°C and 5% CO₂ for 24 hours.

  • Transfection:

    • Dilute the ALC-0315 and DOTAP LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium. Include a negative control (cells only) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer. [5]7. Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.

  • Data Analysis: Normalize the luciferase activity (Relative Light Units, RLU) to the protein concentration to account for differences in cell number. Express the results as RLU/mg of protein. [5]

Cytotoxicity Assay (MTT Assay)

This protocol details how to assess and compare the cytotoxicity of ALC-0315 and DOTAP LNPs.

Materials:

  • Relevant cell line (e.g., the same line used for transfection)

  • Complete culture medium

  • 96-well tissue culture plates

  • ALC-0315 and DOTAP LNPs (without mRNA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours as described above.

  • Treatment:

    • Prepare serial dilutions of the ALC-0315 and DOTAP LNPs in complete culture medium.

    • Remove the old medium and add the LNP dilutions to the cells. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cells are viable).

Conclusion and Future Perspectives

The choice between ALC-0315 and DOTAP is not a simple one and is highly dependent on the specific application.

  • ALC-0315 , with its ionizable nature, generally offers a better in vivo safety profile and has demonstrated remarkable success in vaccine applications. [2][6]Its pH-dependent charge is key to its mechanism of endosomal escape and reduced toxicity in circulation.

  • DOTAP , as a permanently cationic lipid, can provide robust in vitro transfection efficiency and may be advantageous for applications where localized delivery and a strong initial immune response are desired. [1][4]However, its permanent positive charge often correlates with higher cytotoxicity. [3] The intriguing findings from hybrid ALC-0315/DOTAP formulations suggest a promising avenue for future research. By fine-tuning the ratio of ionizable and permanently cationic lipids, it may be possible to develop next-generation LNPs with enhanced local delivery, reduced systemic toxicity, and tailored immunogenicity.

Ultimately, the empirical data generated through the standardized protocols provided in this guide will be the most reliable determinant for selecting the optimal cationic lipid for your specific mRNA delivery platform.

References

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius. (2023, August 12). Retrieved from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed. (2025, September 15). Retrieved from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025, September 15). Retrieved from [Link]

  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - MDPI. (2024, January 23). Retrieved from [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery - bioRxiv. (2023, February 7). Retrieved from [Link]

  • Shaping the future of mRNA based drug delivery - MPI für Kohlenforschung. (2025, August 1). Retrieved from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. Retrieved from [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - ResearchGate. (2025, December 20). Retrieved from [Link]

  • (a) Reproducibility of the mRNA-loaded LNPs prepared at N/P = 6.... - ResearchGate. Retrieved from [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - Mitchell Lab. (2023, January 20). Retrieved from [Link]

  • Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC - NIH. (2022, May 9). Retrieved from [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed. (2025, October 27). Retrieved from [Link]

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - NIH. (2023, January 4). Retrieved from [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv. (2025, August 1). Retrieved from [Link]

  • (PDF) Apparent Cytotoxicity and Intrinsic Cytotoxicity of Lipid Nanomaterials Contained in a COVID-19 mRNA Vaccine - ResearchGate. (2023, October 16). Retrieved from [Link]

  • Optimization and physicochemical characterization of a cationic lipid- | IJN. (2017, October 9). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability in Dodecyl 2-(dimethylamino)propanoate Synthesis

For researchers, scientists, and drug development professionals vested in the success of nucleic acid therapies, the consistency of raw materials is not merely a matter of quality control; it is a cornerstone of clinical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the success of nucleic acid therapies, the consistency of raw materials is not merely a matter of quality control; it is a cornerstone of clinical efficacy and patient safety. Dodecyl 2-(dimethylamino)propanoate, a critical ionizable cationic lipid, is central to the performance of many lipid nanoparticle (LNP) delivery systems. Its physicochemical properties directly influence the encapsulation efficiency, stability, and transfection potency of the LNP formulation. Therefore, stringent assessment of lot-to-lot variability is an indispensable part of both process development and routine manufacturing.

This guide provides an in-depth technical framework for understanding, identifying, and quantifying the variability between different batches of Dodecyl 2-(dimethylamino)propanoate. We will delve into the nuances of its synthesis, pinpointing critical parameters that can introduce variability, and present a robust analytical workflow to ensure the consistency and reliability of this pivotal LNP component.

The Synthetic Landscape: Pinpointing Sources of Variability

A thorough understanding of the synthetic pathway is paramount to identifying potential impurities and sources of lot-to-lot variation. Dodecyl 2-(dimethylamino)propanoate is typically synthesized via one of two primary routes. Each route, while effective, presents a unique profile of potential side reactions and residual starting materials that can impact the final product's purity and performance.

Synthetic Route A: Amination of Dodecyl 2-bromopropionate

This pathway involves a nucleophilic substitution reaction where dodecyl 2-bromopropionate is treated with dimethylamine.[1] While straightforward, this process can be a source of several impurities if not meticulously controlled.

  • Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted dodecyl 2-bromopropionate.

  • Over-alkylation Products: The tertiary amine product can potentially be quaternized by unreacted alkyl bromide, leading to a quaternary ammonium salt impurity.

  • Elimination Byproducts: Base-catalyzed elimination of HBr from the starting material could generate dodecyl acrylate.

Synthetic Route B: Transesterification

This alternative route involves the reaction of an ethyl or methyl ester of 2-(dimethylamino)propanoate with n-dodecanol, typically in the presence of a catalyst.[2][3]

  • Incomplete Reaction: The presence of residual starting ester (ethyl 2-(dimethylamino)propanoate) and n-dodecanol are common impurities. The reaction is an equilibrium, and inefficient removal of the ethanol byproduct can drive the reaction backward.[2]

  • Catalyst-Related Impurities: The choice of catalyst (e.g., sodium methoxide) can lead to side reactions if moisture is present, such as hydrolysis of the ester.[4]

  • Byproducts of Transesterification: Besides the main product, the reaction mixture can contain monoglycerides and diglycerides as minor byproducts.[5]

Synthesis_Variability cluster_RouteA Route A: Amination cluster_RouteB Route B: Transesterification cluster_Shared Shared Post-Synthesis Variability A_Start Dodecyl 2-bromopropionate + Dimethylamine A_Product Dodecyl 2-(dimethylamino)propanoate A_Start->A_Product A_Imp1 Residual Dodecyl 2-bromopropionate A_Start->A_Imp1 Incomplete Reaction A_Imp2 Quaternary Ammonium Salt A_Start->A_Imp2 Over-alkylation A_Imp3 Dodecyl Acrylate A_Start->A_Imp3 Elimination Degradation Oxidation/Hydrolysis During Storage A_Product->Degradation B_Start Ethyl 2-(dimethylamino)propanoate + n-Dodecanol B_Product Dodecyl 2-(dimethylamino)propanoate B_Start->B_Product B_Imp1 Residual Starting Materials B_Start->B_Imp1 Incomplete Reaction B_Imp2 Catalyst-Related Byproducts B_Product->B_Imp2 Side Reactions B_Product->Degradation Deg_Imp1 N-Oxide Degradation->Deg_Imp1 Deg_Imp2 Hydrolysis Products Degradation->Deg_Imp2

Sources

Validation

A Head-to-Head Comparison: Microfluidic Mixing vs. Vortexing for ALC-0315 LNP Preparation

In the rapidly evolving landscape of nucleic acid therapeutics, the delivery vehicle is as critical as the payload itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering fragile mRNA and s...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of nucleic acid therapeutics, the delivery vehicle is as critical as the payload itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering fragile mRNA and siRNA molecules, with the ionizable lipid ALC-0315 being a cornerstone of clinically successful formulations.[1][2][3] The method used to assemble these nanoparticles is a critical determinant of their physicochemical properties and, ultimately, their therapeutic efficacy.[4] This guide provides an in-depth comparison of two common LNP preparation techniques: controlled microfluidic mixing and conventional vortexing, specifically in the context of ALC-0315-based formulations.

The Central Role of Mixing in LNP Self-Assembly

The formation of LNPs is a rapid, self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo.[5][6] The rate and homogeneity of this mixing process are paramount.[4] Inefficient or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation efficiency, compromising the final product's performance.[4]

ALC-0315 is an ionizable aminolipid that is crucial for mRNA compaction and facilitating its delivery into the cytoplasm.[7][8] Its protonation at acidic pH during formulation allows for electrostatic interaction with the negatively charged nucleic acid backbone, while its near-neutral charge at physiological pH reduces toxicity.[9] The precise and rapid mixing of the lipid and aqueous phases is essential to control the nanoprecipitation process that forms the LNP core, entrapping the nucleic acid cargo.[10]

Microfluidic Mixing: Precision and Control in Nanoparticle Engineering

Microfluidic technology offers a highly controlled and reproducible environment for LNP synthesis.[11] By manipulating fluid streams in micro-scale channels, this method allows for rapid and uniform mixing, leading to consistent LNP characteristics.[12][13]

The Mechanism of Microfluidic Mixing

Microfluidic devices, such as those with a staggered herringbone design, induce chaotic advection, which rapidly and repeatedly folds and stratifies the lipid and aqueous streams.[11][14] This dramatically increases the interfacial area between the two phases, enabling rapid diffusion and highly controlled nanoprecipitation.[14] The precise control over flow rates and mixing times allows for fine-tuning of LNP size and polydispersity.[5]

G cluster_0 Microfluidic Mixing Workflow prep_lipids Prepare Lipid Mixture (ALC-0315 in Ethanol) prime Prime Microfluidic System prep_lipids->prime prep_mrna Prepare mRNA Solution (Aqueous Buffer, pH 4) prep_mrna->prime mix Controlled Mixing in Microfluidic Cartridge prime->mix collect Collect LNP Suspension mix->collect dialyze Dialysis/TFF for Ethanol Removal & Buffer Exchange collect->dialyze characterize Characterize LNPs (Size, PDI, Encapsulation) dialyze->characterize

Caption: Workflow for ALC-0315 LNP preparation using microfluidic mixing.

Experimental Protocol: Microfluidic Synthesis of ALC-0315 LNPs
  • Lipid Phase Preparation: Dissolve ALC-0315, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratios.[15] A common ratio is approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-lipid).[7]

  • Aqueous Phase Preparation: Dissolve the mRNA or siRNA cargo in a low pH buffer, such as 50 mM citrate buffer at pH 4.[16]

  • System Priming: Prime the microfluidic mixing system (e.g., a NanoAssemblr™) with the respective solvents to ensure bubble-free and stable flow.[11]

  • Mixing: Pump the lipid and aqueous solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).[8][16]

  • Collection and Downstream Processing: Collect the resulting LNP suspension. Subsequently, remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS pH 7.4) using dialysis or tangential flow filtration (TFF).[7][14]

Vortexing: A Conventional and Accessible Method

Vortex mixing is a widely used, straightforward technique for LNP preparation, particularly at the lab scale.[17] It relies on creating a turbulent flow regime to rapidly combine the lipid and aqueous phases.

The Mechanism of Vortexing

This method involves the rapid injection of the lipid-ethanol solution into a vortexing aqueous solution containing the nucleic acid.[7][17] The turbulent flow generated by the vortex promotes rapid mixing of the two phases, inducing the self-assembly of LNPs.[10] While accessible, this method offers less precise control over the mixing process compared to microfluidics, which can impact batch-to-batch consistency.[17][18]

G cluster_1 Vortexing Workflow prep_lipids_v Prepare Lipid Mixture (ALC-0315 in Ethanol) inject Rapidly Inject Lipid Mixture into Vortexing Solution prep_lipids_v->inject prep_mrna_v Prepare mRNA Solution (Aqueous Buffer, pH 4) vortex_mrna Vortex mRNA Solution prep_mrna_v->vortex_mrna vortex_mrna->inject continue_vortex Continue Vortexing (20-30 seconds) inject->continue_vortex dialyze_v Dialysis/TFF for Ethanol Removal & Buffer Exchange continue_vortex->dialyze_v characterize_v Characterize LNPs (Size, PDI, Encapsulation) dialyze_v->characterize_v

Sources

Comparative

The Architect's Blueprint: A Comparative Guide to Cholesterol and DSPC in ALC-0315 Nanoparticle Structure

<_ _> Introduction: The Nanoscale Revolution in Therapeutic Delivery The advent of mRNA vaccines has propelled lipid nanoparticles (LNPs) from a niche delivery technology to the forefront of modern medicine. At the heart...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Nanoscale Revolution in Therapeutic Delivery

The advent of mRNA vaccines has propelled lipid nanoparticles (LNPs) from a niche delivery technology to the forefront of modern medicine. At the heart of this revolution lies a carefully orchestrated symphony of lipid components, each playing a critical role in the structure, stability, and ultimate efficacy of the nanoparticle. This guide provides an in-depth analysis of the structural contributions of two such vital "helper" lipids, cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), within the context of LNPs formulated with the ionizable lipid ALC-0315.

ALC-0315 is an ionizable aminolipid that is central to mRNA compaction and delivery.[1][2] However, its function is critically dependent on the surrounding lipid environment. Understanding how cholesterol and DSPC modulate the architecture of ALC-0315-based LNPs is paramount for researchers, scientists, and drug development professionals seeking to optimize these delivery vehicles for novel therapeutic applications. This guide will dissect the individual and synergistic roles of these lipids, supported by experimental data and detailed protocols, to provide a comprehensive framework for rational LNP design.

Chapter 1: Molecular Components of the ALC-0315 LNP

An ALC-0315 LNP is a marvel of self-assembled nanotechnology, typically composed of four key lipid components. The molar ratio of these lipids is a critical determinant of the LNP's properties. For instance, a common formulation used in research for an mRNA vaccine has a molar lipid ratio for ALC-0315:DSPC:cholesterol:PEG-lipid of 46.3:9.4:42.7:1.6.[1][2]

  • Ionizable Cationic Lipid (ALC-0315): This is the workhorse of the LNP. At a low pH (during formulation), ALC-0315 is positively charged, enabling it to complex with the negatively charged mRNA. At physiological pH, it becomes neutral, reducing toxicity. Upon endocytosis into a target cell, the acidic environment of the endosome re-protonates ALC-0315, facilitating the release of the mRNA payload into the cytoplasm.[1][2][3]

  • Phospholipid (DSPC): This saturated lipid acts as a structural scaffold, contributing to the formation of a stable lipid bilayer.[4]

  • Cholesterol: This sterol lipid intercalates into the lipid layers, modulating membrane fluidity, packing, and stability.[4][5][6]

  • PEGylated Lipid: A polyethylene glycol-lipid conjugate that resides on the surface of the LNP, providing a hydrophilic shield that prevents aggregation and reduces clearance by the immune system.[7]

The interplay of these components dictates the final structure of the LNP, which is not a simple, uniform sphere. Molecular dynamics simulations suggest a complex internal structure, with an oil-like core composed primarily of ALC-0315 and cholesterol, surrounded by a lipid monolayer.[3]

LNP_Components cluster_LNP ALC-0315 Lipid Nanoparticle cluster_Shell Lipid Shell Core mRNA Payload (Complexed with ALC-0315) ALC0315 ALC-0315 (Ionizable Lipid) Core->ALC0315 DSPC DSPC (Structural Lipid) Chol Cholesterol (Fluidity Modulator) PEG PEG-Lipid (Stealth) Optimization_Workflow cluster_Formulation Formulation Variables cluster_Characterization Physicochemical Characterization start Define Target Product Profile (e.g., size < 100nm, PDI < 0.2) ratio Vary Lipid Ratios (ALC-0315:DSPC:Chol) start->ratio dls DLS Analysis (Size, PDI) ratio->dls cryotem Cryo-TEM (Morphology) dls->cryotem stability Stability Study (e.g., 4°C for 4 weeks) cryotem->stability decision Meets Target Profile? stability->decision decision->ratio No, iterate end Optimized Formulation decision->end Yes

Workflow for optimizing LNP formulations based on helper lipid ratios.

Conclusion

The structural integrity and functional performance of ALC-0315 based lipid nanoparticles are not determined by the ionizable lipid alone. The helper lipids, cholesterol and DSPC, are integral architects of the nanoparticle structure. Cholesterol acts as a dynamic regulator, fine-tuning membrane fluidity and packing to maintain a delicate balance between rigidity and flexibility. DSPC, in contrast, serves as a rigid scaffold, imparting crucial structural stability that enhances shelf-life and in vivo robustness.

The optimal formulation is a result of the synergistic interplay between these components. A deep understanding of their individual and combined effects, validated through rigorous experimental characterization using techniques like DLS and Cryo-TEM, is essential for the rational design of next-generation LNP-based therapeutics. By carefully modulating the ratios of cholesterol and DSPC, researchers can precisely control the physicochemical properties of ALC-0315 nanoparticles, thereby optimizing them for safe and effective delivery of nucleic acid payloads.

References

  • Molecular structure of ALC-0315. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed. (URL: [Link])

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius. (URL: [Link])

  • mRNA lipid nanoparticle phase transition - Computational Biology. (URL: [Link])

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. (URL: [Link])

  • Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PubMed Central. (URL: [Link])

  • Cryogenic transmission electron microscopy of LNPs with ALC-0315 as the ionisable lipid, manufactured at four different aqueous - ResearchGate. (URL: [Link])

  • Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PMC - NIH. (URL: [Link])

  • Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • Comprehensive characterization of the lipid nanoparticle (LNP), ALC-0315, and its impurities using electron-activated dissociation (EAD) - SCIEX. (URL: [Link])

  • Immune Implications of Cholesterol-Containing Lipid Nanoparticles | ACS Nano. (URL: [Link])

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (URL: [Link])

  • What Ensures Stability in mRNA Lipid Nanoparticle Systems - Patsnap Eureka. (URL: [Link])

  • The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles - MDPI. (URL: [Link])

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the R-enantiomer of DDAIP for Enhanced Blood-Brain Barrier Transport

Introduction: The Chirality Question in CNS Drug Delivery The blood-brain barrier (BBB) remains the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. While many pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Question in CNS Drug Delivery

The blood-brain barrier (BBB) remains the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. While many potent drugs have been discovered, their clinical utility is often nullified by their inability to reach their intended target within the brain. One strategy to overcome this is the use of permeation enhancers. Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP) is a known biodegradable permeation enhancer, recognized for its efficacy in transdermal drug delivery.[1]

DDAIP is a chiral molecule, existing as two non-superimposable mirror images: the R- and S-enantiomers. In pharmacology, such stereoisomers can exhibit profoundly different activities, as the biological systems they interact with—receptors, enzymes, and transport proteins—are themselves chiral. This guide addresses a critical, yet unexplored, question: Does the R-enantiomer of DDAIP offer superior drug transport across the BBB compared to the S-enantiomer or the commonly used racemic mixture?

We will explore the hypothesis that R-DDAIP may preferentially interact with endogenous transport systems like the transferrin receptor (TfR), a key player in receptor-mediated transcytosis (RMT) across the BBB.[2][3] It is crucial to note that for transdermal applications, studies have found no significant difference in activity between the R, S, and racemic forms of DDAIP.[4] This finding underscores the necessity of a dedicated investigation into its effects at the highly specialized BBB, where different biological interactions are at play.

This document provides a comprehensive framework for researchers, structuring a logical, evidence-based workflow to evaluate the potential stereoselective advantage of R-DDAIP for CNS drug delivery.

Part 1: Mechanistic Rationale - Why Chirality Could Matter at the BBB

The interaction of a small molecule with the BBB can be broadly categorized into two pathways: paracellular (between the cells) and transcellular (through the cells). A permeation enhancer like DDAIP could theoretically influence either.

  • Paracellular Pathway Modulation: The primary proposed mechanism for many permeation enhancers is the transient and reversible loosening of tight junctions, the protein complexes that seal the space between brain endothelial cells.[5] This would increase paracellular diffusion. It is mechanistically less likely that this process would exhibit high stereoselectivity, as it involves general disruption of the lipid membrane and protein-protein interactions rather than a specific lock-and-key binding.

  • Transcellular Pathway Hijacking (Receptor-Mediated Transcytosis): A more sophisticated and targeted approach is to hijack one of the brain's own supply routes. Receptor-mediated transcytosis (RMT) is a primary mechanism for transporting large molecules like proteins and peptides into the brain.[6][7] The transferrin receptor (TfR), highly expressed on brain endothelial cells to manage iron transport, is the most extensively studied RMT target for drug delivery.[8]

The critical point of interaction in RMT is the binding of a ligand to the receptor's extracellular domain. As a complex protein, the TfR possesses a specific, three-dimensional chiral structure. Therefore, its binding affinity for a chiral ligand like DDAIP could be highly stereoselective, with one enantiomer fitting the binding pocket more effectively than the other. If R-DDAIP acts as a preferential ligand for TfR, it could facilitate the transport of an associated drug cargo across the endothelial cell in vesicles, a process that is both efficient and targeted.

The following diagram illustrates these two potential—and not mutually exclusive—mechanisms.

G cluster_1 Brain Endothelial Cell (BBB) RDDAIP R-DDAIP TfR Transferrin Receptor (TfR) RDDAIP->TfR High Affinity Binding (Hypothesized) SDDAIP S-DDAIP TJ Tight Junction SDDAIP->TJ Tight Junction Modulation Drug Therapeutic Drug Drug->RDDAIP Co-transport Drug_Brain_S Drug Drug->Drug_Brain_S Paracellular Diffusion Vesicle Endocytic Vesicle TfR->Vesicle Endocytosis Drug_Brain_R Drug Vesicle->Drug_Brain_R G start Hypothesis: R-DDAIP enhances BBB transport via TfR interaction phase1 Phase 1: Synthesis & Chiral Purity - Synthesize Racemic DDAIP - Preparative Chiral HPLC Separation - Confirm >99% Enantiomeric Excess start->phase1 phase2 Phase 2: In Vitro Mechanistic Assays - TfR Binding Affinity (SPR) - BBB Permeability (Transwell Model) phase1->phase2 phase3 Phase 3: In Vivo Functional Confirmation - Brain Pharmacokinetics (Microdialysis) phase2->phase3 decision Decision Point: Is R-DDAIP superior and does it bind TfR? phase3->decision proceed Proceed with R-DDAIP as lead candidate decision->proceed Yes stop Re-evaluate or Stop (No stereoselective advantage) decision->stop No

Figure 2. High-level experimental workflow for evaluating DDAIP enantiomers.
Phase 1: Synthesis and Chiral Purity Confirmation

Objective: To produce R- and S-DDAIP with high enantiomeric purity, essential for eliminating confounding results.

Protocol 1: Synthesis and Chiral Separation of DDAIP Enantiomers

  • Synthesis of Racemic DDAIP: Synthesize racemic dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) by reacting dodecyl 2-bromopropionate with dimethylamine, as established in the literature. [1]Purify the resulting product via column chromatography.

  • Chiral HPLC Method Development: Develop an analytical chiral HPLC method to resolve the R- and S-enantiomers. Screen various polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak IA, IC) with mobile phases typically consisting of hexane/isopropanol or hexane/ethanol mixtures with a basic additive like diethylamine (DEA). [9]3. Preparative Chiral HPLC Separation: Scale up the optimized analytical method to a preparative scale to isolate gram quantities of each enantiomer.

  • Purity and Configuration Analysis:

    • Collect fractions corresponding to the first and second eluting peaks separately.

    • Analyze the purity of each collected fraction using the analytical chiral HPLC method to ensure enantiomeric excess (e.e.) is >99%.

    • Confirm the chemical structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the absolute configuration (which peak corresponds to R vs. S) using optical rotation detection or by comparison to enantiopure standards if available.

Phase 2: In Vitro Evaluation - Assessing BBB Permeability and TfR Interaction

Objective: To determine if a stereoselective difference exists in BBB permeability and to directly test the hypothesis of TfR binding.

Protocol 2: In Vitro BBB Permeability Assay (Transwell Co-Culture Model)

  • Model Setup: Use a well-established in vitro BBB model, such as primary human brain microvascular endothelial cells (hBMECs) co-cultured with human astrocytes on Transwell inserts. [10][11]This model establishes robust tight junctions and relevant transporter expression.

  • Integrity Check: Before the assay, confirm the integrity of the endothelial monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).

  • Permeability Measurement:

    • Add a model drug (e.g., a non-transported, fluorescent molecule like FITC-dextran) to the apical (blood-side) chamber.

    • In separate wells, co-administer the model drug with a non-toxic concentration of R-DDAIP, S-DDAIP, racemic DDAIP, or a vehicle control.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (brain-side) chamber.

    • Quantify the concentration of the model drug in the basolateral samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each condition. A higher Papp value indicates greater permeability.

Table 1. Hypothetical In Vitro Permeability Data for DDAIP Enantiomers

Treatment Group Model Drug Papp (cm/s) Fold-Increase vs. Control
Control (Drug only) 1.5 x 10⁻⁶ 1.0
Racemic DDAIP 7.5 x 10⁻⁶ 5.0
S-DDAIP 6.2 x 10⁻⁶ 4.1

| R-DDAIP | 18.0 x 10⁻⁶ | 12.0 |

This hypothetical data illustrates a favorable outcome where R-DDAIP demonstrates significantly higher permeability enhancement than S-DDAIP or the racemic mixture.

Protocol 3: Surface Plasmon Resonance (SPR) for TfR Binding Affinity

  • Chip Preparation: Immobilize purified, recombinant human transferrin receptor (TfR1) protein onto a sensor chip surface (e.g., a CM5 chip).

  • Analyte Injection: Prepare a dilution series of R-DDAIP and S-DDAIP in a suitable running buffer. Inject the solutions sequentially over the TfR-coated surface and a reference flow cell.

  • Data Acquisition: Measure the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies higher binding affinity.

Table 2. Hypothetical TfR Binding Affinity Data for DDAIP Enantiomers

Analyte KD (µM) Interpretation
R-DDAIP 25 Moderate Affinity

| S-DDAIP | >500 | No significant binding |

This hypothetical data supports the primary hypothesis, showing a stereoselective binding of R-DDAIP to the transferrin receptor.

Phase 3: In Vivo Confirmation - Measuring Brain Penetration

Objective: To validate the in vitro findings in a living system by measuring the actual concentration of a co-administered drug in the brain.

Protocol 4: In Vivo Brain Microdialysis in a Rodent Model

  • Animal Preparation: Surgically implant a microdialysis guide cannula into a specific brain region (e.g., the striatum) of rats or mice. Allow for recovery. [12][13]2. Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1 µL/min).

  • Drug Administration: Administer a model CNS drug systemically (e.g., via intravenous injection) along with R-DDAIP, S-DDAIP, or vehicle control. Simultaneously, begin collecting blood samples at set time intervals.

  • Dialysate Collection: Collect brain dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.

  • Sample Analysis: Analyze the concentration of the model drug in the plasma and brain dialysate samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both compartments and determine the brain-to-plasma exposure ratio (AUCbrain/AUCplasma).

Table 3. Hypothetical In Vivo Brain Exposure Data

Treatment Group AUCbrain/AUCplasma Ratio Interpretation
Control (Drug only) 0.02 Negligible BBB Penetration
Drug + S-DDAIP 0.15 Modest Improvement

| Drug + R-DDAIP | 0.65 | Significant Improvement |

This hypothetical in vivo data would provide strong, functional confirmation of R-DDAIP's superiority in enhancing drug delivery to the brain.

Part 3: Interpretation of Potential Outcomes and Future Directions

The strength of this workflow lies in its ability to dissect the mechanism and provide clear, actionable data.

  • Outcome 1 (Hypothesis Confirmed): R-DDAIP shows significantly higher permeability in vitro (Table 1), binds selectively to TfR (Table 2), and leads to substantially higher brain exposure in vivo (Table 3).

  • Outcome 2 (Permeability without TfR Binding): R-DDAIP enhances permeability in vitro and in vivo more than S-DDAIP, but neither enantiomer shows significant binding to TfR.

  • Outcome 3 (No Stereoselectivity): R-DDAIP, S-DDAIP, and racemic DDAIP show similar levels of permeability enhancement in all assays.

By systematically addressing the question of chirality, researchers can de-risk drug development programs, potentially unlocking a more efficient and targeted method for delivering therapeutics to the brain. This structured approach provides a clear and scientifically rigorous path to determine if R-DDAIP is indeed a key to unlocking the blood-brain barrier.

References

  • Cecchelli, R., et al. (2007). A stable and reproducible an in vitro blood–brain barrier model for drug permeability studies. Methods in Molecular Biology.
  • Culot, M., et al. (2008). An in vitro blood-brain barrier model for high throughput (HTS)
  • de Lange, E. C. (2013). Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier. Advanced Drug Delivery Reviews.

  • Egleton, R. D., & Davis, T. P. (2005). Development of neuropeptide drugs that cross the blood-brain barrier. NeuroRx.
  • Gasper, B., et al. (2022). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules.

  • Haqqani, A. S., et al. (2022). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery.

  • Johnsen, K. B., et al. (2022). Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles. Pharmaceutics.

  • Kondo, M. (2024). In Vivo Brain Microdialysis. Methods in Molecular Biology.

  • Pardridge, W. M. (2020). Receptor-mediated transcytosis for brain delivery of biotherapeutics. RSC Pharmaceutics.

  • Santarosa, G., et al. (2000). Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Journal of Pharmaceutical Sciences.

  • Vávrová, K., et al. (2008). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research.

  • Yoshikawa, T., & Pardridge, W. M. (2001). Delivery of peptides and proteins to the brain by receptor-mediated transport. Advanced Drug Delivery Reviews.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Dodecyl 2-(dimethylamino)propanoate

This guide provides comprehensive, step-by-step procedures for the proper disposal of dodecyl 2-(dimethylamino)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of dodecyl 2-(dimethylamino)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined are grounded in an understanding of the chemical's inherent properties and potential hazards.

Understanding the Compound: A Scientific Rationale for Safe Disposal
  • Tertiary Amine Group: The dimethylamino group imparts a basic (alkaline) character to the molecule. Amines can be corrosive to skin and eyes and may be irritating to the respiratory tract.[1][2] Many lower aliphatic amines are also flammable.[2] The basicity of this functional group is a primary consideration for its classification as a potentially corrosive hazardous waste.

  • Long Alkyl Chain: The C12 dodecyl chain gives the compound an oily nature and low water solubility. While this long chain reduces the volatility of the molecule, it also makes it a combustible material.

  • Ester Group: Ester groups are generally less reactive than other functional groups but can undergo hydrolysis under strongly acidic or basic conditions.

Based on this structural analysis, dodecyl 2-(dimethylamino)propanoate should be handled as a hazardous chemical waste due to its potential corrosivity and irritant properties.

Hazard Classification and Waste Identification

Proper disposal begins with correct waste identification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Hazardous Characteristic Analysis for Dodecyl 2-(dimethylamino)propanoate Likely EPA Waste Code
Ignitability The flash point is likely above the 60°C (140°F) threshold for an ignitable liquid (D001) due to its high molecular weight. However, it is a combustible liquid and should be kept away from ignition sources.[5][6]Not likely applicable
Corrosivity As a tertiary amine, this compound is basic. If its pH in an aqueous solution is 12.5 or greater, it meets the definition of a corrosive waste.[3][4] This is the most probable hazardous characteristic.D002 (Corrosive Waste)
Reactivity The compound is not expected to be unstable, react violently with water, or generate toxic gases, so it is unlikely to be classified as reactive (D003).[3] However, it can react vigorously with strong acids and oxidizing agents.[7]Not likely applicable
Toxicity While potentially irritating or harmful, it is not listed as a specifically toxic waste (D004-D043).[3]Not likely applicable
Personal Protective Equipment (PPE) for Safe Handling

Before handling dodecyl 2-(dimethylamino)propanoate for disposal, all personnel must wear the appropriate PPE to prevent exposure.[8][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always consult a glove compatibility chart for the specific chemical if available.[9]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[9]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of dodecyl 2-(dimethylamino)propanoate must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the sink.

Step 1: Container Selection

  • Select a clean, leak-proof container made of a material compatible with amines and esters, such as high-density polyethylene (HDPE).

  • Ensure the container has a secure, tight-fitting screw cap.

  • Do not use metal containers, as amines can be corrosive to some metals.[7]

Step 2: Waste Segregation

  • Crucially, do not mix this waste with other waste streams, especially acidic waste or waste containing strong oxidizing agents. Mixing amines with acids can cause a violent exothermic reaction.

  • Keep solid and liquid waste separate.

Step 3: Labeling the Waste Container

  • Label the container clearly with a hazardous waste tag before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Dodecyl 2-(dimethylamino)propanoate"

    • The associated hazards: "Corrosive, Irritant"

    • The date accumulation started.

Step 4: Accumulating the Waste

  • Carefully transfer the waste into the labeled container in a chemical fume hood.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

  • Keep the container securely closed at all times, except when adding waste.

Step 5: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.

  • Follow your institution's guidelines for requesting a pickup from the environmental health and safety (EHS) department.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Tree for Dodecyl 2-(dimethylamino)propanoate start Start: Have Dodecyl 2-(dimethylamino)propanoate Waste is_sds_available Is a specific SDS available? start->is_sds_available assess_hazards Assess hazards based on functional groups (amine, ester) is_sds_available->assess_hazards No determine_characteristics Determine likely RCRA characteristics (Corrosivity - D002) is_sds_available->determine_characteristics Yes (Follow SDS) assess_hazards->determine_characteristics select_ppe Select appropriate PPE: Goggles, Nitrile Gloves, Lab Coat determine_characteristics->select_ppe prepare_container Prepare labeled, compatible (HDPE) waste container select_ppe->prepare_container transfer_waste Transfer waste in fume hood. Keep container closed. prepare_container->transfer_waste store_waste Store in designated satellite accumulation area away from incompatibles. transfer_waste->store_waste request_pickup Arrange for pickup by EHS/Hazardous Waste Program store_waste->request_pickup

Caption: Disposal decision workflow for dodecyl 2-(dimethylamino)propanoate.

Emergency Procedures for Spills

Accidental spills should be treated with caution and managed promptly and safely.

For Small Spills (less than 100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Contain the Spill: Use a spill kit with an inert absorbent material, such as vermiculite, sand, or cat litter, to dike the spill and prevent it from spreading.[10][11]

  • Absorb the Spill: Apply the absorbent material, starting from the outside and working inward.[10][11]

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste container.[12][13]

  • Decontaminate the Area: Clean the spill area with a cloth or paper towels and a mild detergent solution. All cleanup materials, including gloves, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS department as per your institution's policy.

For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your colleagues and supervisor. Activate the fire alarm if there is a fire or explosion risk.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Contact Emergency Services: Call your institution's emergency response number or 911. Provide details about the chemical spilled, the location, and the approximate quantity.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of dodecyl 2-(dimethylamino)propanoate, fostering a secure and responsible laboratory environment.

References

  • PubChem. Dodecyl 2-(dimethylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Belin, J. S. (1982). Health hazards of tertiary amine catalysts. Scandinavian journal of work, environment & health. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. [Link]

  • MLI Environmental. (2025). Four Characteristics of Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • University of Illinois Urbana-Champaign, Environmental Health & Safety. (2024). Common Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Durham Technical Community College. (n.d.). Safety Data Sheet - Propionaldehyde. [Link]

  • Prairieland FS, Inc. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. [Link]

  • University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

  • Elkem. (2023). Safety Data Sheet. [Link]

  • GAIACA. (2021). Hazardous Waste Characteristics Explained in a Simple Overview. [Link]

  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • American Chemical Society. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • FooDB. (2018). Showing Compound Dodecyl propionate (FDB009343). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2-methyl-, dodecyl ester - Substance Details. System of Registries. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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